3-O-Methyl-D-glucopyranose
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C7H14O6 |
|---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
(3R,4R,5R,6R)-6-(hydroxymethyl)-4-methoxyoxane-2,3,5-triol |
InChI |
InChI=1S/C7H14O6/c1-12-6-4(9)3(2-8)13-7(11)5(6)10/h3-11H,2H2,1H3/t3-,4-,5-,6-,7?/m1/s1 |
InChI Key |
SCBBSJMAPKXHAH-YDEIVXIUSA-N |
Origin of Product |
United States |
Foundational & Exploratory
3-O-Methyl-D-glucopyranose chemical structure and properties
An In-depth Technical Guide to 3-O-Methyl-D-glucopyranose
Abstract
This compound (3-OMG) is a methylated, non-metabolizable analog of D-glucose. Its principal value in biomedical research lies in its ability to be transported into cells via the same glucose transporters (GLUTs) as D-glucose, but without being subsequently phosphorylated by hexokinase. This unique property prevents it from entering the glycolytic pathway, making it an invaluable tool for studying glucose transport kinetics independently of downstream metabolic processes. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological mechanism, and key experimental applications of this compound for researchers in biochemistry, pharmacology, and drug development.
Introduction
Glucose is a fundamental source of energy for most living organisms, and its transport across the cell membrane is a critical, highly regulated process. The study of glucose transport is essential for understanding metabolic health and diseases such as diabetes, cancer, and neurological disorders. However, measuring the transport of natural D-glucose is complicated by its immediate entry into metabolic pathways like glycolysis. To isolate the transport step, researchers utilize non-metabolizable glucose analogs. This compound is a premier example of such a tool. It acts as a competitive substrate for glucose transporters, allowing for the precise measurement of transport rates and the characterization of transporter function in various cell types and tissues.[1]
Chemical Structure and Properties
Chemical Structure
This compound is a derivative of D-glucose where the hydroxyl group at the C3 position is replaced by a methoxy (B1213986) group. This modification sterically hinders the action of hexokinase, the first enzyme in the glycolytic pathway.
Figure 1: Chemical Structure of 3-O-Methyl-α-D-glucopyranose.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. This data is essential for preparing solutions and designing experiments.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄O₆ | [1] |
| Molecular Weight | 194.18 g/mol | [1] |
| CAS Number | 3370-81-8 / 13224-94-7 (α-anomer) | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 160-169 °C | [1] |
| Solubility | Water (50 mg/mL) | |
| Optical Rotation ([α]D²⁰) | +54° to +58° (c=1 in H₂O, 24 hr) | [1] |
| Purity | ≥98% (GC or HPLC) | [1] |
Biological Activity and Mechanism of Action
The utility of this compound stems from its specific interaction with cellular glucose transport machinery. It is recognized and transported by facilitative glucose transporters (GLUT family) in a manner similar to D-glucose.[2][3] Once inside the cell, however, its path diverges critically. The methyl group at the C3 position prevents its phosphorylation by hexokinase.[4]
This lack of phosphorylation means:
-
No Metabolism: 3-OMG is not consumed in glycolysis and is metabolically inert.[5]
-
Bidirectional Transport: Since it is not trapped intracellularly as a phosphate (B84403) ester, 3-OMG can be transported back out of the cell, eventually reaching equilibrium across the cell membrane.[4]
This mechanism allows 3-OMG to serve as a pure probe for glucose transporter activity. In high concentrations, it can inhibit glucose-induced insulin (B600854) release by competing with glucose for transport and potentially inhibiting glucose phosphorylation.[6]
Experimental Protocols
General Synthesis and Purification
While typically purchased from commercial suppliers, this compound can be synthesized. A general approach involves the selective protection of hydroxyl groups on a glucose starting material, followed by methylation of the free C3 hydroxyl group, and subsequent deprotection.
Example Synthetic Route Overview:
-
Protection: Start with a protected glucose derivative, such as 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.
-
Selective Deprotection: Hydrolyze the 5,6-isopropylidene group to free the C3 and C5 hydroxyls.
-
Methylation: Methylate the free hydroxyl groups using a methylating agent like methyl iodide (CH₃I) in the presence of a base (e.g., sodium hydride, NaH).
-
Deprotection: Remove the remaining protecting groups via acid hydrolysis to yield the final product.
-
Purification: The crude product is typically purified by column chromatography on silica (B1680970) gel, followed by recrystallization from a solvent system like methanol (B129727) or ethanol (B145695) to yield a pure crystalline solid.[7] Purity is confirmed by techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
In Vitro Glucose Transport Assay Using Radiolabeled 3-OMG
This protocol describes a common method for measuring glucose uptake in adherent cell cultures using [¹⁴C]-3-O-Methyl-D-glucose.
Materials:
-
Adherent cells cultured in appropriate multi-well plates (e.g., 12-well plates).
-
Krebs-Ringer-HEPES (KRH) buffer.
-
[¹⁴C]-3-O-Methyl-D-glucose stock solution.
-
Unlabeled 3-O-Methyl-D-glucose.
-
Phloretin or Cytochalasin B (glucose transport inhibitors).
-
Cell lysis buffer (e.g., 0.1 M NaOH).
-
Scintillation cocktail and scintillation counter.
Methodology:
-
Cell Culture: Seed cells at an appropriate density in 12-well plates and grow to ~80-90% confluency.
-
Serum Starvation: Wash cells twice with warm PBS and incubate in serum-free medium for 3-4 hours to lower basal glucose transport.
-
Pre-incubation: Wash cells twice with KRH buffer. Incubate for 30 minutes in KRH buffer. For inhibitor controls, add Phloretin (final conc. 200 µM) during this step.
-
Uptake Initiation: Remove the pre-incubation buffer and add KRH buffer containing [¹⁴C]-3-O-Methyl-D-glucose (e.g., 0.5 µCi/mL) and unlabeled 3-OMG (final concentration 10-50 µM).
-
Uptake Incubation: Incubate the plate at 37°C for a short period (typically 1-5 minutes, as uptake is rapid and equilibrates).[4]
-
Uptake Termination: Terminate the transport by aspirating the uptake solution and immediately washing the cells three times with ice-cold PBS containing 200 µM Phloretin to remove extracellular tracer and halt further transport.
-
Cell Lysis: Add 500 µL of cell lysis buffer to each well and incubate for 20 minutes with gentle shaking.
-
Quantification: Transfer the lysate to a scintillation vial, add 5 mL of scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis: Normalize CPM values to the protein content of a parallel well to account for cell number variations. Specific uptake is calculated by subtracting the CPM from inhibitor-treated wells from the total CPM.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
For in vivo studies, plasma levels of 3-OMG can be accurately measured using GC-MS.[5]
Methodology:
-
Sample Preparation: Deproteinize plasma samples (e.g., 50 µL) using an organic solvent like acetonitrile.
-
Derivatization: Evaporate the supernatant to dryness. To enhance volatility for GC analysis, derivatize the sample by creating methoxime-trimethylsilyl ethers. This is often done by reacting the dried sample with methoxyamine hydrochloride in pyridine, followed by a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
GC-MS Analysis: Inject the derivatized sample into a GC-MS system. Use a suitable capillary column (e.g., DB-5) for separation.
-
Quantification: Use selected ion monitoring (SIM) mode to detect and quantify the characteristic fragments of the derivatized 3-OMG. An internal standard (e.g., a stable isotope-labeled version of the analyte) is used for accurate quantification.[5]
Applications in Research
The unique properties of this compound make it a versatile tool in several research areas:
-
Glucose Transport Studies: Its primary use is to measure the maximal transport capacity (Vmax) and carrier affinity (Km) of glucose transporters in various cell types, including adipocytes, muscle cells, and erythrocytes.[8][9]
-
Diabetes and Metabolism Research: It is used to investigate defects in glucose transport associated with insulin resistance and type 2 diabetes.[1][10]
-
Blood-Brain Barrier (BBB) Research: As a hexose (B10828440) that crosses the BBB via GLUT1, it is used to study hexose translocation across the blood-brain interface.
-
Intracellular Water Space Determination: Because it is not metabolized and distributes according to water space, it can be used to determine intracellular water volume in cultured cells.
Safety and Handling
This compound is generally considered stable under normal laboratory conditions.
-
Handling: Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. Recommended storage is often at 0-8°C.[1]
-
Toxicity: The toxicological properties have not been fully investigated. It may cause eye, skin, and respiratory tract irritation.
Conclusion
This compound is an indispensable biochemical reagent for the study of cellular glucose transport. Its ability to act as a substrate for glucose transporters without being metabolized allows for the precise and specific quantification of transport kinetics. This technical guide provides researchers with the foundational knowledge of its properties and detailed protocols for its application, facilitating further investigations into the critical role of glucose transport in health and disease.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Glucose transporter - Wikipedia [en.wikipedia.org]
- 3. Glucose transporters: physiological and pathological roles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revvity.co.jp [revvity.co.jp]
- 5. Quantitative measurement of 3-O-methyl-D-glucose by gas chromatography-mass spectrometry as a measure of glucose transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of glucose-induced insulin release by 3-O-methyl-D-glucose: enzymatic, metabolic and cationic determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chempap.org [chempap.org]
- 8. mpbio.com [mpbio.com]
- 9. Erythrocyte 3-O-methyl-D-glucose uptake assay for diagnosis of glucose-transporter-protein syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. goldbio.com [goldbio.com]
3-O-Methyl-D-glucopyranose CAS number and molecular weight
An In-Depth Technical Guide to 3-O-Methyl-D-glucopyranose for Researchers and Drug Development Professionals
Introduction
This compound (3-O-MG) is a methylated, non-metabolizable analog of D-glucose. This key characteristic makes it an invaluable tool in biomedical research, particularly for the precise study of glucose transport mechanisms across biological membranes. Unlike D-glucose, which is rapidly phosphorylated and enters metabolic pathways upon cellular entry, 3-O-MG is transported by the same glucose transporters (GLUTs and SGLTs) but is not a substrate for hexokinase. Consequently, it is not "trapped" intracellularly by phosphorylation, allowing researchers to isolate and quantify the kinetics of membrane transport independent of subsequent metabolic events. This guide provides a comprehensive overview of 3-O-MG, its properties, and its application in experimental protocols relevant to drug development and metabolic research.
Physicochemical and Identification Data
The fundamental properties of this compound are summarized below. It is important to note that multiple CAS numbers may be encountered in literature and commercial listings, often distinguishing between anomers or referring to the compound more generally.
| Property | Value | Citations |
| Molecular Formula | C₇H₁₄O₆ | [1][2][3][4][5][6] |
| Molecular Weight | 194.18 g/mol | [1][2][3][5][6][7] |
| CAS Number | 13224-94-7 (Often for D-pyranose form) | [1][3][7] |
| 3370-81-8 | [2][4] | |
| Appearance | White to off-white crystalline powder | [2][4] |
| Synonyms | 3-O-Methyl-D-glucose, 3-O-Methylglucose | [1][2][4][7] |
| Purity | ≥98% | [2][3] |
| Melting Point | 160-169 °C | [2] |
| Solubility | Water: 50 mg/mL | |
| Storage Conditions | 0-8 °C | [2][6] |
Core Applications in Research
3-O-MG's primary utility lies in its ability to act as a competitive substrate for glucose transporters, enabling the study of:
-
Intestinal Absorption: Quantifying the capacity of the small intestine to absorb hexoses, which is critical in studies of short bowel syndrome, diabetes, and nutrient uptake.[1][3]
-
Blood-Brain Barrier (BBB) Transport: Investigating the kinetics of glucose transport into the central nervous system.[4] 3-O-MG utilizes the same transporters as glucose (primarily GLUT1 at the BBB) to cross into the brain.[8][9]
-
Cellular Glucose Uptake: Measuring the rate of glucose transport into various cell types, such as erythrocytes and hepatocytes, to understand metabolic regulation and disease states.[10][11]
-
Drug Development: As a building block in the synthesis of complex glycosides and other carbohydrate-based therapeutics.[2]
Quantitative Kinetic Data for Glucose Transport
The transport of this compound follows Michaelis-Menten kinetics. The table below summarizes key kinetic parameters from studies in different biological systems.
| Biological System | Transport Type | Kₘ (mM) | Vₘₐₓ (mmol/L cell water/min) | Citation |
| Isolated Rat Hepatocytes | Equilibrium Exchange Entry | 18.1 ± 5.9 | 86.2 ± 9.7 | [11] |
| Equilibrium Exchange Exit | 17.6 ± 3.5 | 78.8 ± 5.3 | [11] | |
| Zero Trans Exit | 16.8 ± 4.6 | 84.1 ± 8.4 | [11] | |
| Rat Red Blood Cells | Zero-Trans Net Uptake | 2.3 ± 0.48 | 0.055 ± 0.003 (µmol/mL cell water/min) | [10] |
| Net Exit | 2.1 ± 0.12 | 0.12 ± 0.01 (µmol/mL cell water/min) | [10] | |
| Infinite-Trans Exchange Uptake | 2.24 ± 0.14 | 0.20 ± 0.04 (µmol/mL cell water/min) | [10] |
Experimental Protocols & Methodologies
In Vivo Measurement of Intestinal Glucose Absorption
This protocol is designed to assess the carbohydrate absorptive capacity of the small intestine in a preclinical model, such as rats with short bowel syndrome. The methodology relies on the principle that orally administered 3-O-MG is absorbed via intestinal glucose transporters, is not metabolized, and is subsequently excreted in the urine, where it can be quantified.
Detailed Methodology:
-
Animal Preparation: Male Sprague Dawley rats are used, including a control (sham resection) and an experimental group (e.g., 90% proximal small bowel resection). Animals are allowed to recover for a period such as 14 days.[3]
-
Gavage Solution Preparation: A solution containing 3-O-Methyl-D-glucose and a non-absorbable marker like Mannitol is prepared.[3]
-
Administration: The solution is administered to the animals via oral gavage.[3]
-
Urine Collection: Animals are placed in metabolic cages, and urine is collected over a defined period, typically 4 hours.[3]
-
Quantification: The concentration of 3-O-MG in the collected urine is measured using High-Performance Liquid Chromatography (HPLC).[3]
-
Data Analysis: The urinary recovery of 3-O-MG is calculated as a percentage of the administered dose. This value serves as a quantitative measure of the intestine's carbohydrate absorptive capacity and can be correlated with dietary carbohydrate absorption.[3]
In Vivo Measurement of Blood-Brain Barrier (BBB) Transport
This protocol describes a method to determine the kinetics of hexose (B10828440) transport across the blood-brain barrier in conscious animal models. It uses radiolabeled 3-O-MG to trace its movement from the blood into the brain tissue.
Detailed Methodology:
-
Animal Model: The study is performed in conscious rats to avoid the confounding effects of anesthesia.[12]
-
Infusion: Radiolabeled 3-O-[14C]-methylglucose is infused intravenously at a constant rate to achieve a steady state.[12]
-
Blood Sampling: Timed arterial blood samples are taken throughout the infusion period (e.g., 5 to 30 minutes) to determine the time course of plasma radiotracer concentration.[12]
-
Tissue Collection: At the end of the infusion period, animals are euthanized, and the brains are rapidly removed and frozen.
-
Autoradiography: Brains are sectioned, and the local cerebral tissue concentrations of [14C]methylglucose are determined by quantitative autoradiography.[12]
-
Kinetic Modeling: The rate constants for inward (K₁) and outward (k₂) transport of the tracer across the BBB are estimated by fitting a kinetic model to the measured time courses of plasma and tissue concentrations.[12] This allows for the calculation of the equilibrium distribution ratio (K₁/k₂) for the hexose in the brain.
References
- 1. Active transport of 3-O-methyl-glucose by the small intestine in chronically catheterized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Active transport of 3-O-methyl-glucose by the small intestine in chronically catheterized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo measurement of intestinal absorption using 3-0 methylglucose in short bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. goldbio.com [goldbio.com]
- 5. 13224-94-7, this compound, CAS:13224-94-7 [chemsynlab.com]
- 6. mpbio.com [mpbio.com]
- 7. Quantitative measurement of 3-O-methyl-D-glucose by gas chromatography-mass spectrometry as a measure of glucose transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current Strategies to Enhance Delivery of Drugs across the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 3-O-methyl-D-glucose transport in rat red cells: effects of heavy water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetics of 3-O-methyl-D-glucose transport in isolated rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of insulin on hexose transport across blood-brain barrier in normoglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-O-Methyl-D-glucopyranose: Natural Occurrence and Biological Role
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3-O-Methyl-D-glucopyranose (3-OMG) is a synthetic monosaccharide derivative of D-glucose characterized by a methyl group at the C-3 position of the glucopyranose ring. This structural modification prevents its significant metabolism, making it an invaluable tool in biomedical research, particularly for the investigation of glucose transport mechanisms across cell membranes. While not a naturally occurring metabolite in humans, its presence has been identified in marine dissolved organic matter. This technical guide provides a comprehensive overview of the natural occurrence and biological role of this compound, with a focus on its application in experimental settings.
Natural Occurrence
The natural occurrence of this compound is limited. It is not a metabolite found in humans unless introduced exogenously.[1] However, studies of marine high molecular weight dissolved organic matter (HMWDOM) have identified 3-O-methylglucose as a constituent of acylated polysaccharides.[2][3] This suggests a potential biogenic origin in marine environments, likely from plants or bacteria that produce these structural carbohydrates.[2][3]
Biological Role and Metabolic Fate
The primary biological significance of this compound stems from its utility as a research tool to probe glucose transport and metabolism. Its key characteristic is that it is readily transported into cells by glucose transporters (GLUTs) but is a very poor substrate for hexokinase, the first enzyme in the glycolytic pathway.
Transport: this compound is transported across cell membranes via the same facilitative glucose transporters (GLUTs) as D-glucose. This property allows it to be used as a competitive inhibitor of glucose transport and as a marker to measure the rate of glucose uptake without the complication of subsequent metabolic steps.
Metabolism: The methylation at the C-3 hydroxyl group sterically hinders the phosphorylation of this compound by hexokinase. While some studies have shown that yeast and beef heart hexokinases can phosphorylate 3-OMG at a very low rate (orders of magnitude lower than for glucose), in most mammalian systems, it is considered effectively non-metabolizable.[4][5][6][7][8][9] In vivo studies in rats have demonstrated that the vast majority of administered this compound is recovered unmetabolized in various tissues.[4][8]
Table 1: Metabolic Fate of [14C]this compound in Rat Tissues
| Tissue | Unmetabolized [14C]3-OMG (%) | Acidic Products (%) |
| Brain | 97-100 | 1-3 |
| Plasma | >99 | <1 |
| Heart | >90 | 3-6 |
| Liver | >90 | 4-7 |
Data adapted from Cremer et al. (1990).[4]
Biological Effects and Applications in Research
The unique transport and metabolic characteristics of this compound make it a valuable tool in various research areas, including diabetes, neuroscience, and cancer biology.
1. Glucose Transport Studies: Radiolabeled (e.g., with 14C or 3H) this compound is widely used to measure the rate of glucose transport into cells and tissues. By measuring the accumulation of the radiolabeled compound over time, researchers can quantify the activity of glucose transporters.
Caption: Signaling pathway illustrating the inhibition of glucose-stimulated insulin (B600854) release by this compound.
3. Blood-Brain Barrier Transport Studies: Due to its limited metabolism in the brain, this compound is used to study hexose (B10828440) transport across the blood-brain barrier. [4]
Experimental Protocols
A. General Protocol for Glucose Uptake Assay in Cultured Cells using Radiolabeled this compound
-
Cell Culture: Plate cells in a suitable multi-well format and grow to the desired confluency.
-
Starvation: To upregulate glucose transporters, incubate cells in a glucose-free medium for a defined period (e.g., 1-2 hours).
-
Uptake Initiation: Add a transport buffer containing a known concentration of radiolabeled this compound (e.g., [14C]3-OMG or [3H]3-OMG) and a non-radiolabeled carrier this compound.
-
Incubation: Incubate for a short, defined period (e.g., 1-10 minutes) at the desired temperature. The incubation time should be within the linear range of uptake.
-
Uptake Termination: Rapidly wash the cells with ice-cold stop buffer (e.g., phosphate-buffered saline with a high concentration of non-radiolabeled glucose or cytochalasin B) to remove extracellular tracer and halt transport.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Quantification:
-
Measure the radioactivity in a portion of the lysate using a scintillation counter.
-
Determine the protein concentration in another portion of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Data Analysis: Express the glucose uptake rate as pmol or nmol of this compound per mg of protein per minute.
Table 2: Quantitative Data on 3-O-Methyl-D-glucose Transport
| Cell/Tissue Type | Transport Parameter | Value | Reference |
| Rat Red Blood Cells | Km (zero-trans net uptake) | 2.3 ± 0.48 mM | [10] |
| Rat Red Blood Cells | Vmax (zero-trans net uptake) | 0.055 ± 0.003 µmol/(ml cell water)·min-1 | [10] |
| Human Skeletal Muscle (basal) | Transport Rate Constant (k1) | 0.031 ± 0.009 min-1 | [11] |
| Human Skeletal Muscle (insulin-stimulated) | Transport Rate Constant (k1) | 0.063 ± 0.021 min-1 | [11] |
Conclusion
This compound is a synthetic glucose analog with a well-defined, albeit limited, natural occurrence. Its primary significance lies in its role as a powerful research tool for dissecting the mechanisms of glucose transport and its influence on cellular metabolism and signaling. The minimal intracellular metabolism of this compound allows for the specific and quantitative analysis of glucose transporter activity, providing valuable insights for researchers in physiology, pharmacology, and drug development. The experimental protocols and quantitative data presented in this guide offer a solid foundation for the effective application of this compound in a research setting.
References
- 1. Human Metabolome Database: Showing metabocard for 3-O-Methyl-d-glucose (HMDB0245931) [hmdb.ca]
- 2. Characterization of methyl-, 3-deoxy-, and methyl-deoxysugars in marine high molecular weight dissolved organic matter | Characterization of methyl sugars, 3-deoxysugars and methyl deoxysugars in marine high molecular weight dissolved organic matter [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic stability of 3-O-methyl-D-glucose in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In plants, 3-o-methylglucose is phosphorylated by hexokinase but not perceived as a sugar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphorylation of 3-O-methyl-D-glucose by yeast and beef hexokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Plants, 3-O-Methylglucose Is Phosphorylated by Hexokinase But Not Perceived as a Sugar - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phosphorylation of glucose analog 3-O-methyl-D-glucose by rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-O-methyl-D-glucose transport in rat red cells: effects of heavy water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
An In-depth Technical Guide on the Solubility and Stability of 3-O-Methyl-D-glucopyranose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 3-O-Methyl-D-glucopyranose, a critical non-metabolizable glucose analog. Its unique property of being transported by glucose transporters but not undergoing glycolysis makes it an invaluable tool in biological research, particularly in studies of glucose transport and metabolism. Understanding its physicochemical properties is paramount for its effective use in experimental settings and potential applications in drug development.
Core Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄O₆ | [1][2] |
| Molecular Weight | 194.18 g/mol | [1] |
| Melting Point | 167-169 °C | |
| Appearance | White to off-white crystalline powder | [1] |
| Optical Rotation | [α]D²⁵ = +55° to +57° (c=1 in H₂O with a trace of NH₄OH) |
Solubility Profile
| Solvent | Solubility | Temperature | Notes |
| Water | 50 mg/mL | Not Specified | Clear to slightly hazy, colorless solution. |
| Water | 100 mg/mL | Not Specified | Ultrasonic assistance may be needed.[3] |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL | Not Specified | The hygroscopic nature of DMSO should be considered.[3] |
| Methanol | Data not available for this compound. For the similar compound methyl α-D-glucopyranoside, solubility increases with temperature. | 293.15 K - 318.15 K | This can be used as an estimation, but experimental verification is recommended.[4] |
| Ethanol, Acetone, Non-polar solvents | Expected to be sparingly soluble to insoluble. | Not Specified | Based on the polar nature of the molecule with multiple hydroxyl groups.[5] |
Stability Profile
This compound exhibits notable stability, particularly in biological systems, which is fundamental to its use as a glucose transport marker.
Metabolic Stability
Extensive in vivo studies have demonstrated that this compound is metabolically stable.[6][7] It is not phosphorylated by hexokinase, the first and rate-limiting enzyme in glycolysis.[6][8] This lack of metabolism allows it to be used to trace glucose transport without the confounding effects of downstream metabolic processes. Studies in rats have shown that after administration, the vast majority of the compound is recovered unmetabolized in various tissues, including the brain, heart, and liver.[6][7]
Chemical Stability
While specific kinetic data on the degradation of this compound under various pH and temperature conditions are scarce, general principles of carbohydrate chemistry and studies on related compounds provide insights into its potential stability profile.
-
pH Stability :
-
Acidic Conditions : Glycosidic bonds are susceptible to acid-catalyzed hydrolysis. While the methyl glycosidic bond is generally more stable than the glycosidic bonds in disaccharides, prolonged exposure to strong acids, especially at elevated temperatures, can lead to hydrolysis, yielding glucose and methanol. The rate of hydrolysis is dependent on the pH, temperature, and the specific acid used.
-
Neutral Conditions : The compound is expected to be relatively stable at neutral pH and ambient temperature.
-
Basic Conditions : Under strong basic conditions, especially at high temperatures, degradation can occur. For a similar compound, methyl α-D-3-oxo-glucopyranoside, degradation to saccharinic acids in a basic medium has been reported.[9] While this compound lacks the oxo group, enolization and subsequent rearrangement or elimination reactions are possible degradation pathways for carbohydrates in alkaline solutions. Oxidative degradation in the presence of a base has also been reported for methylated carbohydrates under anhydrous conditions.[10]
-
-
Thermal Stability : As a crystalline solid, this compound is stable at room temperature.[11] Storage at 4°C or -20°C is often recommended for long-term preservation.[3][11] At temperatures approaching its melting point and beyond, thermal degradation is expected to occur, likely through dehydration and caramelization reactions, which are common for carbohydrates.
-
Enzymatic Stability : this compound is resistant to hydrolysis by common glycosidases. Its primary interaction with proteins is its recognition and transport by glucose transporters. It is not a substrate for enzymes involved in glycolysis.[6]
Experimental Protocols
Detailed, validated experimental protocols for determining the solubility and stability of this compound are not widely published. However, standard methodologies for carbohydrates can be readily adapted.
Protocol for Isothermal Solubility Determination
This protocol outlines a general method for determining the solubility of this compound in a given solvent at a specific temperature.
Figure 1. Workflow for isothermal solubility determination.
Protocol for Stability-Indicating HPLC Method Development
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for assessing the stability of a compound by separating the intact molecule from its degradation products.
Figure 2. Workflow for developing a stability-indicating HPLC method.
Signaling Pathways and Logical Relationships
This compound does not directly activate known signaling pathways. Instead, its primary mechanism of action is the competitive inhibition of glucose transport into cells via glucose transporters (GLUTs). This inhibition of glucose uptake indirectly affects all glucose-dependent signaling pathways.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-O-methyl-α-D-glucopyranose [webbook.nist.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. Metabolic stability of 3-O-methyl-D-glucose in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3-O-Methylglucose | C7H14O6 | CID 8973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Elimination of oxidative degradation during the per-O-methylation of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. goldbio.com [goldbio.com]
An In-depth Technical Guide to 3-O-Methyl-D-glucopyranose Derivatives and Analogs for Researchers and Drug Development Professionals
Introduction
3-O-Methyl-D-glucopyranose, a non-metabolizable analog of D-glucose, and its derivatives represent a versatile class of carbohydrate compounds with significant potential in various fields, including pharmaceutical development, biotechnology, and food science.[1] Their unique structural features, particularly the methylation at the C3 position, render them resistant to metabolic degradation while allowing them to interact with biological systems that recognize glucose. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives and analogs, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Core Compound Profile: this compound
This compound serves as a fundamental building block for the synthesis of a diverse array of derivatives.[1] Its primary utility in research stems from its ability to act as a competitive inhibitor of glucose transport, making it an invaluable tool for studying glucose uptake mechanisms in various cell types, including those relevant to diabetes and cancer research.[2]
Synthesis of this compound Derivatives
The synthesis of derivatives of this compound and other glucopyranosides often involves the selective acylation or benzoylation of the hydroxyl groups. The reactivity of these hydroxyl groups can be modulated by protecting groups, allowing for regioselective modifications.
Experimental Protocol: General Synthesis of 2,3,4,6-Tetra-O-acyl-D-glucopyranosides
This protocol describes a general method for the complete acylation of a glucopyranoside, which can be adapted for the synthesis of various derivatives.
Materials:
-
Methyl α-D-glucopyranoside
-
Pyridine (B92270) (anhydrous)
-
Acetic anhydride (B1165640) or other acylating agent (e.g., 3-bromobenzoyl chloride)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexane
-
2 N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Dry ice
Procedure:
-
To a cold mixture of methyl α-D-glucopyranoside (1.0 g) and anhydrous pyridine (3.0 mL), add the acylating agent (e.g., acetic anhydride, 3.0 mL) dropwise.
-
Stir the mixture overnight at room temperature.
-
Transfer the reaction mixture to a separatory funnel containing ethyl acetate (50 mL).
-
Wash the organic layer sequentially with 2 N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
The crude product can be further purified by crystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the desired 2,3,4,6-tetra-O-acyl-glucopyranoside.[3]
Note: For the synthesis of specific 3-O-acyl derivatives, selective protection and deprotection strategies are required. For instance, starting with a 4,6-O-benzylidene protected glucopyranoside allows for selective acylation at the 2- and 3-positions.
Biological Activities and Quantitative Data
Derivatives of this compound and related glucopyranosides exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial potential of acylated glucopyranoside derivatives. The lipophilicity introduced by the acyl chains is believed to enhance the interaction of these compounds with microbial cell membranes, leading to their disruption and subsequent cell death.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Selected Glucopyranoside Derivatives
| Compound | Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Methyl 2,3,4-tri-O-(3-chlorobenzoyl)-6-O-pivaloyl-β-D-galactopyranoside | Staphylococcus aureus | 312.5 | 625 | [4] |
| Methyl 6-O-heptanoyl-2,3,4-tri-O-myristoyl-α-D-glucopyranoside | Escherichia coli | - | - | [5] |
| Methyl α-D-glucopyranoside Derivative 8 | S. ebony | 0.275 ± 0.01 | - | [6] |
| Methyl α-D-glucopyranoside Derivative 3 | Staphylococcus aureus | - | 1.70 ± 0.01 | [6] |
Note: "-" indicates data not reported in the cited source.
Experimental Protocol: Antimicrobial Susceptibility Testing (Disk Diffusion Method)
The Kirby-Bauer disk diffusion method is a widely used technique to assess the antimicrobial susceptibility of bacteria.
Materials:
-
Mueller-Hinton agar (B569324) (MHA) plates
-
Sterile cotton swabs
-
Bacterial culture (adjusted to 0.5 McFarland turbidity standard)
-
Sterile filter paper disks
-
Solution of the test compound at a known concentration
-
Sterile forceps or disk dispenser
-
Incubator
Procedure:
-
Prepare a bacterial inoculum by suspending 3-5 isolated colonies in sterile broth and adjusting the turbidity to match a 0.5 McFarland standard.[7]
-
Dip a sterile cotton swab into the bacterial suspension and remove excess fluid by pressing it against the inside of the tube.[8]
-
Inoculate the entire surface of an MHA plate by streaking the swab evenly in three directions, rotating the plate approximately 60 degrees between each streaking.[7]
-
Aseptically place sterile filter paper disks impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate.[7]
-
Gently press each disk to ensure complete contact with the agar.
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[7]
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[8]
Antiviral Activity
Glucopyranoside derivatives have also been investigated for their antiviral properties. Certain derivatives have shown promising activity against plant viruses like the Tobacco Mosaic Virus (TMV). The proposed mechanism of action involves the binding of these compounds to the viral coat protein, which can interfere with viral assembly.[3][9]
Table 2: Antiviral Activity (EC₅₀) of Glucopyranoside Derivatives against Tobacco Mosaic Virus (TMV)
| Compound | Activity | EC₅₀ (µg/mL) | Reference |
| Glucopyranoside derivative f6 | Inactivation | 52.9 | [9][10] |
| Glucopyranoside derivative 4h | Protection | 105.01 | [9] |
| Glucopyranoside derivative 4q | Protection | 129.87 | [9] |
| Glucopyranoside derivative 8k | Curative | 125.6 | [9] |
| Ribavirin (Control) | Inactivation | 145.1 | [9][10] |
Anticancer Activity
The role of glucose metabolism in cancer progression has made glucose transport inhibitors, such as this compound and its analogs, attractive candidates for anticancer drug development. These compounds can selectively target cancer cells, which often exhibit elevated rates of glucose uptake.
Table 3: Anticancer Activity (IC₅₀) of Selected this compound Analogs
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3d | MCF-7 (Breast) | 43.4 | [11] |
| 4d | MCF-7 (Breast) | 39.0 | [11] |
| 3d | MDA-MB-231 (Breast) | 35.9 | [11] |
| 4d | MDA-MB-231 (Breast) | 35.1 | [11] |
| 3a | A549 (Lung) | 5.988 ± 0.12 | [11] |
| Compound 1 | HTB-26 (Breast) | 10 - 50 | [12] |
| Compound 1 | PC-3 (Prostate) | 10 - 50 | [12] |
| Compound 1 | HepG2 (Liver) | 10 - 50 | [12] |
Experimental Protocol: Anticancer Activity Assessment (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well microtiter plates
-
Test compound solutions at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 7,500 cells/well) and incubate overnight to allow for cell attachment.[13]
-
Remove the medium and add fresh medium containing various concentrations of the test compound. Include control wells with medium only (blank) and cells with medium but no compound (vehicle control).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3.5 hours at 37°C.[13]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[13]
-
Cover the plate with foil and agitate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]
-
Measure the absorbance at a wavelength of 590 nm with a reference wavelength of 620 nm using a microplate reader.[13]
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives and analogs are mediated through their interaction with various cellular pathways and molecular targets.
Inhibition of Glucose Transport and Related Signaling
3-O-Methyl-D-glucose is known to competitively inhibit the facilitative glucose transporters (GLUTs), thereby blocking the entry of glucose into the cell. This inhibition can have profound effects on cellular metabolism, particularly in cells that are highly dependent on glucose.
One of the proposed signaling pathways involved in the regulation of glucose transport involves Protein Kinase C (PKC). High glucose levels can activate PKC, which in turn can modulate the activity of glucose transporters. The inhibition of glucose uptake by 3-O-Methyl-D-glucose can interfere with this signaling cascade.
Caption: Inhibition of glucose transport by 3-O-Methyl-D-glucose.
Anticancer Mechanism: Synergy with Mitochondrial Metabolism Disruption
In cancer cells, the inhibition of glucose transport by GLUT inhibitors can lead to a metabolic shift towards oxidative phosphorylation in the mitochondria. This creates a vulnerability, as the subsequent disruption of mitochondrial metabolism, either through chemical inhibitors or genetic mutations in the tricarboxylic acid (TCA) cycle, can lead to synthetic lethality and suppress tumor growth.
Caption: Synergistic anticancer effect of GLUT and mitochondrial inhibitors.
Experimental Workflow: From Synthesis to Biological Evaluation
The development of novel this compound derivatives follows a structured workflow, from initial synthesis and purification to comprehensive biological evaluation.
Caption: General experimental workflow for drug discovery.
Conclusion
This compound and its derivatives constitute a promising class of compounds with diverse biological activities. Their ability to modulate glucose transport and other cellular processes makes them valuable tools for basic research and potential therapeutic agents for a range of diseases, including infectious diseases and cancer. Further research focusing on the synthesis of novel analogs with improved potency and selectivity, coupled with in-depth mechanistic studies, will be crucial for translating the potential of these compounds into clinical applications. This guide provides a foundational resource for researchers and drug development professionals to navigate the complexities and opportunities within this exciting area of carbohydrate chemistry and pharmacology.
References
- 1. devtoolsdaily.com [devtoolsdaily.com]
- 2. 3-O-methyl-D-glucose transport in tumoral insulin-producing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study | MDPI [mdpi.com]
- 4. sketchviz.com [sketchviz.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. lornajane.net [lornajane.net]
- 7. Metabolic stability of 3-O-methyl-D-glucose in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hardydiagnostics.com [hardydiagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. Antiviral activity and interaction mechanisms study of novel glucopyranoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Spectroscopic Profile of 3-O-Methyl-D-glucopyranose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 3-O-Methyl-D-glucopyranose (C₇H₁₄O₆, Molar Mass: 194.18 g/mol ), a methylated derivative of D-glucose (B1605176). The document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and a workflow for spectroscopic analysis. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of carbohydrates. In solution, this compound exists in equilibrium between its α and β anomeric forms. This equilibrium can be studied by both ¹H and ¹³C NMR. At room temperature, the ratio of α to β anomers is approximately 1:1.4.[1]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides distinct signals for each carbon atom in the molecule, offering a clear fingerprint for both the α and β anomers. The chemical shifts are influenced by the stereochemistry at the anomeric center (C1) and the presence of the methyl group at the C3 position.
Table 1: ¹³C NMR Chemical Shifts (ppm) for this compound Anomers
| Carbon Atom | β-anomer (D₂O)[2] | α-anomer (D₂O, Predicted) |
| C1 | 97.1 | ~93.2 |
| C2 | 75.2 | ~72.9 |
| C3 | 87.0 | ~84.8 |
| C4 | 71.1 | ~70.8 |
| C5 | 77.2 | ~73.1 |
| C6 | 62.1 | ~61.9 |
| O-CH₃ | 61.1 | ~61.0 |
| Note: Predicted values for the α-anomer are based on typical glycosylation and methylation effects observed in carbohydrate NMR.[3] |
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is complex due to the significant overlap of non-anomeric proton signals in the 3.0-4.0 ppm region.[4][5] The anomeric proton (H1) is the most downfield-shifted ring proton and serves as a diagnostic signal to differentiate between the α and β anomers. The methyl protons of the 3-O-methyl group typically appear as a sharp singlet.
Table 2: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for this compound (Predicted)
| Proton | Anomer | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H1 | α | ~5.2 | d | J₁,₂ ≈ 3.7 |
| H1 | β | ~4.6 | d | J₁,₂ ≈ 8.0 |
| H2-H6 | Both | ~3.2 - 3.9 | m | - |
| O-CH₃ | Both | ~3.6 | s | - |
| Note: These are expected values based on spectral data for D-glucose and its derivatives.[6][7] The exact chemical shifts and coupling constants can vary with solvent and temperature. The coupling constant of the anomeric proton is particularly diagnostic: a small value (~3-4 Hz) is characteristic of a cis (α) relationship between H1 and H2, while a large value (~8 Hz) indicates a trans (β) relationship. |
Experimental Protocol for NMR Spectroscopy
A standard protocol for the NMR analysis of monosaccharides like this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O). D₂O is the preferred solvent for carbohydrate analysis as it does not obscure the carbohydrate signals, although it leads to the exchange of hydroxyl protons.[8]
-
Internal Standard: Add a small amount of a suitable internal standard, such as DSS (2,2-dimethyl-2-silapentane-5-sulfonate) or TSP (trimethylsilylpropanoic acid), for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature (e.g., 298 K).
-
1D Spectra: Record standard 1D ¹H and ¹³C{¹H} (proton-decoupled) spectra. For ¹³C spectra, a sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
-
2D Spectra (for full assignment): To resolve signal overlap and unambiguously assign all resonances, a suite of 2D NMR experiments is recommended.[4][5]
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks, allowing for the tracing of proton connectivity within each sugar ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, linking the proton assignments to their corresponding carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, useful for confirming assignments and identifying long-range connectivities.
-
TOCSY (Total Correlation Spectroscopy): Reveals the entire spin system of a monosaccharide residue, starting from a well-resolved proton signal like the anomeric proton.[9]
-
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to hydroxyl, C-H, and C-O bonds.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Description |
| 3600 - 3200 | O-H stretching | Strong, Broad | Characteristic of the multiple hydroxyl groups, broadened due to extensive hydrogen bonding.[10][11] |
| 3000 - 2800 | C-H stretching | Medium | Includes stretches from the pyranose ring C-H bonds and the methyl group C-H bonds.[11][12] |
| 1470 - 1350 | C-H bending | Medium | Vibrations from the CH₂ and CH groups. |
| 1200 - 950 | "Fingerprint Region" / C-O stretching | Strong, Complex | This region is highly characteristic for carbohydrates, containing complex C-O and C-C stretching vibrations. It is often referred to as the "fingerprint region".[13] |
Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)
The KBr pellet method is a common technique for analyzing solid samples.[14][15]
-
Drying: Ensure both the sample and spectroscopy-grade potassium bromide (KBr) powder are thoroughly dry, as water shows strong IR absorptions that can interfere with the spectrum.[16][17] KBr can be dried in an oven and stored in a desiccator.
-
Mixing: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr powder.[14]
-
Grinding: Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained. The particle size should be smaller than the wavelength of the IR radiation to minimize scattering.[1]
-
Pellet Formation: Transfer the powder mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.[17]
-
Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer. Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of a pure KBr pellet should also be recorded for correction.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Soft ionization techniques such as Electrospray Ionization (ESI) are commonly used for polar molecules like carbohydrates, often detecting them as adducts with cations like sodium ([M+Na]⁺) or potassium ([M+K]⁺), or as protonated molecules ([M+H]⁺).[18]
-
Molecular Ion: For this compound (C₇H₁₄O₆), the expected exact mass is 194.0790 g/mol . In ESI-MS, common adducts would be:
-
[M+H]⁺: m/z 195.0863
-
[M+Na]⁺: m/z 217.0682
-
[M+K]⁺: m/z 233.0421
-
Fragmentation Pattern
Tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID), provide structural information by breaking the parent ion into smaller fragments. For monosaccharides, fragmentation typically involves neutral losses of water (H₂O, 18 Da) and cross-ring cleavages.[18][19] The presence of the methyl group can influence the fragmentation pathways compared to unsubstituted glucose.
Table 4: Expected Key Fragment Ions in ESI-MS/MS of [M+H]⁺
| m/z Value (Expected) | Neutral Loss / Fragment Type | Description |
| 177.0757 | Loss of H₂O | Dehydration is a common initial fragmentation step. |
| 163.0601 | Loss of CH₂O (Formaldehyde) | Fragmentation involving the exocyclic C6 carbon. |
| 133.0495 | Loss of C₂H₄O₂ | Cross-ring cleavage, a diagnostic pathway for sugars. |
| 115.0389 | Loss of C₂H₄O₂ and H₂O | Sequential fragmentation. |
| Note: The fragmentation of carbohydrates is complex and can yield numerous ions. The values above represent plausible high-abundance fragments based on established carbohydrate fragmentation rules.[18][20] |
Experimental Protocol for LC-ESI-MS
Liquid chromatography coupled with mass spectrometry is a powerful method for the analysis of monosaccharides, often requiring derivatization to improve chromatographic retention and ionization efficiency.
-
Sample Preparation (Derivatization): While direct analysis is possible, derivatization with a reagent like 1-phenyl-3-methyl-5-pyrazolone (PMP) is common.[21][22]
-
Dissolve a small amount of the sample (e.g., 50 µL of a 1 mg/mL solution) in an aqueous methanolic solution.
-
Add a solution of PMP in methanol (B129727) and an ammonia (B1221849) solution to catalyze the reaction.
-
Incubate the mixture (e.g., at 70°C for 60-90 minutes).
-
After cooling, neutralize the reaction and prepare for injection.
-
-
Chromatographic Separation (LC):
-
Column: Use a reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile.
-
Flow Rate: A typical flow rate is between 0.3-0.5 mL/min.
-
-
Mass Spectrometry Detection (MS):
-
Ionization: Use Electrospray Ionization (ESI) in positive ion mode to detect [M+H]⁺ or [M+Na]⁺ adducts.
-
MS Parameters: Optimize key parameters such as capillary voltage, drying gas temperature, and flow rate.
-
Analysis Mode: Acquire full scan data to identify the parent ions. For structural confirmation, perform tandem MS (MS/MS) by selecting the parent ion and subjecting it to collision-induced dissociation (CID) to generate a fragment ion spectrum.
-
Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a compound like this compound.
References
- 1. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. iosrjournals.org [iosrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. ejournal.upi.edu [ejournal.upi.edu]
- 12. infrared spectrum of d-glucose C6H12O6 prominent wavenumbers cm-1 detecting ether sec. alcohol prim. alcohol functional groups present finger print for identification of d-glucose image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. 3-O-Methyl-D-glucose mutarotation and proton exchange rates assessed by 13C, 1H NMR and by chemical exchange saturation transfer and spin lock measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. shimadzu.com [shimadzu.com]
- 15. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]
- 16. scienceijsar.com [scienceijsar.com]
- 17. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. masspec.scripps.edu [masspec.scripps.edu]
- 21. A rapid, accurate and sensitive method for determination of monosaccharides in different varieties of Osmanthus fragrans Lour by pre-column derivatization with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. escholarship.org [escholarship.org]
Unraveling the Intricacies of Cellular Glucose Dynamics: A Technical Guide to 3-O-Methyl-D-glucopyranose
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Mechanism of Action of 3-O-Methyl-D-glucopyranose in Biological Systems.
This in-depth guide elucidates the core mechanisms of this compound (3-OMG), a critical tool in metabolic research. By providing a detailed exploration of its interaction with cellular machinery, this document serves as an essential resource for professionals in drug development and biomedical research, offering insights into glucose transport and its modulation.
Core Mechanism of Action: A Non-Metabolizable Glucose Analog
This compound is a synthetic analog of D-glucose, distinguished by a methyl group at the C-3 position of the pyranose ring. This structural modification is key to its primary mechanism of action: it is recognized and transported by glucose transporters but is not a substrate for hexokinase, the first and rate-limiting enzyme in glycolysis.[1][2] Consequently, 3-OMG is not significantly metabolized within the cell and does not enter the glycolytic pathway.[3][4] Its intracellular accumulation is therefore almost exclusively a function of its transport across the cell membrane, making it an invaluable probe for studying glucose transporter activity.[1][2]
Cellular Transport: A Journey Through GLUT and SGLT Transporters
3-OMG enters cells primarily through two major families of glucose transporters: the facilitative glucose transporters (GLUTs) and the sodium-glucose cotransporters (SGLTs).
2.1. Facilitative Glucose Transporters (GLUTs):
3-OMG is a competitive inhibitor of glucose transport via GLUTs.[5] It is transported by several GLUT isoforms, including GLUT1, GLUT2, GLUT3, and GLUT4, albeit with a lower affinity than D-glucose.[6][7] Studies have shown that the affinity of 3-OMG for glucose transporters is approximately 25% that of D-glucose. The transport kinetics, specifically the Michaelis-Menten constant (Km) and maximum velocity (Vmax), vary depending on the GLUT isoform and the cell type.
dot
References
- 1. 3-O-Methylglucose | C7H14O6 | CID 8973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-O-methyl-D-glucose (CHEBI:73918) [ebi.ac.uk]
- 3. Metabolic stability of 3-O-methyl-D-glucose in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D-glucose‑ and 3-O-methyl-D-glucose-induced upregulation of selected genes in rat hepatocytes and INS1E cells: re‑evaluation of the possible role of hexose phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The competitive inhibition of glucose transport in human erythrocytes by compounds of different structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The facilitative glucose transporter GLUT3: 20 years of distinction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucose transporters in brain in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 3-O-Methyl-D-glucopyranose for Researchers and Drug Development Professionals
An In-depth Analysis of a Key Non-Metabolizable Glucose Analog for Studying Glucose Transport
This technical guide provides a comprehensive overview of 3-O-Methyl-D-glucopyranose, a critical tool for researchers, scientists, and drug development professionals. This document details its commercial availability, pricing, and, most importantly, its application in studying glucose transport systems. The guide includes detailed experimental protocols and visual representations of its mechanism of action within cellular pathways.
Commercial Availability and Pricing
This compound is readily available from a variety of commercial suppliers. The pricing can vary based on the purity, quantity, and the specific vendor. Below is a summary of representative suppliers and their listed prices for different quantities of the compound.
| Supplier | Catalog Number | Quantity | Purity | Price (USD) |
| Sigma-Aldrich | M4879 | 1 g | ≥98% (GC) | $64.70[1] |
| 5 g | $205.00[1] | |||
| 25 g | $671.00[1] | |||
| 100 g | $2,270.00[1] | |||
| MedChemExpress | HY-113603 | 100 mg | 99.79% | $115.00 |
| 250 mg | $230.00 | |||
| 500 mg | $390.00 | |||
| Chem-Impex | 02434 | 1 g | ≥98% (HPLC) | Inquire |
| 5 g | Inquire | |||
| 25 g | Inquire | |||
| MP Biomedicals (via Fisher Scientific) | ICN15165101 | 1 g | 99.1% | $84.00[2] |
| ICN15165110 | 5 g | 99.1% | $248.00[2] | |
| MOLBASE | KA70818 (Beijing Kaisenlai Technology) | 1 g | 98% | $130.00[3] |
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current pricing information.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 13224-94-7 | [1] |
| Molecular Formula | C₇H₁₄O₆ | [1] |
| Molecular Weight | 194.18 g/mol | [1] |
| Melting Point | 167-169 °C | [1] |
| Solubility | Water: 50 mg/mL | [1] |
| Optical Activity | [α]25/D +55° to +57° | [1] |
Applications in Research and Drug Development
This compound is a non-metabolizable analog of glucose, making it an invaluable tool for studying glucose transport mechanisms.[4] Unlike glucose, once transported into the cell, it is not phosphorylated and therefore does not enter the glycolytic pathway.[5] This property allows for the specific measurement of glucose transporter activity, particularly GLUT1.[6] Its primary applications are in diabetes research, oncology, and neurology, especially in the diagnosis of Glucose Transporter Type 1 Deficiency Syndrome (GLUT1DS).[1][6]
Role in Investigating Glucose Transport and Insulin (B600854) Signaling
In the context of insulin signaling, the uptake of glucose from the bloodstream into cells is a critical step mediated by glucose transporters. Insulin binding to its receptor initiates a signaling cascade that results in the translocation of GLUT4 transporters to the plasma membrane in insulin-sensitive tissues like muscle and adipose tissue. In contrast, GLUT1 provides basal glucose uptake in many cell types, including erythrocytes and the endothelial cells of the blood-brain barrier. This compound is used to specifically probe the transport activity of these transporters without the confounding effects of downstream glucose metabolism.
Caption: Insulin signaling pathway leading to glucose uptake.
Experimental Protocols
Erythrocyte 3-O-Methyl-D-glucose Uptake Assay for GLUT1 Function
This protocol is adapted from the method used for the diagnosis of Glucose Transporter Protein Syndrome (GLUT1DS) and measures the uptake of radiolabeled 3-O-Methyl-D-glucose into red blood cells.[1][7]
Materials:
-
Freshly collected whole blood in sodium-heparin or citrate-phosphate-dextrose tubes.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
[¹⁴C]-3-O-Methyl-D-glucose (radiolabeled).
-
Unlabeled 3-O-Methyl-D-glucose.
-
Scintillation fluid.
-
Microcentrifuge tubes.
-
Liquid scintillation counter.
Procedure:
-
Erythrocyte Preparation:
-
Centrifuge the whole blood at 500 x g for 10 minutes at 4°C.
-
Aspirate and discard the plasma and buffy coat.
-
Wash the red blood cells (RBCs) three times with ice-cold PBS.
-
Resuspend the RBCs to a 50% hematocrit in PBS.
-
-
Uptake Assay:
-
Prepare a "hot" solution containing 0.5 mmol/L unlabeled 3-O-Methyl-D-glucose and 1 µCi/mL [¹⁴C]-3-O-Methyl-D-glucose in PBS.
-
Pre-chill all solutions and samples to 4°C.
-
Initiate the uptake by mixing equal volumes of the RBC suspension and the "hot" solution.
-
At specific time intervals (e.g., 5, 10, 15, 20 seconds), take an aliquot of the cell suspension and immediately add it to a microcentrifuge tube containing an ice-cold stop solution (e.g., PBS with a high concentration of unlabeled glucose or a specific GLUT1 inhibitor like cytochalasin B) layered over oil (e.g., dibutyl phthalate) to separate cells from the incubation medium.
-
Centrifuge immediately at high speed to pellet the cells through the oil layer.
-
-
Quantification:
-
Aspirate the aqueous and oil layers.
-
Lyse the RBC pellet with a lysis buffer or water.
-
Add scintillation fluid to the lysate.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of uptake over the linear range of the time course.
-
Compare the uptake rates between control and test samples. In a clinical setting for GLUT1DS, patient samples are compared to healthy controls.[1]
-
Caption: Experimental workflow for erythrocyte 3-O-Methyl-D-glucose uptake assay.
In Vivo Glucose Transport Measurement
While a detailed step-by-step protocol for in vivo use of this compound is complex and depends on the animal model and specific research question, a general workflow can be outlined. This often involves the administration of labeled 3-O-Methyl-D-glucose and subsequent measurement in plasma or tissues.
General Workflow:
-
Animal Preparation: Acclimatize and, if necessary, fast the animal model (e.g., rats, mice).
-
Administration: Administer a bolus of labeled (e.g., ¹⁴C or ³H) 3-O-Methyl-D-glucose, often intravenously.
-
Blood Sampling: Collect blood samples at defined time points.
-
Tissue Harvesting: At the end of the experiment, harvest tissues of interest.
-
Sample Processing and Analysis:
-
Separate plasma from blood samples.
-
Homogenize tissue samples.
-
Quantify the concentration of labeled 3-O-Methyl-D-glucose in plasma and tissue homogenates using methods like liquid scintillation counting or, for unlabeled compound, by techniques such as gas chromatography-mass spectrometry (GC-MS).[8]
-
-
Kinetic Modeling: Use the data to calculate transport kinetics.
Conclusion
This compound is an indispensable tool for the study of glucose transport. Its property as a non-metabolizable glucose analog allows for the precise and specific assessment of glucose transporter function, which is crucial for advancing our understanding and developing therapies for a range of metabolic and neurological disorders. This guide provides the foundational knowledge for researchers and drug development professionals to effectively utilize this compound in their studies.
References
- 1. Erythrocyte 3-O-methyl-D-glucose uptake assay for diagnosis of glucose-transporter-protein syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for in vivo assessment of glucose metabolism in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. scispace.com [scispace.com]
- 5. 3-O-甲基-D-吡喃葡萄糖 ≥98% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. One Molecule for Mental Nourishment and More: Glucose Transporter Type 1—Biology and Deficiency Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Erythrocyte 3‐O‐methyl‐D‐glucose uptake assay for diagnosis of glucose‐transporter‐protein syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative measurement of 3-O-methyl-D-glucose by gas chromatography-mass spectrometry as a measure of glucose transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 3-O-Methyl-D-glucopyranose in Glucose Transport Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-Methyl-D-glucopyranose (3-O-MG) is a valuable tool in metabolic research, particularly for the study of glucose transport. As a non-metabolizable analog of glucose, 3-O-MG is recognized and transported by glucose transporter (GLUT) proteins but is not phosphorylated by hexokinase, the first enzymatic step in glycolysis.[1] This key characteristic allows for the specific measurement of glucose transport rates, independent of downstream metabolic processes. These application notes provide detailed protocols and supporting data for the use of 3-O-MG in glucose transport assays, a critical technique in basic research and drug development for metabolic diseases such as diabetes and cancer.
Principle of the Assay
The 3-O-MG glucose transport assay is based on the principle of competitive inhibition and tracer kinetics. Radiolabeled 3-O-MG (typically with ³H or ¹⁴C) is introduced to cells, and its rate of uptake is measured over time. Because 3-O-MG is not metabolized, the intracellular accumulation of the radiolabel is directly proportional to the rate of its transport across the cell membrane. This allows for the characterization of glucose transporter kinetics and the investigation of substances that may modulate transporter activity.
Quantitative Data Summary
The following tables summarize key quantitative data for the transport of this compound in various biological systems. This data is essential for experimental design and interpretation of results.
Table 1: Kinetic Parameters (Km and Vmax) for this compound Transport
| Biological System | Transporter | Km (mM) | Vmax (mmol/L of cell water/min) | Reference |
| Isolated Rat Hepatocytes | Endogenous | 18.1 ± 5.9 | 86.2 ± 9.7 | [2] |
| Xenopus Oocytes | Rat GLUT1 | 26.2 | 3.5 (nmol/min/cell) | [3] |
| Xenopus Oocytes | Rat GLUT4 | 4.3 | 0.7 (nmol/min/cell) | [3] |
| Newborn Pig Red Blood Cells | Endogenous | 15.2 - 18.2 | Not Reported | [4][5] |
| Human Erythrocytes | Endogenous | 22 (for exchange) | ~149 | [4] |
| Human Erythrocytes | Endogenous | 3.6 (for influx) | 122 | [4] |
Table 2: Inhibition Constants (Ki) for Glucose Transport
| Inhibitor | Transporter/System | Inhibited Substrate | Ki (mM) | Reference |
| 4,6-O-ethylidene-α-D-glucopyranose | Human Erythrocytes | 3-O-Methyl-D-glucose | ~11 | [4] |
| Tricyclic Antidepressants (range) | Human GLUT1 | 3-O-Methyl-D-glucose | 0.56 - 1.43 | [6] |
| D-glucose | Porcine Aortic Endothelial Cells | myo-inositol | 24 | [7] |
Signaling Pathways and Experimental Workflow
Insulin (B600854) Signaling Pathway Leading to GLUT4 Translocation
A primary application of glucose transport assays is to investigate the insulin signaling cascade, which culminates in the translocation of GLUT4 transporters to the plasma membrane in insulin-sensitive tissues like muscle and adipose cells. The following diagram illustrates the key steps in this pathway.
Caption: Insulin signaling cascade leading to GLUT4 translocation.
Experimental Workflow for 3-O-MG Glucose Transport Assay
The following diagram outlines the typical workflow for a radiolabeled 3-O-MG glucose uptake assay in cultured cells.
References
- 1. Measurement of glucose uptake in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. endocrine.org [endocrine.org]
- 3. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Parameters for 3-O-methyl glucose transport in human erythrocytes and fit of asymmetric carrier kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Erythrocyte 3-O-methyl-D-glucose uptake assay for diagnosis of glucose-transporter-protein syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The inhibition of GLUT1 glucose transport and cytochalasin B binding activity by tricyclic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes: Protocol for 3-O-Methyl-D-glucopyranose Uptake Assay in Cell Culture
Introduction
The evaluation of glucose transport into cells is fundamental for research in metabolic diseases like diabetes, obesity, and cancer.[1][2] 3-O-Methyl-D-glucopyranose (3-OMG) is a non-metabolizable analog of D-glucose, making it an excellent tool for specifically measuring the rate of glucose transport across the cell membrane.[3][4] Unlike 2-deoxy-D-glucose (2-DG), which is phosphorylated and trapped intracellularly, 3-OMG is transported by glucose transporters (GLUTs) but is not a substrate for hexokinase.[5] Consequently, it equilibrates across the cell membrane, allowing for the direct measurement of bidirectional glucose transport kinetics.[5] This protocol details the use of radiolabeled 3-OMG to quantify glucose uptake in cultured mammalian cells.
Principle of the Assay
The this compound uptake assay quantifies the rate of glucose transporter-mediated entry of glucose into the cell. The protocol involves incubating cultured cells with a radiolabeled form of 3-OMG (typically [³H]-3-OMG or [¹⁴C]-3-OMG) for a brief and defined period. Because 3-OMG is not metabolized, the initial rate of its accumulation inside the cell directly reflects the glucose transport activity.[5] The uptake process is rapidly terminated by washing the cells with an ice-cold stop solution to remove extracellular radiolabel. The cells are then lysed, and the intracellular radioactivity is measured using a liquid scintillation counter. The measured radioactivity is normalized to the total protein content of the cell lysate to account for variations in cell number, providing a specific measure of 3-OMG uptake per unit of cellular protein.
Experimental Protocols
Materials and Reagents
-
Cells: Adherent mammalian cell line of interest (e.g., 3T3-L1 adipocytes, L6 myotubes, HCT116).
-
Culture Medium: Appropriate complete growth medium and serum-free medium for starvation.
-
Radiochemicals: [³H]-3-O-Methyl-D-glucose or [¹⁴C]-3-O-Methyl-D-glucose.
-
Unlabeled 3-OMG: For preparing uptake solution.
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Krebs-Ringer-Phosphate-HEPES (KRPH) buffer or Hank's Balanced Salt Solution (HBSS).
-
Lysis Buffer (e.g., 0.1% SDS in 0.1 N NaOH).
-
Ice-cold Stop Solution (e.g., PBS containing 0.2 mM phloretin (B1677691) or 10 µM cytochalasin B).
-
-
Reagents for Stimulation/Inhibition (as required):
-
Insulin (B600854) (positive control for stimulated uptake).[6]
-
Glucose transporter inhibitors (e.g., Cytochalasin B, Phloretin) (negative controls).[6]
-
Vehicle (e.g., DMSO).[6]
-
-
Equipment and Consumables:
-
Sterile multi-well cell culture plates (12- or 24-well).
-
CO₂ incubator (37°C, 5% CO₂).
-
Liquid scintillation counter.
-
Scintillation vials and cocktail.
-
Microplate reader for protein assay.
-
Reagents for protein quantification (e.g., BCA or Bradford assay kit).
-
Step-by-Step Assay Procedure
-
Cell Seeding:
-
Seed cells in 12- or 24-well plates at a density that ensures they reach 80-90% confluency on the day of the experiment.[7]
-
Culture cells overnight in a CO₂ incubator at 37°C.
-
-
Serum Starvation:
-
To lower basal glucose uptake and sensitize cells to stimulation, remove the complete culture medium.[6]
-
Wash the cells twice with warm PBS.
-
Replace the medium with serum-free or low-serum medium and incubate for 2-16 hours, depending on the cell type.[6] Overnight starvation is common, but shorter periods may be necessary for sensitive cells.[6]
-
-
Pre-treatment with Test Compounds (Stimulation/Inhibition):
-
Aspirate the starvation medium.
-
Wash cells once with a suitable assay buffer (e.g., KRPH).
-
Add assay buffer containing the desired concentrations of stimulators (e.g., 100 nM insulin) or inhibitors. Include appropriate vehicle controls.[6]
-
Incubate for the required time at 37°C (e.g., 20-30 minutes for insulin stimulation).
-
-
Initiation of 3-OMG Uptake:
-
Prepare the uptake solution containing radiolabeled 3-OMG (e.g., 0.5-1.0 µCi/mL) and unlabeled 3-OMG (to a final concentration of 10-100 µM) in assay buffer.
-
Initiate the uptake by removing the pre-treatment solution and quickly adding the uptake solution to each well.
-
Incubate for a short, precise period (e.g., 1-5 minutes) at 37°C. This time is critical and should be optimized to measure the initial linear rate of uptake.[5]
-
-
Termination of Uptake:
-
To stop the transport, rapidly aspirate the uptake solution.
-
Immediately wash the cells three times with ice-cold Stop Solution. Incomplete washing is a major source of high background signal.[6]
-
-
Cell Lysis:
-
Aspirate the final wash solution completely.
-
Add an appropriate volume of Lysis Buffer to each well (e.g., 250-500 µL).
-
Incubate at room temperature for 20-30 minutes with gentle agitation to ensure complete lysis.
-
-
Scintillation Counting and Protein Assay:
-
Transfer the cell lysate from each well to a scintillation vial.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Use a small aliquot of the remaining lysate to determine the protein concentration for each sample using a standard protein assay (e.g., BCA).
-
Data Analysis
-
Normalize Data: Normalize the CPM for each sample to its corresponding protein concentration (e.g., in mg/mL).
-
Specific Uptake (CPM/mg protein) = (CPM of sample) / (Protein concentration of sample)
-
-
Calculate Fold Change: Express the data as a fold change relative to the control (unstimulated or vehicle-treated) cells.
-
Fold Change = (Specific Uptake of Treated Sample) / (Specific Uptake of Control Sample)
-
Data Presentation
Table 1: Typical Reagent Concentrations and Incubation Times
| Parameter | Typical Range | Purpose |
| Cell Seeding Density | 1-5 x 10⁵ cells/well | Achieve 80-90% confluency for the assay. |
| Serum Starvation | 2 - 16 hours | Lower basal glucose uptake.[6] |
| Insulin Stimulation | 100 nM for 20-30 min | Positive control for GLUT4 translocation.[6] |
| [³H]-3-OMG | 0.5 - 1.0 µCi/mL | Radiolabel for tracking uptake. |
| Unlabeled 3-OMG | 10 - 100 µM | Saturate transport kinetics if needed. |
| Uptake Incubation | 1 - 5 minutes | Measure initial linear rate of transport.[5] |
| Stop Solution | PBS + Phloretin/Cytochalasin B | Immediately halt glucose transport.[6] |
Table 2: Example Controls for a 3-OMG Uptake Assay
| Control Type | Description | Purpose |
| Untreated Control | Cells incubated in assay buffer without any test compound. | Establishes the basal level of glucose uptake. |
| Vehicle Control | Cells treated with the solvent (e.g., DMSO) used for the test compound. | Accounts for any effects of the solvent on uptake.[6] |
| Positive Control | Cells stimulated with a known inducer of glucose uptake (e.g., insulin). | Confirms that the cellular transport machinery is responsive.[6] |
| Negative Control | Cells co-incubated with a known glucose transport inhibitor (e.g., Cytochalasin B). | Determines the non-specific background signal and confirms GLUT-mediated transport.[6] |
Visualization
References
- 1. Measurement of glucose uptake in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of Glucose Uptake in Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of radiolabeled D-glucose and the nonmetabolizable analog 3-O-methyl-D-glucose as tools for in vivo absorption studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glucose Uptake Assays | Revvity [revvity.co.jp]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application of 3-O-Methyl-D-glucopyranose in Diabetes Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-Methyl-D-glucopyranose (3-OMG) is a valuable research tool in the field of diabetes and metabolic research. As a non-metabolizable analog of glucose, it is transported into cells by glucose transporters (GLUTs) but is not subsequently phosphorylated and metabolized.[1] This unique characteristic allows for the specific study of glucose transport kinetics and the activity of GLUT isoforms, independent of downstream metabolic pathways. 3-OMG is widely utilized in both in vitro and in vivo experimental models to investigate glucose transport under various physiological and pathological conditions, including insulin (B600854) resistance and diabetes.[2][3]
This document provides detailed application notes and experimental protocols for the use of this compound in key areas of diabetes research, including the assessment of glucose uptake in cultured cells, in vivo measurement of intestinal glucose absorption, and the diagnosis of glucose transporter deficiency syndromes.
Key Applications
-
Studying Glucose Transport Kinetics: 3-OMG is a crucial tool for dissecting the kinetics of glucose transport through various GLUT isoforms, such as GLUT1, GLUT2, and GLUT4. By measuring the uptake of radiolabeled 3-OMG, researchers can determine key kinetic parameters like the Michaelis constant (Km) and maximum velocity (Vmax) of transport.[4][5][6]
-
Assessing Insulin-Stimulated Glucose Uptake: In insulin-sensitive tissues like adipose and muscle cells, insulin triggers the translocation of GLUT4 to the plasma membrane, leading to increased glucose uptake. 3-OMG is used to quantify this insulin-stimulated glucose transport, providing insights into insulin sensitivity and resistance.
-
Investigating Intestinal Glucose Absorption: 3-OMG serves as a marker for assessing the rate and capacity of intestinal glucose absorption in vivo. This is particularly relevant for studying the effects of anti-diabetic drugs that may modulate intestinal glucose uptake.[3][7]
-
Diagnosing GLUT1 Deficiency Syndrome: The uptake of 3-OMG by red blood cells is a key diagnostic tool for GLUT1 deficiency syndrome, a rare genetic disorder characterized by impaired glucose transport into the brain.[8][9][10]
Quantitative Data Summary
The following tables summarize key quantitative data related to the transport of this compound.
Table 1: Kinetic Parameters of 3-O-Methyl-D-glucose Transport by GLUT Isoforms
| Transporter | Cell Type/System | Km (mM) | Vmax (nmol/min/cell or other units) | Reference |
| GLUT1 | Xenopus oocytes | 26.2 | 3.5 nmol/min/cell | [4] |
| 3T3-L1 adipocytes | ~20 | - | [5][11] | |
| GLUT4 | Xenopus oocytes | 4.3 | 0.7 nmol/min/cell | [4] |
| 3T3-L1 adipocytes | ~7 | - | [5][11] | |
| Intestinal Brush Border | Rabbit Ileum | 18.1 | - | [12] |
Table 2: In Vivo Applications and Observations with 3-O-Methyl-D-glucose
| Application | Animal Model | Key Findings | Reference |
| Intestinal Absorption | Rats | Net absorption rate in 2, 4, and 10-month-old rats: 325, 364, and 398 µmol/g/h, respectively. | [7] |
| Rats | Net absorption rate in 16 and 27-month-old rats: 237 and 181 µmol/g/h, respectively. | [7] | |
| Effect of Metformin on Intestinal Absorption | Humans with Type 2 Diabetes | Metformin significantly lowered serum 3-OMG concentrations, indicating reduced intestinal glucose absorption. | [3] |
| GLUT1 Deficiency Diagnosis | Humans | Patients with GLUT1 deficiency show a 3-OMG uptake in erythrocytes that is 44 ± 8% of controls. A cut-off of <74% of control has a sensitivity of 99% and specificity of 100%. | [8][9][10] |
Experimental Protocols
Protocol 1: In Vitro Glucose Uptake Assay in Adipocytes
This protocol describes a method to measure insulin-stimulated glucose uptake in differentiated 3T3-L1 adipocytes using radiolabeled 3-O-Methyl-D-glucose.
Materials:
-
Differentiated 3T3-L1 adipocytes (cultured in 12-well plates)
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM HEPES, pH 7.4) supplemented with 0.2% BSA
-
Insulin (100 nM in KRH buffer)
-
[³H]-3-O-Methyl-D-glucose (1 µCi/mL)
-
Unlabeled 3-O-Methyl-D-glucose
-
Cytochalasin B (20 µM in KRH buffer, for non-specific uptake control)
-
Phloretin (B1677691) (stop solution)
-
0.1 M NaOH
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Wash differentiated 3T3-L1 adipocytes twice with warm PBS.
-
Serum starve the cells by incubating in serum-free DMEM for 2-4 hours.
-
Wash the cells twice with KRH buffer.
-
Pre-incubate the cells in KRH buffer for 30 minutes at 37°C.
-
Stimulate the cells with 100 nM insulin in KRH buffer for 30 minutes at 37°C. For basal (unstimulated) uptake, add KRH buffer without insulin.
-
To initiate glucose uptake, add KRH buffer containing [³H]-3-O-Methyl-D-glucose (final concentration 0.1 mM, 1 µCi/mL). For non-specific uptake, add the uptake solution containing 20 µM Cytochalasin B.
-
Incubate for 10 minutes at 37°C.
-
To stop the uptake, add ice-cold KRH buffer containing 200 µM phloretin and immediately wash the cells three times with ice-cold PBS.
-
Lyse the cells by adding 500 µL of 0.1 M NaOH to each well and incubate for 30 minutes at room temperature.
-
Transfer the cell lysate to a scintillation vial.
-
Add 5 mL of scintillation cocktail to each vial.
-
Quantify the radioactivity using a scintillation counter.
-
Determine the protein concentration of the cell lysate for normalization.
Protocol 2: In Vivo Intestinal Glucose Absorption Assay in Rats
This protocol provides a method to assess intestinal glucose absorption in rats using 3-O-Methyl-D-glucose.
Materials:
-
Male Wistar rats
-
3-O-Methyl-D-glucose (3-OMG)
-
[¹⁴C]-3-O-Methyl-D-glucose
-
Saline solution (0.9% NaCl)
-
Gavage needle
-
Metabolic cages for urine collection
-
Scintillation counter
Procedure:
-
Fast the rats overnight (12-16 hours) with free access to water.
-
Prepare the gavage solution containing a known concentration of 3-OMG and a tracer amount of [¹⁴C]-3-OMG in saline.
-
Administer the gavage solution orally to the rats using a gavage needle (e.g., 1 g/kg body weight of 3-OMG).
-
Place the rats in individual metabolic cages and collect urine for a specified period (e.g., 24 hours).
-
Measure the total volume of urine collected.
-
Take an aliquot of the urine and add it to a scintillation vial with scintillation cocktail.
-
Quantify the amount of [¹⁴C]-3-OMG in the urine using a scintillation counter.
-
The amount of 3-OMG absorbed is calculated by subtracting the amount of excreted [¹⁴C]-3-OMG from the total administered dose.
Protocol 3: Erythrocyte 3-O-Methyl-D-glucose Uptake Assay for GLUT1 Deficiency Syndrome Diagnosis
This protocol details the procedure for measuring 3-OMG uptake in human red blood cells (erythrocytes) to diagnose GLUT1 Deficiency Syndrome.[1][8][9]
Materials:
-
Whole blood collected in heparinized tubes
-
Phosphate-buffered saline (PBS), pH 7.4
-
[¹⁴C]-3-O-Methyl-D-glucose (1 µCi/mL)
-
Unlabeled 3-O-Methyl-D-glucose (0.5 mM)
-
Stop solution (ice-cold PBS with 0.3 mM phloretin)
-
Lysing solution (e.g., distilled water)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Collect fresh whole blood from the patient and a healthy control.
-
Isolate erythrocytes by centrifuging the blood at 1,500 x g for 10 minutes and removing the plasma and buffy coat.
-
Wash the erythrocytes three times with ice-cold PBS.
-
Resuspend the packed erythrocytes to a 20% hematocrit in PBS.
-
Prepare the uptake solution containing 0.5 mM unlabeled 3-OMG and 1 µCi/mL [¹⁴C]-3-OMG in PBS.
-
Pre-warm the erythrocyte suspension and the uptake solution to 37°C.
-
Initiate the uptake by mixing equal volumes of the erythrocyte suspension and the uptake solution.
-
At specific time points (e.g., 15, 30, 45, 60 seconds), take aliquots of the reaction mixture and add them to microcentrifuge tubes containing ice-cold stop solution.
-
Immediately centrifuge the tubes at 12,000 x g for 1 minute to pellet the erythrocytes.
-
Aspirate the supernatant and wash the pellet twice with ice-cold stop solution.
-
Lyse the erythrocyte pellet with distilled water.
-
Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity.
-
Calculate the rate of 3-OMG uptake and express the patient's uptake as a percentage of the control.
Visualizations
Insulin Signaling Pathway for GLUT4 Translocation
The following diagram illustrates the insulin signaling cascade leading to the translocation of GLUT4 vesicles to the plasma membrane, a key process in glucose uptake in muscle and adipose tissues.
Caption: Insulin signaling pathway leading to GLUT4 translocation.
Experimental Workflow for In Vitro Glucose Uptake Assay
This diagram outlines the key steps in the in vitro glucose uptake assay using this compound.
Caption: Workflow for in vitro 3-OMG glucose uptake assay.
Logical Relationship in GLUT1 Deficiency Diagnosis
This diagram illustrates the logical flow for diagnosing GLUT1 Deficiency Syndrome, where the 3-OMG uptake assay plays a crucial role.
Caption: Diagnostic workflow for GLUT1 Deficiency Syndrome.
References
- 1. scispace.com [scispace.com]
- 2. Quantitative measurement of 3-O-methyl-D-glucose by gas chromatography-mass spectrometry as a measure of glucose transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metformin reduces the rate of small intestinal glucose absorption in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of GLUT1 and GLUT4 glucose transporters expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic resolution of the separate GLUT1 and GLUT4 glucose transport activities in 3T3-L1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucose transporters in brain in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intestinal absorption of two glucose analogues in rats of different ages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Erythrocyte 3‐O‐methyl‐D‐glucose uptake assay for diagnosis of glucose‐transporter‐protein syndrome | Semantic Scholar [semanticscholar.org]
- 9. Erythrocyte 3-O-methyl-D-glucose uptake assay for diagnosis of glucose-transporter-protein syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glut1 deficiency syndrome and erythrocyte glucose uptake assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Transport of 3-O-methyl D-glucose and beta-methyl D-glucoside by rabbit ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Blood-Brain Barrier Hexose Transport using 3-O-Methyl-D-glucopyranose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 3-O-Methyl-D-glucopyranose (3-OMG) for the investigation of hexose (B10828440) transport across the blood-brain barrier (BBB). 3-OMG is a valuable tool for these studies due to its structural similarity to D-glucose, allowing it to be recognized and transported by the same glucose transporters, primarily GLUT1, at the BBB.[1][2][3] A key advantage of 3-OMG is that it is not metabolized within the brain, meaning its uptake and distribution are primarily governed by transport kinetics rather than subsequent enzymatic conversion.[4][5][6]
Quantitative Data Presentation
The transport of 3-OMG across the BBB, like that of D-glucose, is a saturable process that can be described by Michaelis-Menten kinetics. The following table summarizes key quantitative parameters for hexose transport at the BBB.
| Hexose | Michaelis-Menten Constant (Km) |
| D-Glucose | 9 mM |
| 2-Deoxyglucose | 6 mM |
| 3-O-Methyl-D-glucose | 10 mM |
| D-Mannose | 22 mM |
| D-Galactose | 42 mM |
Table 1: Michaelis-Menten constants (Km) for various hexoses transported across the blood-brain barrier. Data sourced from[7].
Signaling and Transport Diagrams
The following diagrams illustrate the competitive transport mechanism at the BBB and a typical experimental workflow for in vivo studies.
Caption: Competitive binding of D-glucose and 3-OMG to the GLUT1 transporter at the BBB.
Caption: A typical workflow for an in vivo study measuring 3-OMG transport across the BBB.
Experimental Protocols
In Vivo Measurement of 3-OMG Transport Across the BBB in Rodents
This protocol is adapted from methodologies described for studying hexose transport in conscious rats.[8][9]
Objective: To determine the rate of this compound transport across the blood-brain barrier in a live animal model.
Materials:
-
3-O-[14C]Methyl-D-glucopyranose (radiolabeled tracer)
-
Conscious, cannulated rats (arterial and venous cannulation)
-
Infusion pump
-
Blood collection tubes (heparinized)
-
Scintillation counter and vials
-
Brain harvesting tools
-
Quantitative autoradiography equipment (if applicable)
Procedure:
-
Animal Preparation: Utilize surgically prepared conscious rats with indwelling catheters in a femoral artery and vein for blood sampling and infusion, respectively. Allow animals to recover from surgery before the experiment.
-
Tracer Infusion: Begin a constant intravenous infusion of 3-O-[14C]Methyl-D-glucopyranose at a known rate.
-
Blood Sampling: Collect timed arterial blood samples throughout the infusion period (e.g., at 1, 2, 5, 10, 15, and 30 minutes).[8][9]
-
Plasma Analysis: Centrifuge blood samples to separate plasma. Measure the concentration of 14C in the plasma using a scintillation counter.
-
Brain Tissue Collection: At the end of the infusion period, euthanize the animal and rapidly excise the brain.
-
Brain Tissue Analysis:
-
For regional analysis, dissect the brain into specific regions of interest. Homogenize the tissue samples and measure the 14C concentration using a scintillation counter.
-
For high-resolution spatial analysis, freeze the brain and prepare sections for quantitative autoradiography to determine the local cerebral tissue concentrations of the tracer.[9]
-
-
Data Analysis:
In Vitro 3-OMG Uptake Assay in Brain Endothelial Cells
This protocol describes a method for measuring 3-OMG uptake in a cell culture model of the BBB, such as the bEND3 cell line.[10]
Objective: To quantify the uptake of this compound in a brain endothelial cell monolayer.
Materials:
-
Brain-derived endothelial cell line (e.g., bEND3)
-
Cell culture reagents (DMEM, FBS, antibiotics)
-
24-well cell culture plates
-
3-O-[14C]Methyl-D-glucopyranose
-
Uptake buffer (e.g., Krebs-Ringer buffer)
-
Wash buffer (ice-cold PBS)
-
Cell lysis buffer (e.g., 0.1M NaOH with 1% SDS)
-
Scintillation counter and vials
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Culture: Seed bEND3 cells in 24-well plates and grow to confluence to form a monolayer.
-
Pre-incubation: Aspirate the culture medium and wash the cells twice with pre-warmed uptake buffer. Pre-incubate the cells in uptake buffer for 15-30 minutes at 37°C.
-
Uptake Initiation: Aspirate the pre-incubation buffer and add uptake buffer containing a known concentration of 3-O-[14C]Methyl-D-glucopyranose. For competition studies, include varying concentrations of unlabeled D-glucose or other inhibitors.
-
Uptake Termination: After a specified time (e.g., 5, 10, 15 minutes), terminate the uptake by rapidly aspirating the tracer-containing buffer and washing the cells three times with ice-cold wash buffer.
-
Cell Lysis: Add cell lysis buffer to each well and incubate for at least 30 minutes to ensure complete lysis.
-
Quantification:
-
Transfer a portion of the cell lysate to a scintillation vial and measure the radioactivity using a scintillation counter.
-
Use another portion of the cell lysate to determine the total protein concentration using a protein assay kit.
-
-
Data Analysis:
-
Calculate the rate of 3-OMG uptake and normalize it to the protein concentration (e.g., in nmol/mg protein/min).
-
For competition studies, plot the uptake of radiolabeled 3-OMG as a function of the concentration of the unlabeled competitor to determine the inhibition constant (Ki).
-
References
- 1. CEST MRI of 3-O-Methyl-D-Glucose uptake and accumulation in brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. GLUT-1 GLUCOSE TRANSPORTERS IN THE BLOOD-BRAIN BARRIER: DIFFERENTIAL PHOSPHORYLATION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic stability of 3-O-methyl-D-glucose in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3-O-Methylglucose | C7H14O6 | CID 8973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A Historical Review of Brain Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Effects of insulin on hexose transport across blood-brain barrier in normoglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of the GLUT1 Glucose Transporter in Postnatal CNS Angiogenesis and Blood-Brain Barrier Integrity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Radiolabeled 3-O-Methyl-D-glucopyranose in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radiolabeled 3-O-Methyl-D-glucopyranose (3-O-MG), a synthetic analog of glucose, serves as a critical tool in metabolic research. Its unique characteristic of being a substrate for glucose transporters (GLUT) without being subsequently metabolized makes it an ideal tracer for studying glucose transport kinetics independent of downstream metabolic pathways.[1][2] Commonly radiolabeled with isotopes such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), 3-O-MG allows for sensitive and quantitative measurements of glucose transport across biological membranes in a variety of experimental models.
These application notes provide a comprehensive overview of the use of radiolabeled 3-O-MG in metabolic studies, including detailed protocols for key experiments and a summary of relevant quantitative data.
Key Characteristics and Applications
3-O-MG is transported into cells via the same facilitative glucose transporters (GLUTs) as D-glucose, with which it competes for access.[3][4] However, the methylation at the C-3 position prevents its phosphorylation by hexokinase, the first and rate-limiting step of glycolysis.[1][5] This metabolic stability ensures that the accumulation of radiolabeled 3-O-MG within a cell or tissue is directly proportional to its transport rate across the cell membrane.[2][6]
Primary applications include:
-
Blood-Brain Barrier (BBB) Glucose Transport: Assessing the kinetics of glucose transport into the central nervous system.[1][3][5]
-
Intestinal Glucose Absorption: Quantifying the rate and capacity of glucose uptake from the intestinal lumen.[4][7][8]
-
Cellular Glucose Uptake Assays: Measuring glucose transport in various cell types, including adipocytes, myocytes, and erythrocytes, often to study insulin (B600854) sensitivity and GLUT transporter function.[6][9][10]
-
Diagnosis of Glucose Transporter Deficiencies: Aiding in the diagnosis of conditions like GLUT1 deficiency syndrome by measuring 3-O-MG uptake in erythrocytes.[9][11]
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the use of radiolabeled 3-O-MG in metabolic studies.
Table 1: Metabolic Stability of [¹⁴C]3-O-Methyl-D-glucose in Rat Tissues (60 minutes post-administration)
| Tissue | Unmetabolized [¹⁴C]3-O-MG (%) |
| Brain | 97-100%[1][5] |
| Plasma | >99%[1][5] |
| Heart | >90%[1][5] |
| Liver | >90%[1][5] |
Table 2: Distribution Space of 3-O-Methyl-D-glucose in Rat Tissues
| Tissue | Distribution Space |
| Brain | 0.52[1][5] |
| Heart | 0.52[1][5] |
| Liver | 0.75[1][5] |
Table 3: Comparison of Absorption Rates between D-glucose and 3-O-Methyl-D-glucose
| Parameter | Finding | Species |
| Relative Absorption Rate | The absorption rate of 3-O-MG was approximately 77% that of D-glucose, though not statistically different.[4] | American Robin |
| Maximal Transport Rate (Vmax) | Vmax for 3-O-MG is 65-100% that of D-glucose, depending on the species.[4] | Mammals |
Experimental Protocols
Protocol 1: In Vivo Measurement of Intestinal Glucose Absorption in Rats
This protocol is adapted from methodologies used to assess the in vivo absorptive capacity of the small bowel.[7][8]
Objective: To quantify the rate of intestinal glucose absorption using radiolabeled 3-O-MG.
Materials:
-
Male Sprague-Dawley rats
-
Radiolabeled 3-O-Methyl-D-glucose (e.g., [³H]3-O-MG or [¹⁴C]3-O-MG)
-
Unlabeled 3-O-Methyl-D-glucose
-
Saline solution
-
Gavage needles
-
Blood collection supplies (e.g., capillary tubes, centrifuge)
-
Scintillation counter and vials
-
Scintillation fluid
Procedure:
-
Animal Preparation: Fast rats overnight (12-16 hours) with free access to water.
-
Dosing Solution Preparation: Prepare a solution of radiolabeled 3-O-MG and unlabeled 3-O-MG in saline. The final concentration and specific activity will depend on the experimental design.
-
Gavage Administration: Administer the dosing solution to the rats via oral gavage.
-
Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 5, 10, 15, 30, 60, 90, and 120 minutes) post-gavage.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Radioactivity Measurement:
-
Add a known volume of plasma to a scintillation vial.
-
Add scintillation fluid and mix thoroughly.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Convert CPM to disintegrations per minute (DPM) to account for quenching.
-
Calculate the concentration of radiolabeled 3-O-MG in the plasma at each time point.
-
Plot the plasma concentration of radiolabeled 3-O-MG against time.
-
Calculate the area under the curve (AUC) to determine the total amount of absorbed 3-O-MG.
-
Protocol 2: Cellular Glucose Uptake Assay in Adherent Cells (e.g., 3T3-L1 Adipocytes)
This protocol describes a common method for measuring glucose transport in cultured cells, often used to assess insulin sensitivity.
Objective: To measure the rate of glucose uptake in cultured cells using radiolabeled 3-O-MG.
Materials:
-
Differentiated 3T3-L1 adipocytes (or other adherent cell line) in culture plates
-
Radiolabeled 3-O-Methyl-D-glucose (e.g., [³H]3-O-MG)
-
Krebs-Ringer-HEPES (KRH) buffer
-
Insulin solution
-
Phloretin (a glucose transport inhibitor)
-
Cell lysis buffer (e.g., 0.1% SDS)
-
Scintillation counter and vials
-
Scintillation fluid
Procedure:
-
Cell Culture and Differentiation: Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes according to standard protocols.
-
Serum Starvation: Serum-starve the differentiated adipocytes for 2-4 hours in serum-free DMEM.
-
Pre-incubation: Wash the cells twice with KRH buffer.
-
Insulin Stimulation:
-
Treat the cells with a known concentration of insulin (e.g., 100 nM) in KRH buffer for 20-30 minutes at 37°C. Include a basal (no insulin) control group.
-
-
Initiate Glucose Uptake:
-
Add KRH buffer containing radiolabeled 3-O-MG to each well to initiate the uptake.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C. This time should be within the linear range of uptake.
-
-
Terminate Uptake:
-
To stop the transport, add ice-cold KRH buffer containing a glucose transport inhibitor like phloretin.
-
Immediately wash the cells three times with ice-cold KRH buffer to remove extracellular tracer.
-
-
Cell Lysis: Lyse the cells by adding a cell lysis buffer to each well.
-
Radioactivity Measurement:
-
Transfer the cell lysate to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Protein Quantification: Determine the protein concentration in each well to normalize the radioactivity counts.
-
Data Analysis:
-
Calculate the rate of 3-O-MG uptake (e.g., in pmol/mg protein/min).
-
Compare the uptake rates between basal and insulin-stimulated conditions.
-
Visualizations
Signaling and Transport Pathways
Caption: Transport and fate of D-glucose vs. 3-O-MG.
Caption: General workflow for a 3-O-MG uptake assay.
Conclusion
Radiolabeled this compound is an invaluable and well-validated tool for the direct measurement of glucose transport in a wide range of biological systems. Its metabolic inertness allows for the specific interrogation of glucose transporter activity, providing critical insights into fundamental physiological processes and the pathophysiology of metabolic diseases. The protocols and data presented herein offer a foundation for researchers to effectively utilize this tracer in their metabolic studies.
References
- 1. Metabolic stability of 3-O-methyl-D-glucose in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative measurement of 3-O-methyl-D-glucose by gas chromatography-mass spectrometry as a measure of glucose transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CEST MRI of 3-O-Methyl-D-Glucose uptake and accumulation in brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.uchicago.edu [journals.uchicago.edu]
- 5. researchgate.net [researchgate.net]
- 6. revvity.co.jp [revvity.co.jp]
- 7. The intestinal absorption of 3-O-methyl-D-glucose in methotrexate-treated rats: an in vivo study of small bowel function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo measurement of intestinal absorption using 3-0 methylglucose in short bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Erythrocyte 3-O-methyl-D-glucose uptake assay for diagnosis of glucose-transporter-protein syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
High-performance liquid chromatography (HPLC) analysis of 3-O-Methyl-D-glucopyranose
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 3-O-Methyl-D-glucopyranose using High-Performance Liquid Chromatography (HPLC). The methodologies described herein are particularly relevant for researchers in drug development and life sciences studying glucose transport and metabolism.
Introduction
This compound (3-OMG) is a non-metabolizable analog of glucose. This property makes it an invaluable tool in biological research, particularly for studying glucose transport across cell membranes, as it is recognized and transported by glucose transporters but not subsequently metabolized by the cell.[1] Accurate and reliable quantification of 3-OMG in various biological matrices is crucial for these studies. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for this purpose.
Due to the lack of a strong chromophore in its structure, direct UV detection of this compound is challenging. Therefore, a pre-column derivatization step is commonly employed to introduce a UV-active moiety to the molecule. A widely used derivatization agent for reducing sugars is 1-phenyl-3-methyl-5-pyrazolone (PMP), which reacts with the reducing end of the sugar to form a derivative that can be readily detected by UV spectrophotometry.[2]
Experimental Protocols
Pre-column Derivatization of this compound with PMP
This protocol is based on established methods for the derivatization of reducing sugars with 1-phenyl-3-methyl-5-pyrazolone (PMP).[3]
Materials:
-
This compound (3-OMG) standard
-
1-phenyl-3-methyl-5-pyrazolone (PMP)
-
Methanol (B129727) (HPLC grade)
-
Sodium hydroxide (B78521) (NaOH) solution (0.6 M)
-
Hydrochloric acid (HCl) solution (0.3 M)
-
Chloroform (B151607) (HPLC grade)
-
Deionized water
-
Sample containing this compound
Procedure:
-
Sample Preparation:
-
For aqueous samples, dilute to the expected concentration range of the calibration curve.
-
For biological samples such as plasma, perform a protein precipitation step. Add an equal volume of methanol or acetonitrile (B52724), vortex, and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. Collect the supernatant.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix 50 µL of the sample or standard solution with 50 µL of 0.6 M NaOH solution.
-
Add 100 µL of 0.5 M PMP in methanol.
-
Vortex the mixture and incubate in a water bath at 70°C for 30-60 minutes.[3]
-
After incubation, cool the mixture to room temperature.
-
-
Neutralization and Extraction:
-
Neutralize the reaction mixture by adding 50 µL of 0.3 M HCl.
-
Add 1 mL of chloroform to the tube, vortex vigorously for 1 minute, and centrifuge to separate the phases.
-
Carefully remove and discard the upper aqueous layer.
-
Repeat the chloroform extraction two more times to ensure complete removal of excess PMP.
-
Evaporate the chloroform from the collected aqueous phase under a stream of nitrogen or in a vacuum concentrator.
-
-
Final Sample Preparation:
-
Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of the HPLC mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injecting into the HPLC system.
-
HPLC Analysis of PMP-derivatized this compound
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.[4]
-
Mobile Phase: A mixture of a phosphate (B84403) or acetate (B1210297) buffer and acetonitrile is typically used. An example mobile phase is a gradient of acetonitrile in a phosphate buffer (e.g., 20 mM, pH 6.9).[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection Wavelength: 245 nm.[3]
-
Injection Volume: 10-20 µL.
Quantitative Data
The following tables summarize typical quantitative data for the HPLC analysis of PMP-derivatized monosaccharides, including representative values for this compound where available.
Table 1: Chromatographic and Validation Parameters for this compound Analysis
| Parameter | Value | Reference |
| Retention Time | ~19.3 min | [3] |
| Linearity Range | 0.0078 - 0.5 mg/mL | [3] |
| Correlation Coefficient (r²) | > 0.991 | [3] |
| Limit of Quantification (LOQ) | 0.0078 mg/mL | [3] |
| Recovery | 98% - 105% | [3] |
Table 2: Representative LOD and LOQ for PMP-Derivatized Monosaccharides
| Monosaccharide | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Rhamnose | 1.17 | 3.55 |
| Glucuronic acid | - | 18.32 |
| Fucose | 4.83 | - |
Note: Data for Rhamnose, Glucuronic acid, and Fucose are provided for comparative purposes.[2] The LOD and LOQ for this compound are expected to be in a similar range.
Visualizations
The following diagrams illustrate the key workflows described in these application notes.
References
- 1. Quantitative measurement of 3-O-methyl-D-glucose by gas chromatography-mass spectrometry as a measure of glucose transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The assay of the 3-o-methyl-d-glucose (3-OMG) in plasma with derivatization method by High Performance Liquid Chromatography [manu41.magtech.com.cn]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols for the Detection of 3-O-Methyl-D-glucopyranose by Gas Chromatography
These application notes provide a comprehensive guide for the quantitative analysis of 3-O-Methyl-D-glucopyranose (3-OMG) using gas chromatography (GC) coupled with mass spectrometry (MS). This method is crucial for researchers, scientists, and drug development professionals involved in glucose transport studies, as 3-OMG is a non-metabolizable glucose analog.
I. Introduction
This compound is a valuable tool in metabolic research, particularly for investigating glucose transport mechanisms across cell membranes. Its resistance to metabolism allows for the specific measurement of transport rates. Gas chromatography offers high sensitivity and resolution for the quantification of 3-OMG in various biological matrices. To achieve the necessary volatility for GC analysis, 3-OMG must first be chemically modified through a process called derivatization. This document outlines two primary derivatization protocols: Acetylation and Methoxime-Trimethylsilyl (TMS) Etherification .
II. Quantitative Data Summary
The following tables summarize the quantitative performance metrics for the GC analysis of this compound using different derivatization methods.
Table 1: Performance of Acetylated 3-O-Methyl-D-hexose Derivatives
| Parameter | Value | Reference |
| Linearity (R²) | > 0.99 | [1] |
| Limit of Detection (LOD) | 0.03 mg/L | [2] |
| Limit of Quantification (LOQ) | Not Specified | |
| Intra-day Precision (RSD) | 4.68% - 6.45% | [1] |
| Inter-day Precision (RSD) | 4.68% - 6.45% | [1] |
| Repeatability (RSD) | 4.68% - 6.45% | [1] |
| Spiking Recovery | 92.1% - 124.7% | [2] |
Data for acetylated 3-O-methylglucose is presented alongside other methylated hexoses. Precision data is for the overall derivatization and GC measurement procedure.
Table 2: Performance of Methoxime-Trimethylsilyl (TMS) Ether Derivatives of 3-O-Methyl-D-glucose
| Parameter | Value | Reference |
| Intra-assay Coefficient of Variation | 0.1% | [3] |
| Inter-assay Coefficient of Variation | 3.7% | [3] |
These values were obtained at an isotope content of 0.25 atom% excess.
III. Experimental Protocols
Two effective derivatization methods are detailed below. The choice of method may depend on the laboratory's existing workflows, available reagents, and the specific requirements of the study.
Protocol 1: Acetylation of this compound
This protocol is adapted from a validated method for the quantitative distinction between 3-O-methyl- and 4-O-methyl-hexoses.[1] The use of sodium borodeuteride in the reduction step is crucial for mass spectrometric differentiation of isomers if present.
A. Materials and Reagents
-
3-O-Methyl-D-glucose standard
-
Myo-inositol (internal standard)
-
Trifluoroacetic acid (TFA), 2M
-
Sodium borodeuteride (NaBD₄) solution in water
-
Concentrated acetic acid
-
Acetic anhydride
-
Deionized water
B. Sample Preparation and Derivatization
-
Hydrolysis (if applicable): For polysaccharide samples, hydrolyze the sample in 2M TFA.
-
Standard Preparation: Prepare a stock solution of 3-O-Methyl-D-glucose (e.g., 25 mg/mL in deionized water). Create a series of calibration standards by serial dilution.
-
Internal Standard: Add a known amount of myo-inositol internal standard to each sample and standard.
-
Reduction:
-
Acetylation:
-
Extraction:
-
Add an appropriate amount of water and chloroform for liquid-liquid extraction.
-
Collect the chloroform layer for GC-MS analysis.
-
C. GC-MS Parameters
-
GC System: Agilent 7890A or equivalent
-
MS System: Agilent 5975C EI-MS or equivalent
-
Column: DB-5 silica (B1680970) capillary column (60 m x 0.25 mm x 0.25 µm) or similar[4]
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program: 80°C for 0 min, ramp to 190°C at 2.5°C/min, then to 252°C at 2°C/min, then to 300°C at 25°C/min, hold for 15 min.[4]
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Interface Temperature: 250°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis.
Protocol 2: Methoxime-Trimethylsilyl (TMS) Etherification
This method is suitable for the analysis of 3-O-Methyl-D-glucose in biological fluids like plasma.[3]
A. Materials and Reagents
-
3-O-Methyl-D-glucose standard
-
Hexamethyldisilazane (HMDS)
-
Trimethylchlorosilane (TMCS)
B. Sample Preparation and Derivatization
-
Sample Collection: Collect plasma or serum samples.
-
Drying: Lyophilize a small volume (e.g., 50 µL) of the sample or standard.
-
Oximation (if necessary to reduce isomers): While not explicitly detailed for this specific compound in the primary source, a general oximation step can be performed by dissolving the dried sample in pyridine containing hydroxylamine (B1172632) hydrochloride and heating.
-
Silylation:
-
Extraction:
-
After cooling, add hexane and vortex.
-
Centrifuge and collect the upper hexane layer for GC-MS analysis.
-
C. GC-MS Parameters
-
GC System: Gas chromatograph coupled with a mass spectrometer.
-
Column: Dimethyldichlorosilane-treated capillary column.
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program: An appropriate temperature gradient should be optimized to ensure separation from other components in the matrix. A starting point could be an initial temperature of 140°C, holding for 2 minutes, then ramping at 5°C/min to 250°C and holding for 5 minutes.
-
Ionization Mode: Electron Impact (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the 3-OMG derivative.
IV. Visualized Workflows
The following diagrams illustrate the experimental workflow and the logical relationships in the derivatization processes.
Caption: General experimental workflow for GC-MS analysis of this compound.
Caption: Logical pathways for the derivatization of this compound for GC analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. Quantitative measurement of 3-O-methyl-D-glucose by gas chromatography-mass spectrometry as a measure of glucose transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-O-Methyl-D-glucopyranose as a Competitive Inhibitor of Glucose Transporters
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-O-Methyl-D-glucopyranose (3-OMG) is a non-metabolizable synthetic analog of D-glucose that serves as a valuable tool in the study of glucose transport mechanisms.[1] Its structure allows it to be recognized and transported by facilitative glucose transporters (GLUTs), but the methylation at the 3-hydroxyl position prevents its phosphorylation by hexokinase, the first step in glycolysis.[1] Consequently, 3-OMG is transported into the cell but not further metabolized, making it an ideal substrate for specifically studying the transport step of glucose uptake. By competing with D-glucose for binding to GLUTs, 3-OMG acts as a competitive inhibitor of glucose transport, enabling the characterization of transporter kinetics and the investigation of the physiological consequences of reduced glucose uptake.
These application notes provide a summary of the quantitative data available for this compound's interaction with glucose transporters, detailed protocols for its use in research, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation
The inhibitory potency of this compound is best described by its inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). However, specific Kᵢ and IC₅₀ values for 3-OMG as a competitive inhibitor of glucose transport across various GLUT isoforms are not extensively reported in the literature. The available data primarily consists of the Michaelis-Menten constant (Kₘ) for 3-OMG as a transport substrate, which reflects its affinity for the transporter. Lower Kₘ values suggest a higher affinity.
Table 1: Michaelis-Menten Constants (Kₘ) for this compound Transport by Various Glucose Transporters
| Transporter Isoform | Cell System | Kₘ (mM) | Reference |
| GLUT1 | Human Erythrocytes | 1.8 - 2.5 | N/A |
| GLUT1 | Isolated Rat Hepatocytes | 18.1 ± 5.9 | [2] |
| GLUT2 | Pancreatic β-cells | ~17 | N/A |
| GLUT4 | Rat Adipose Cells | 5 - 10 | N/A |
Signaling Pathways
Inhibition of glucose uptake by this compound can impact cellular signaling pathways that are sensitive to energy status, primarily the AMP-activated protein kinase (AMPK) and the mechanistic target of rapamycin (B549165) (mTOR) pathways.
AMPK Signaling Pathway
Reduced intracellular glucose levels due to competitive inhibition by 3-OMG can lead to a decrease in the ATP:AMP ratio. This change in cellular energy status is a potent activator of AMPK. Activated AMPK works to restore energy homeostasis by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP.
mTOR Signaling Pathway
The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its activity is tightly linked to nutrient availability. Glucose deprivation, mimicked by 3-OMG, generally leads to the inhibition of mTORC1 signaling. This can occur through AMPK-dependent and AMPK-independent mechanisms. AMPK can directly phosphorylate and activate TSC2, a negative regulator of mTORC1, and also phosphorylate Raptor, a component of the mTORC1 complex, leading to its inhibition.
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound to study glucose transport.
Protocol 1: Radiolabeled 3-O-Methyl-D-glucose Uptake Assay in Cultured Adherent Cells
This protocol is designed to measure the rate of glucose transport in cultured cells by quantifying the uptake of radiolabeled 3-OMG.
Materials:
-
Adherent cells cultured in appropriate multi-well plates (e.g., 12-well or 24-well)
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 5 mM KCl, 1.2 mM MgSO₄, 1.3 mM CaCl₂, 1.3 mM KH₂PO₄, 25 mM HEPES, pH 7.4)
-
[³H]-3-O-Methyl-D-glucose or [¹⁴C]-3-O-Methyl-D-glucose
-
Unlabeled 3-O-Methyl-D-glucose
-
D-glucose
-
Cytochalasin B (as a negative control for GLUT-mediated transport)
-
Phloretin (B1677691) (optional stop solution component)
-
0.1 M NaOH or cell lysis buffer
-
Scintillation cocktail
-
Scintillation counter
-
Ice-cold Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture: Seed cells in multi-well plates to achieve a confluent monolayer on the day of the experiment.
-
Serum Starvation: Approximately 16-18 hours before the assay, replace the culture medium with serum-free medium.
-
Pre-incubation:
-
Wash the cells twice with warm KRH buffer.
-
Incubate the cells in KRH buffer for 30-60 minutes at 37°C to deplete intracellular glucose.
-
-
Uptake Initiation:
-
Prepare uptake solutions containing radiolabeled 3-OMG (e.g., 1 µCi/mL) and varying concentrations of unlabeled 3-OMG or D-glucose for competition assays.
-
For negative controls, prepare an uptake solution containing cytochalasin B (e.g., 20 µM).
-
Aspirate the pre-incubation buffer and add the uptake solution to each well to start the transport assay.
-
-
Uptake Termination:
-
After a short incubation period (typically 1-5 minutes to measure initial transport rates), rapidly aspirate the uptake solution.
-
Immediately wash the cells three times with ice-cold PBS to stop the transport and remove extracellular radiolabel. An ice-cold PBS solution containing phloretin (e.g., 0.3 mM) can also be used as a stop solution.
-
-
Cell Lysis:
-
Add 0.1 M NaOH or a suitable cell lysis buffer to each well to lyse the cells.
-
Incubate for at least 30 minutes at room temperature with gentle agitation.
-
-
Quantification:
-
Transfer an aliquot of the cell lysate to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Protein Assay:
-
Use an aliquot of the cell lysate to determine the total protein concentration (e.g., using a BCA protein assay).
-
-
Data Analysis:
-
Calculate the rate of 3-OMG uptake and normalize it to the protein concentration (e.g., in pmol/mg protein/min).
-
For inhibition studies, plot the uptake rate against the concentration of the unlabeled competitor to determine the IC₅₀ or Kᵢ.
-
References
Application Notes and Protocols for In Vivo Studies of Glucose Absorption Using 3-O-Methyl-D-glucopyranose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of 3-O-Methyl-D-glucopyranose (3-OMG) in in vivo studies to assess intestinal glucose absorption. 3-OMG is a non-metabolizable analog of D-glucose, making it an excellent tool for investigating glucose transport mechanisms without the confounding effects of cellular metabolism.[1] It is actively transported by the sodium-glucose cotransporter 1 (SGLT1) and can also be transported by facilitated glucose transporters (GLUTs), primarily GLUT2, at the basolateral membrane of intestinal epithelial cells.
Key Applications
-
Evaluating Intestinal Glucose Absorption Capacity: Quantifying the rate and extent of 3-OMG absorption provides a direct measure of the intestine's ability to absorb glucose. This is particularly useful in models of intestinal diseases, such as short bowel syndrome, or to assess the impact of therapeutic interventions.
-
Investigating Glucose Transporter Function: By using 3-OMG, researchers can specifically probe the activity of glucose transporters, particularly SGLT1, which is the primary transporter for glucose absorption in the small intestine.[2][3][4]
-
Screening for Modulators of Glucose Absorption: 3-OMG can be used in preclinical studies to identify and characterize compounds that either enhance or inhibit intestinal glucose uptake, which is relevant for the development of drugs for metabolic disorders like diabetes and obesity.
Quantitative Data Summary
The following tables summarize quantitative data from various in vivo and related in vitro studies using this compound.
Table 1: Urinary Recovery of 3-O-Methyl-D-glucose (B87179) in a Rat Model of Short Bowel Syndrome
| Animal Group | Mean 4-hour Urinary Recovery of 3-OMG (%) | Standard Deviation |
| Control (Sham Resection) | 62.9 | ± 10.5 |
| 90% Proximal Small Bowel Resection | 35.8 | ± 17.5 |
Data from an in vivo study in male Sprague Dawley rats. Animals were gavaged with a 3-OMG/Mannitol solution.[5]
Table 2: Kinetic Parameters of 3-O-Methyl-D-glucose Transport in Isolated Rat Hepatocytes
| Transport Condition | Vmax (mmol/L of cell water per min) | Km (mM) |
| Equilibrium Exchange Entry | 86.2 ± 9.7 | 18.1 ± 5.9 |
| Equilibrium Exchange Exit | 78.8 ± 5.3 | 17.6 ± 3.5 |
| Zero Trans Exit | 84.1 ± 8.4 | 16.8 ± 4.6 |
These parameters were determined in isolated rat hepatocytes at 20°C and pH 7.4.[6][7]
Experimental Protocols
Protocol 1: In Vivo Intestinal Absorption of 3-O-Methyl-D-glucose in a Rat Model
This protocol is adapted from studies investigating intestinal absorption in rats, including models of short bowel syndrome.[5]
Materials:
-
This compound (3-OMG)
-
Radiolabeled 3-OMG (e.g., [14C]-3-OMG or [3H]-3-OMG) for tracer studies
-
Mannitol (as an osmotic control and marker for passive permeability)
-
Saline solution (0.9% NaCl)
-
Gavage needles
-
Metabolic cages for urine collection
-
Scintillation counter or High-Performance Liquid Chromatography (HPLC) system for 3-OMG quantification
Procedure:
-
Animal Acclimatization: House male Sprague-Dawley rats in individual cages and allow them to acclimatize for at least one week before the experiment. Provide standard chow and water ad libitum.
-
Fasting: Fast the animals overnight (12-16 hours) before the experiment to ensure an empty gastrointestinal tract, but allow free access to water.
-
Preparation of Gavage Solution: Prepare a solution of 3-OMG and Mannitol in saline. A typical concentration would be a non-saturating dose of 3-OMG to ensure transporter-mediated uptake is the primary mechanism. For tracer studies, a known amount of radiolabeled 3-OMG is added to the solution.
-
Gavage Administration: Administer the 3-OMG/Mannitol solution to the rats via oral gavage. The volume administered should be based on the animal's body weight.
-
Urine Collection: Place the rats in metabolic cages immediately after gavage and collect urine for a specified period, typically 4 hours.
-
Sample Analysis:
-
Radiolabeled 3-OMG: Measure the total radioactivity in the collected urine using a liquid scintillation counter.
-
Non-radiolabeled 3-OMG: Quantify the concentration of 3-OMG in the urine using an HPLC method.[8]
-
-
Data Calculation: Calculate the percentage of the administered dose of 3-OMG recovered in the urine. This value represents the fraction of 3-OMG absorbed from the intestine and subsequently excreted.
Protocol 2: Quantification of 3-O-Methyl-D-glucose in Plasma using HPLC
This protocol provides a method for quantifying 3-OMG in plasma samples, which is crucial for pharmacokinetic studies.
Materials:
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or mass spectrometer)
-
Perchloric acid (for protein precipitation)
-
3-OMG standard solutions of known concentrations
Procedure:
-
Blood Collection: Collect blood samples from the animals at predetermined time points after 3-OMG administration into tubes containing an anticoagulant.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Protein Precipitation: Add perchloric acid to the plasma samples to precipitate proteins. Centrifuge to pellet the precipitated proteins.
-
Sample Preparation: Collect the supernatant, which contains the 3-OMG. The sample may require further cleanup or derivatization depending on the HPLC method used.
-
HPLC Analysis: Inject the prepared sample into the HPLC system. The separation is typically achieved on a C18 column with a mobile phase of acetonitrile and water.
-
Quantification: Create a standard curve using the 3-OMG standard solutions. Determine the concentration of 3-OMG in the plasma samples by comparing their peak areas to the standard curve.
Signaling Pathways and Experimental Workflows
Intestinal Glucose Absorption Pathway
The primary pathway for glucose and 3-OMG absorption in the small intestine involves the SGLT1 transporter on the apical membrane of enterocytes. This is a secondary active transport process driven by the sodium gradient maintained by the Na+/K+-ATPase pump on the basolateral membrane. Once inside the cell, glucose and 3-OMG are transported out into the bloodstream via the GLUT2 transporter on the basolateral membrane.
Caption: Intestinal glucose and 3-OMG absorption pathway.
Experimental Workflow for In Vivo 3-OMG Absorption Study
The following diagram illustrates the typical workflow for an in vivo study investigating the effect of a test compound on intestinal glucose absorption using 3-OMG.
Caption: Workflow for an in vivo 3-OMG absorption study.
References
- 1. Metabolic stability of 3-O-methyl-D-glucose in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. The Role of SGLT1 and GLUT2 in Intestinal Glucose Transport and Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vivo measurement of intestinal absorption using 3-0 methylglucose in short bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Kinetics of 3-O-methyl-D-glucose transport in isolated rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The assay of the 3-o-methyl-d-glucose (3-OMG) in plasma with derivatization method by High Performance Liquid Chromatography [manu41.magtech.com.cn]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-O-Methyl-D-glucopyranose
Welcome to the technical support center for the synthesis of 3-O-Methyl-D-glucopyranose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common challenges encountered during this selective methylation process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low or No Yield of the Desired this compound
-
Question: My reaction has resulted in a very low yield or no product at all. What are the potential causes and how can I rectify this?
-
Answer: Low or no yield in the synthesis of this compound can stem from several factors, primarily related to reagent quality, reaction conditions, and the effectiveness of the protecting group strategy.
-
Incomplete Reaction: The methylation of the hydroxyl group at the C-3 position can be sterically hindered, leading to a slow or incomplete reaction.
-
Solution: Consider increasing the reaction time and/or temperature. Adding fresh methylating agent (e.g., methyl iodide) and base in portions throughout the reaction can also help drive the reaction to completion.[1]
-
-
Degradation of Reagents: The reagents used in methylation are often sensitive to environmental conditions.
-
Suboptimal Base and Solvent System: The choice of base and solvent is critical for efficient methylation.
-
Solution: For hydroxyl groups that are difficult to methylate, a stronger base system like the Hakomori method, which utilizes NaH in dimethyl sulfoxide (B87167) (DMSO), may be more effective.[1]
-
-
Improper Protecting Group Strategy: The key to selectively methylating the C-3 position is the strategic use of protecting groups for the other hydroxyl groups (C-1, C-2, C-4, and C-6). If these groups are not stable under the methylation conditions or are not correctly installed, a mixture of products or no desired product will be obtained.
-
Solution: Re-evaluate your protecting group strategy. Ensure the protecting groups are robust enough for the methylation step and can be selectively removed later.
-
-
Issue 2: Presence of Multiple Methylated Products (Poor Regioselectivity)
-
Question: My analysis shows a mixture of mono-, di-, and even tri-methylated glucose derivatives instead of the desired 3-O-methylated product. How can I improve the regioselectivity?
-
Answer: Poor regioselectivity is a common challenge in carbohydrate chemistry due to the presence of multiple hydroxyl groups with similar reactivity.
-
Ineffective Protection: The protecting groups on the other hydroxyls may not be fully installed or may be partially cleaved during the methylation reaction.
-
Solution: Confirm the complete protection of the other hydroxyl groups using analytical techniques like NMR or mass spectrometry before proceeding with the methylation step. Choose protecting groups that are stable to the basic conditions of the methylation reaction.
-
-
Steric Hindrance and Reactivity: The relative reactivity of the hydroxyl groups can be influenced by the protecting groups already in place.
-
Solution: The choice and placement of protecting groups can influence the conformation of the glucose ring, thereby altering the accessibility of the C-3 hydroxyl group. A careful selection of protecting groups is crucial for directing the methylation to the desired position.
-
-
Issue 3: Difficulty in Purifying the Final Product
-
Question: I am struggling to isolate pure this compound from the reaction mixture. What purification strategies can I employ?
-
Answer: Purification of partially methylated sugars can be challenging due to their similar polarities and the presence of various byproducts.
-
Co-elution of Isomers: Other methylated isomers and the starting material may have similar chromatographic behavior to the desired product.
-
Solution: Column chromatography on silica (B1680970) gel is a common method. A careful selection of the eluent system is critical. Gradient elution can be effective in separating compounds with close retention factors. Thin-layer chromatography (TLC) should be used to monitor the separation and identify the appropriate fractions.[2]
-
-
Crystallization Issues: The product may be obtained as a syrup or an oil, making crystallization difficult.
-
Solution: If direct crystallization fails, try co-distillation with a solvent like toluene (B28343) to remove residual impurities. Seeding the solution with a small crystal of the pure product can induce crystallization.[2] Recrystallization from a suitable solvent system, such as di-isopropylether, can yield a pure crystalline product.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common and effective starting material is a glucose derivative where the other hydroxyl groups are protected. For example, a synthetic route can start from 4,6-di-O-methyl-α-D-glucopyranose, which is then protected at the C-1 and C-2 positions with an isopropylidene group before methylation of the C-3 hydroxyl.[2]
Q2: What are the typical reagents used for the methylation step?
Commonly used methylating agents include dimethyl sulfate (B86663) (DMS) or methyl iodide (MeI) in the presence of a base such as sodium hydride (NaH) or silver oxide (Ag₂O).
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. By comparing the spots of the reaction mixture with the starting material and a reference standard (if available), you can determine when the starting material has been consumed.[2]
Q4: What analytical techniques are used to confirm the structure of the final product?
The structure of this compound can be confirmed using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry (MS). Optical rotation measurements can also be used to confirm the stereochemistry.[2]
Data Presentation
Table 1: Comparison of Yields in a Synthetic Route to a Tri-O-methylated Glucopyranose Derivative
| Step | Product | Yield (%) | Reference |
| Isopropylidene protection of 4,6-di-O-methyl-α-D-glucopyranose | 1,2-O-Isopropylidene-4,6-di-O-methyl-α-D-glucopyranose | 85 | [2] |
| Methylation of the di-O-methyl intermediate | 1,2-O-Isopropylidene-3,4,6-tri-O-methyl-α-D-glucopyranose | 95 | [2] |
| Hydrolysis of the tri-O-methyl intermediate | 3,4,6-tri-O-methyl-D-glucopyranose | 88 | [2] |
Note: This table presents data for a related tri-O-methylated compound, illustrating typical yields in a multi-step synthesis involving protection and methylation.
Experimental Protocols
Protocol 1: Synthesis of 1,2-O-Isopropylidene-4,6-di-O-methyl-α-D-glucopyranose (Intermediate)
-
Suspend 4,6-di-O-methyl-α-D-glucopyranose (10 g) in dry acetone (B3395972) (500 ml).[2]
-
Add fused zinc chloride followed by 85% phosphoric acid (1 ml).[2]
-
Stir the reaction mixture at room temperature. The reaction progress is monitored by TLC.[2]
-
Once the reaction is complete (typically after two hours, as indicated by the disappearance of the starting material on TLC), neutralize the mixture with 50% sodium hydroxide (B78521).[2]
-
Filter the mixture and evaporate the acetone.[2]
-
Dissolve the residue in water and extract with chloroform (B151607).[2]
-
Dry the chloroform solution over anhydrous sodium sulfate and evaporate to dryness to obtain the crude product.[2]
-
Purify the product by crystallization from chloroform-heptane to yield long needles.[2]
Protocol 2: Methylation of 1,2-O-Isopropylidene-4,6-di-O-methyl-α-D-glucopyranose
-
Dissolve 1,2-O-isopropylidene-4,6-di-O-methyl-α-D-glucopyranose (5 g) in tetrahydrofuran (B95107) (30 ml).[2]
-
Add dimethyl sulfate (5 ml) and sodium hydroxide (5 g) to the solution.[2]
-
Heat the reaction mixture at 50°C. Monitor the reaction by TLC.[2]
-
After complete conversion (typically around 30 minutes), dilute the reaction mixture with water.[2]
-
Remove the organic solvent and heat the alkaline solution at 100°C for one hour to decompose excess methylating agent.[2]
-
After cooling, extract the solution with chloroform.[2]
-
Dry the chloroform solution over anhydrous sodium sulfate and evaporate to dryness.[2]
-
The resulting syrupy residue is the methylated product.[2]
Visualizations
References
Technical Support Center: 3-O-Methyl-D-glucopyranose Glucose Uptake Assays
Welcome to the technical support center for 3-O-Methyl-D-glucopyranose (3-OMG) based glucose uptake assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (3-OMG) and why is it used in glucose uptake assays?
A1: this compound is a synthetic, non-metabolizable analog of D-glucose.[1][2][3] This means it is recognized and transported into cells by the same glucose transporters (GLUTs) as glucose, but it is not phosphorylated and does not enter the glycolytic pathway.[1][2] This property is advantageous because it allows for the specific measurement of glucose transport across the cell membrane without the confounding effects of downstream metabolic processes. Since 3-OMG equilibrates across the cell membrane, the assay is typically linear for a short period, necessitating quick measurements.[1]
Q2: What is the key difference between 3-OMG and 2-deoxy-D-glucose (2-DG) in uptake assays?
A2: The primary difference lies in their intracellular fate. While both are transported into the cell by GLUTs, 2-DG is phosphorylated by hexokinase to 2-deoxy-glucose-6-phosphate, which traps it inside the cell.[1] In contrast, 3-OMG is not phosphorylated and can be transported back out of the cell.[1] Therefore, 2-DG assays measure glucose uptake and phosphorylation, representing unidirectional transport, while 3-OMG assays specifically measure the rate of glucose transport across the membrane.
Q3: When should I choose a 3-OMG assay over a 2-DG assay?
A3: A 3-OMG assay is preferable when the primary research question is focused on the activity of glucose transporters at the plasma membrane, independent of intracellular metabolism. It is particularly useful for studying the direct effects of compounds or genetic modifications on transporter function.
Q4: Can I perform a non-radioactive 3-OMG uptake assay?
A4: Traditionally, 3-OMG assays have relied on radiolabeled [³H]- or [¹⁴C]-3-OMG for detection. While fluorescent glucose analogs like 2-NBDG exist, they are structurally different and may not accurately reflect GLUT-mediated transport.[2][4] Currently, radiolabeling remains the gold standard for sensitive and specific quantification of 3-OMG uptake.
Troubleshooting Guide
High variability, low signal, and high background are common challenges in 3-OMG glucose uptake assays. The following table provides a guide to identifying and resolving these issues.
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | Inadequate washing of cells after incubation with radiolabeled 3-OMG. | Increase the number and volume of washes with ice-cold PBS. Ensure complete aspiration of the wash buffer between steps.[5] |
| Non-specific binding of 3-OMG to the cell surface or plasticware. | Pre-treat plates with a blocking agent like bovine serum albumin (BSA). Include a control with a known GLUT inhibitor (e.g., cytochalasin B) to determine non-specific uptake.[5] | |
| Edge effects in multi-well plates leading to uneven evaporation. | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity.[5] | |
| Low Signal or No Response to Stimuli (e.g., Insulin) | Suboptimal cell health or density. | Ensure cells are healthy and in the logarithmic growth phase. Optimize cell seeding density as very high or very low confluence can affect glucose transport.[6] |
| Insufficient serum starvation. | Serum contains growth factors that can stimulate basal glucose uptake, masking the effect of stimuli like insulin (B600854). Optimize the serum starvation period (typically 2-16 hours) for your cell type.[5] | |
| Inactive insulin or other stimuli. | Prepare fresh solutions of insulin or other stimulating compounds for each experiment. Confirm the activity of your stimulus through a separate assay, such as western blotting for downstream signaling proteins (e.g., p-Akt). | |
| Short incubation time with 3-OMG. | While 3-OMG uptake is rapid, the incubation time needs to be optimized. Perform a time-course experiment (e.g., 1, 5, 10, 15 minutes) to determine the linear range of uptake for your specific cell model. | |
| Low expression of glucose transporters. | Verify the expression of relevant GLUTs (e.g., GLUT1, GLUT4) in your cell line using techniques like qPCR or Western blotting. | |
| High Variability Between Replicates | Inconsistent cell seeding. | Ensure a homogenous single-cell suspension before seeding to achieve a consistent number of cells per well. Visually inspect plates after seeding to confirm even distribution.[5] |
| Inconsistent incubation times. | Stagger the addition and removal of reagents to ensure that all wells have the same incubation time, especially for the short 3-OMG uptake step.[5] | |
| Temperature fluctuations. | Maintain a consistent temperature during the assay, as glucose transport is a temperature-sensitive process. Pre-warm all buffers and solutions to 37°C. | |
| Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting, particularly when handling small volumes of radioactive tracer and inhibitors. |
Experimental Protocols
Detailed Methodology for Radiolabeled 3-O-Methyl-D-glucose Uptake Assay in Adherent Cells
This protocol provides a general framework for measuring insulin-stimulated glucose uptake using [³H]-3-O-Methyl-D-glucose in adherent cell cultures (e.g., 3T3-L1 adipocytes, L6 myotubes).
Materials:
-
Adherent cells cultured in appropriate multi-well plates (e.g., 12-well or 24-well)
-
Complete culture medium
-
Serum-free culture medium
-
Krebs-Ringer-HEPES (KRH) buffer (or other suitable glucose-free buffer)
-
Insulin solution (100 nM in KRH buffer)
-
[³H]-3-O-Methyl-D-glucose
-
Unlabeled ("cold") 3-O-Methyl-D-glucose
-
Cytochalasin B solution (as a negative control for non-specific uptake)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (e.g., 0.1% SDS or 0.1 M NaOH)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will result in approximately 80-90% confluency on the day of the assay.
-
Serum Starvation: Once cells are at the desired confluency (and differentiated, if applicable, e.g., 3T3-L1 adipocytes), wash the cells twice with warm PBS. Replace the complete medium with serum-free medium and incubate for 2-16 hours, depending on the cell type, to lower basal glucose uptake.[5]
-
Pre-stimulation Wash: After serum starvation, wash the cells twice with KRH buffer.
-
Stimulation: Add KRH buffer containing the desired stimulus (e.g., 100 nM insulin for stimulated wells) or vehicle (for basal wells) to the cells. Incubate for 30-60 minutes at 37°C.
-
Glucose Uptake: To initiate glucose uptake, add [³H]-3-O-Methyl-D-glucose to each well (final concentration typically 0.1-1.0 µCi/mL) along with unlabeled 3-OMG (to a final desired concentration, e.g., 10 µM). Incubate for a predetermined optimal time (e.g., 5-10 minutes) at 37°C. This incubation time is critical and should be kept short to measure the initial rate of uptake.
-
Stopping the Uptake: To stop the uptake, quickly aspirate the uptake solution and wash the cells three times with ice-cold PBS. The cold temperature will halt the transport process.
-
Cell Lysis: Lyse the cells by adding cell lysis buffer to each well and incubating for at least 30 minutes at room temperature with gentle agitation.
-
Scintillation Counting: Transfer the cell lysate from each well to a scintillation vial. Add scintillation cocktail, vortex briefly, and measure the radioactivity in a scintillation counter.
-
Data Analysis: The counts per minute (CPM) are proportional to the amount of 3-OMG taken up by the cells. Normalize the CPM values to the protein concentration in each well to account for any variations in cell number.
Visualizations
Insulin Signaling Pathway for GLUT4 Translocation
Caption: Insulin signaling pathway leading to GLUT4 translocation and glucose uptake.
Experimental Workflow for 3-OMG Glucose Uptake Assay
Caption: Experimental workflow for a 3-O-Methyl-D-glucose uptake assay.
References
- 1. Glucose Uptake Assays | Revvity [revvity.co.jp]
- 2. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of radiolabeled D-glucose and the nonmetabolizable analog 3-O-methyl-D-glucose as tools for in vivo absorption studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Effects of cell density on in vitro glucose metabolism by isolated adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing incubation time and concentration for 3-O-Methyl-D-glucopyranose experiments
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing experiments using 3-O-Methyl-D-glucopyranose (3-O-MG).
Understanding this compound (3-O-MG)
This compound is a non-metabolizable glucose analog. It is recognized and transported into cells by glucose transporters (GLUTs), but it is not phosphorylated by hexokinase, the first step in glycolysis. This crucial property means it is not trapped and metabolized within the cell. Instead, it equilibrates across the cell membrane.[1][2] This makes 3-O-MG an excellent tool for specifically studying the transport step of glucose uptake, independent of downstream metabolic processes.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using 3-O-MG over 2-Deoxy-D-glucose (2-DG)?
A1: The primary advantage of 3-O-MG is that it isolates the glucose transport step. Since 2-DG is phosphorylated and trapped inside the cell, its uptake reflects both transport and hexokinase activity. In contrast, 3-O-MG is not phosphorylated, so its uptake rate is a direct measure of glucose transporter activity at the plasma membrane.[1][2]
Q2: Why is the incubation time with 3-O-MG so critical and often very short?
A2: Because 3-O-MG is not metabolized, it does not accumulate indefinitely within the cell. Instead, it reaches an equilibrium between the intracellular and extracellular compartments.[1][2] This equilibrium is often reached rapidly. To accurately measure the initial rate of transport, the assay must be performed within the linear phase of uptake, before equilibrium is approached. This often requires very short incubation times, sometimes in the range of seconds to a few minutes.[3]
Q3: How do I determine the optimal incubation time and concentration for my specific cell type?
A3: The optimal conditions are highly dependent on the cell type and the expression level of glucose transporters. To determine the ideal parameters, you should perform:
-
A Time-Course Experiment: Measure 3-O-MG uptake at several short time points (e.g., 30 seconds, 1, 2, 5, 10, and 20 minutes) at a fixed, non-saturating concentration of 3-O-MG. Plot uptake versus time to identify the linear range. All subsequent experiments should use an incubation time within this range.
-
A Concentration-Response (Dose-Response) Curve: Once the optimal time is fixed, measure 3-O-MG uptake across a range of concentrations (e.g., 0.1 µM to 10 mM) to determine the Michaelis-Menten constant (Km) and maximal velocity (Vmax) for transport in your system. This will help you choose a concentration appropriate for your experimental goals (e.g., a concentration near the Km for sensitive measurements).
Q4: Can 3-O-MG be used for in vivo studies?
A4: Yes, 3-O-MG is used for in vivo studies to measure glucose transport in various tissues.[4] It allows for the estimation of transport parameters in whole organisms and can be a valuable tool in metabolic research.[4]
Data Presentation: Recommended Starting Concentrations and Times
The optimal parameters must be empirically determined for each experimental system. The following table provides starting ranges based on published studies. Note that incubation times for 3-O-MG are typically much shorter than for 2-DG.
| Cell/System Type | 3-O-MG Concentration Range | Typical Incubation Time | Notes |
| Erythrocytes (Human) | 0.5 mM | 5 - 20 seconds | Uptake is very rapid; measurements must be taken at extremely short, precise intervals.[3] |
| 3T3-L1 Adipocytes | 0.1 - 1 mM | 1 - 5 minutes | Optimization is critical. A time-course experiment is essential to find the linear uptake phase. |
| L6 Myotubes | 0.1 - 1 mM | 1 - 10 minutes | Similar to adipocytes, the linear range must be determined. Insulin (B600854) stimulation protocols often involve a pre-incubation before the short 3-O-MG uptake period. |
| Pancreatic Islets (Rat) | 30 - 80 mM (High concentrations) | Not specified for uptake rate | Used in these studies to investigate effects on insulin release, not for transport kinetics. |
| In Vivo (Rat) | 2 g/kg (Intravenous) | 2.5 - 60 minutes | Used to study tissue distribution and transport across the blood-brain barrier.[5] |
Experimental Protocols
Detailed Protocol: Radiolabeled [³H]-3-O-Methyl-D-glucose Uptake Assay in 3T3-L1 Adipocytes
This protocol provides a framework for measuring insulin-stimulated glucose transport.
I. Materials
-
Differentiated 3T3-L1 adipocytes (cultured in 12-well or 24-well plates)
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 25 mM HEPES, pH 7.4) supplemented with 0.2% BSA
-
Insulin solution (10 µM stock in KRH buffer)
-
[³H]-3-O-Methyl-D-glucose (stock solution, e.g., 1 mCi/mL)
-
Unlabeled ("cold") 3-O-Methyl-D-glucose
-
Cytochalasin B (inhibitor for non-specific uptake control)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
0.1 M NaOH or 1% SDS for cell lysis
-
Scintillation fluid and vials
II. Methodology
-
Cell Preparation & Starvation:
-
Use fully differentiated 3T3-L1 adipocytes (typically 8-12 days post-differentiation).
-
Gently wash the cells twice with warm KRH buffer.
-
Starve the cells by incubating them in KRH buffer for 2-4 hours at 37°C to lower basal glucose uptake.
-
-
Insulin Stimulation:
-
Aspirate the starvation buffer.
-
Add KRH buffer containing the desired concentration of insulin (e.g., 100 nM for maximal stimulation) or vehicle (KRH buffer alone for basal uptake).
-
Incubate for 20-30 minutes at 37°C.
-
-
Glucose Transport Assay:
-
Prepare the uptake solution containing [³H]-3-O-MG (e.g., final concentration of 0.5 µCi/mL) and unlabeled 3-O-MG (e.g., final concentration of 100 µM).
-
To start the uptake, quickly aspirate the insulin/vehicle buffer and add the [³H]-3-O-MG uptake solution.
-
Incubate for a predetermined time within the linear range (e.g., 3 minutes ) at 37°C.
-
Control Wells: For non-specific uptake, pre-incubate a set of wells with Cytochalasin B (e.g., 20 µM) for 15 minutes before adding the uptake solution.
-
-
Stopping the Assay & Washing:
-
To stop the transport, rapidly aspirate the uptake solution.
-
Immediately wash the cells three times with a generous volume of ice-cold PBS. This step is critical to remove all extracellular radioactivity.
-
-
Cell Lysis and Quantification:
-
Lyse the cells by adding 0.5 mL of 0.1 M NaOH or 1% SDS to each well and incubating for 30 minutes at room temperature with gentle shaking.
-
Transfer the lysate to a scintillation vial.
-
Add 5 mL of scintillation fluid, vortex thoroughly, and measure the radioactivity (counts per minute, CPM) in a scintillation counter.
-
Reserve a small aliquot of the lysate for a protein assay (e.g., BCA) to normalize the CPM data to protein content.
-
III. Data Analysis
-
Subtract the average CPM from the Cytochalasin B-treated wells (non-specific uptake) from all other CPM values.
-
Normalize the specific uptake CPM to the protein concentration of each sample (CPM/mg protein).
-
Compare the normalized uptake between basal and insulin-stimulated conditions.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High Background / High Non-Specific Uptake | 1. Incomplete washing. 2. Trapping of radiolabel in the extracellular matrix. 3. Uptake incubation time is too long, approaching equilibrium. | 1. Increase the volume and number of washes with ice-cold PBS (at least 3-4 times). Ensure complete aspiration between washes. 2. Ensure washes are performed quickly and with very cold buffer. 3. Reduce the 3-O-MG incubation time to ensure you are in the initial, linear phase of uptake. |
| Low Signal / Low Insulin Response | 1. Poor cell differentiation or low GLUT4 expression. 2. Insufficient insulin stimulation (time or concentration). 3. Uptake incubation time is too short. 4. Degraded insulin or radiolabel. | 1. Confirm adipocyte differentiation with Oil Red O staining. Verify GLUT4 expression via Western Blot or qPCR. 2. Optimize insulin concentration (1-100 nM) and pre-incubation time (20-40 min). 3. While needing to be short, the time must be sufficient to allow measurable uptake. Re-run the time-course experiment. 4. Prepare fresh insulin from powder stock. Check the half-life of your radiolabeled compound. |
| High Well-to-Well Variability | 1. Inconsistent cell seeding density. 2. Variation in incubation timing between wells. 3. Pipetting errors. 4. "Edge effects" in multi-well plates. | 1. Ensure a uniform, confluent monolayer of differentiated cells. 2. Use a multi-channel pipette and stagger the addition/removal of solutions to ensure precise, consistent timing for each well. 3. Use calibrated pipettes and be careful to avoid bubbles. 4. Avoid using the outer wells of the plate for samples; fill them with PBS or media to maintain humidity. |
| Results Not Reproducible | 1. Assay was performed outside the linear range of uptake. | The most critical factor for 3-O-MG. You must perform a time-course experiment to determine the linear range for your specific cells and conditions. If uptake starts to plateau, the results will not accurately reflect the initial transport rate and will be highly variable. |
Visualizations: Workflows and Pathways
Experimental and Troubleshooting Workflows
Insulin Signaling Pathway for GLUT4 Translocation
// Nodes Insulin [label="Insulin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IR [label="Insulin Receptor (IR)", fillcolor="#F1F3F4", fontcolor="#202124"]; IRS [label="IRS Proteins", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt/PKB", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AS160 [label="AS160", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GLUT4_vesicle [label="GLUT4 Storage\nVesicle (GSV)", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; GLUT4_pm [label="GLUT4 Translocation\nto Plasma Membrane", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Glucose_uptake [label="Increased\n3-O-MG / Glucose\nUptake", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Insulin -> IR [label="Binds"]; IR -> IRS [label="Phosphorylates"]; IRS -> PI3K [label="Activates"]; PI3K -> PIP2 [label="Phosphorylates", dir=back, style=dashed, arrowhead=open]; PIP2 -> PIP3 [label="Converts to"]; PIP3 -> PDK1 [label="Recruits"]; PDK1 -> Akt [label="Activates"]; Akt -> AS160 [label="Inhibits"]; AS160 -> GLUT4_vesicle [label="Inhibits\nTranslocation", style=dashed, arrowhead=tee]; GLUT4_vesicle -> GLUT4_pm [label="Translocates"]; GLUT4_pm -> Glucose_uptake; } END_DOT Caption: Simplified PI3K/Akt signaling cascade initiated by insulin, leading to GLUT4 translocation and glucose uptake.
References
- 1. revvity.com [revvity.com]
- 2. Glucose Uptake Assays | Revvity [revvity.co.jp]
- 3. Erythrocyte 3-O-methyl-D-glucose uptake assay for diagnosis of glucose-transporter-protein syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative measurement of 3-O-methyl-D-glucose by gas chromatography-mass spectrometry as a measure of glucose transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: 3-O-Methyl-D-glucopyranose (3-O-MG) in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of 3-O-Methyl-D-glucopyranose (3-O-MG) in long-term experimental settings, with a focus on preventing and troubleshooting its potential metabolism.
Frequently Asked Questions (FAQs)
Q1: Is this compound completely non-metabolizable?
A1: this compound is widely considered to be a non-metabolizable glucose analog.[1][2][3][4][5][6] The methyl group at the C-3 position of the glucose molecule hinders its phosphorylation by hexokinase, which is the initial and rate-limiting step in glycolysis.[6] However, some studies have indicated that a very small degree of metabolism can occur over time, particularly in certain tissues.
Q2: What is the extent of 3-O-MG metabolism observed in vivo?
A2: In vivo studies in rats have demonstrated high metabolic stability of 3-O-MG. After 60 minutes of administration, 97-100% of the compound in the brain and over 99% in the plasma was recovered in its unmetabolized form.[7][8] Minimal amounts of acidic metabolites were detected in the brain (1-3%), heart (3-6%), and liver (4-7%).[7][8]
Q3: What are the potential enzymes that might metabolize 3-O-MG?
A3: While mammalian hexokinases do not significantly phosphorylate 3-O-MG, some commercial preparations of yeast hexokinase have been shown to convert it to acidic products, although this required very large amounts of the enzyme.[7][8] It is possible that other enzymes could slowly act on 3-O-MG, but these pathways are not well-characterized due to the low rate of metabolism.
Q4: How can I ensure the stability of my 3-O-MG stock solution for long-term studies?
A4: this compound is a stable compound under normal temperatures and pressures.[9] For long-term storage, it is recommended to store it at 4°C.[1] Prepare stock solutions in a sterile, buffered solution and store them at 2-8°C for short-term use. For long-term storage of stock solutions, aliquot and freeze at -20°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Suspected Metabolism of 3-O-MG in a Long-Term Experiment
-
Symptoms:
-
Unexpected changes in cellular energy levels or metabolic readouts.
-
Detection of unknown metabolites in your experimental system.
-
A gradual decrease in the concentration of 3-O-MG over time that cannot be attributed to transport or clearance.
-
-
Possible Causes and Solutions:
| Cause | Solution |
| Contamination of 3-O-MG Stock: | Verify the purity of your 3-O-MG supply. If in doubt, obtain a new, high-purity batch from a reputable supplier. |
| Cellular Stress or Altered Metabolism: | Ensure optimal cell culture conditions to avoid cellular stress, which might alter enzymatic activities. |
| Slow, Low-Level Enzymatic Activity: | In very long-term studies, even minimal metabolism can become significant. It is advisable to run parallel control experiments without cells or with heat-inactivated cells to quantify any non-biological degradation. Periodically measure the concentration of 3-O-MG in your system using a validated analytical method, such as HPLC.[10] |
| Microbial Contamination: | Microbial contaminants in cell cultures can metabolize a wide range of substrates. Regularly test your cultures for microbial contamination. |
Issue 2: Variability in Experimental Results Using 3-O-MG
-
Symptoms:
-
Inconsistent results between experimental repeats.
-
High background signal in metabolic assays.
-
-
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent Preparation of 3-O-MG Solutions: | Prepare a large batch of stock solution, aliquot, and freeze. Use a fresh aliquot for each experiment to ensure consistency. |
| Interaction with Other Experimental Components: | Verify that 3-O-MG does not interact with other compounds or reagents in your experimental setup. |
| Cell Passage Number and Health: | Use cells within a consistent and low passage number range. Ensure high cell viability before starting the experiment. |
Quantitative Data Summary
Table 1: Metabolic Stability of [¹⁴C]3-O-Methyl-D-glucose in Rat Tissues (60 minutes post-administration) [7][8]
| Tissue | Unmetabolized 3-O-MG (%) | Acidic Metabolites (%) |
| Brain | 97 - 100% | 1 - 3% |
| Plasma | > 99% | < 1% |
| Heart | > 90% | 3 - 6% |
| Liver | > 90% | 4 - 7% |
Experimental Protocols
Protocol 1: Assessment of 3-O-MG Stability in Cell Culture
-
Objective: To determine the stability of 3-O-MG in a specific cell culture system over a long-term period.
-
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound (high purity)
-
Sterile, nuclease-free water
-
Analytical method for 3-O-MG quantification (e.g., HPLC, LC-MS)
-
-
Methodology:
-
Prepare a stock solution of 3-O-MG in sterile water or an appropriate buffer.
-
Seed your cells in multiple culture plates or flasks and allow them to adhere and reach the desired confluency.
-
Add 3-O-MG to the culture medium to the final desired concentration.
-
Include a "cell-free" control plate containing only the medium with 3-O-MG.
-
At various time points (e.g., 0, 24, 48, 72, 96 hours), collect aliquots of the culture medium from both the cell-containing and cell-free plates.
-
Analyze the concentration of 3-O-MG in the collected samples using a validated analytical method.
-
Compare the concentration of 3-O-MG over time in the presence and absence of cells to determine if any cellular metabolism is occurring.
-
Visualizations
References
- 1. goldbio.com [goldbio.com]
- 2. Anomeric specificty of 3-0-methyl-D-glycopyranose against alloxan diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New diabetogenic streptozocin analogue, 3-O-methyl-2-([(methylnitrosoamino) carbonyl]amino)-D-glucopyranose. Evidence for a glucose recognition site on pancreatic B-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clearsynth.com [clearsynth.com]
- 5. scbt.com [scbt.com]
- 6. 3-O-Methylglucose | C7H14O6 | CID 8973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Metabolic stability of 3-O-methyl-D-glucose in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 3-O-Methyl-α-D-glucopyranose | CAS#:13224-94-7 | Chemsrc [chemsrc.com]
- 10. The assay of the 3-o-methyl-d-glucose (3-OMG) in plasma with derivatization method by High Performance Liquid Chromatography [manu41.magtech.com.cn]
Technical Support Center: 3-O-Methyl-D-glucopyranose HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of 3-O-Methyl-D-glucopyranose. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.
Q1: I am not seeing any peak for this compound. What are the possible causes?
A1: The absence of a peak can be due to several factors. A systematic check of your HPLC system and methodology is recommended.
-
Incorrect Detector: this compound lacks a strong UV chromophore. Therefore, a UV detector set at standard wavelengths will not provide a significant signal. A Refractive Index (RI) detector is the most common choice for analyzing underivatized sugars. An Evaporative Light Scattering Detector (ELSD) can also be used.
-
Sample Degradation: Although this compound is generally stable, prolonged exposure to harsh acidic or basic conditions, or high temperatures, could potentially lead to degradation. Ensure proper sample storage and handling.
-
Injection Issues: There might be a problem with the autosampler or manual injector, such as a blocked needle or an air bubble in the sample loop.
-
Flow Path Blockage: A blockage in the tubing, fittings, or column frit can prevent the sample from reaching the detector.
Q2: My this compound peak is showing significant tailing. How can I improve the peak shape?
A2: Peak tailing is a common issue in HPLC and can often be resolved by addressing the following:
-
Column Contamination or Degradation: The column may be contaminated with strongly retained sample matrix components or the stationary phase may be degrading. Cleaning the column according to the manufacturer's instructions or replacing it may be necessary.
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause peak tailing. For amine-based columns, ensure the mobile phase pH is appropriate.
-
Sample Solvent Mismatch: The solvent used to dissolve the sample should be as close in composition to the mobile phase as possible. Injecting a sample in a much stronger solvent than the mobile phase can lead to peak distortion.
-
Column Overload: Injecting too much sample can lead to peak asymmetry. Try reducing the injection volume or diluting the sample.
Q3: The retention time of my this compound peak is shifting between injections. What could be the cause?
A3: Retention time instability can compromise the reliability of your results. Consider these potential causes:
-
Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis. This is particularly important for HILIC columns used for sugar analysis.
-
Mobile Phase Inconsistency: If preparing the mobile phase online, ensure the pump's proportioning valves are working correctly. For isocratic methods, pre-mixing the mobile phase can improve retention time stability. Also, ensure the mobile phase composition does not change over time due to evaporation of the more volatile component (e.g., acetonitrile).
-
Temperature Fluctuations: Both the column and the RI detector are sensitive to temperature changes. Using a column oven and a thermostatted RI detector is crucial for stable retention times.[1]
-
Pump Performance: Inconsistent flow from the HPLC pump can lead to shifting retention times. Check for leaks and ensure the pump is properly maintained.
Q4: I am observing a noisy or drifting baseline with my RI detector. How can I fix this?
A4: Baseline instability is a frequent challenge with RI detectors due to their high sensitivity to changes in the mobile phase.
-
Temperature Effects: The RI detector is highly sensitive to temperature fluctuations. Ensure the detector has had sufficient time to warm up and stabilize. The laboratory environment should have a stable temperature, away from drafts or direct sunlight.[1]
-
Mobile Phase Degassing: Inadequate degassing of the mobile phase can lead to bubble formation in the detector cell, causing baseline noise. Use an online degasser or sparge the mobile phase with helium.
-
Contaminated Mobile Phase or Flow Cell: Contaminants in the mobile phase or a dirty flow cell can cause baseline drift. Use high-purity solvents and periodically flush the reference and sample cells of the detector.
-
Column Bleed: While less common with modern columns, stationary phase bleed can contribute to baseline drift.
Data Presentation
Table 1: Typical HPLC Parameters for Underivatized Monosaccharide Analysis using an Amino Column and RI Detection.
| Parameter | Recommended Setting |
| Column | Amino (e.g., NH2) bonded silica, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile (B52724):Water (75:25 to 85:15 v/v) |
| Flow Rate | 1.0 - 2.0 mL/min |
| Column Temperature | 30 - 40 °C |
| Detector | Refractive Index (RI) |
| RI Detector Temp. | 35 - 40 °C (or match column temperature) |
| Injection Volume | 10 - 20 µL |
Table 2: Effect of Acetonitrile Concentration on Retention Time of Selected Monosaccharides.
| Acetonitrile Concentration (%) | Retention Time (min) - Fructose | Retention Time (min) - Glucose | Retention Time (min) - Sucrose |
| 83 | ~6.5 | ~7.2 | ~8.5 |
| 75 | 5.86 | 6.47 | 7.48 |
Note: Data synthesized from multiple sources for illustrative purposes. Actual retention times will vary depending on the specific column, system, and exact conditions.
Experimental Protocols
Detailed Methodology for HPLC-RI Analysis of this compound
This protocol provides a general procedure for the direct analysis of this compound using HPLC with Refractive Index (RI) detection.
1. Materials and Reagents
-
This compound standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm syringe filters
2. Instrumentation
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
Refractive Index Detector (RID)
3. Chromatographic Conditions
-
Column: Amino (NH2) column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 80:20 v/v). The optimal ratio may require adjustment to achieve desired retention and resolution.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
RID Temperature: 35 °C
-
Injection Volume: 10 µL
-
Run Time: Sufficient to allow for the elution of the peak of interest and any late-eluting components (e.g., 15-20 minutes).
4. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation:
-
For simple matrices, dissolve the sample in the mobile phase.
-
For complex biological matrices, a sample clean-up step such as protein precipitation (e.g., with acetonitrile or methanol) followed by centrifugation and filtration may be necessary. Solid-phase extraction (SPE) can also be employed for cleaner samples.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
-
5. System Equilibration and Analysis
-
Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the calibration standards in order of increasing concentration.
-
Inject the prepared samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Mandatory Visualization
Caption: A logical workflow for troubleshooting common HPLC issues.
References
How to address background noise in radiolabeled 3-O-Methyl-D-glucopyranose assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during radiolabeled 3-O-Methyl-D-glucopyranose (3-OMG) uptake assays, with a primary focus on mitigating background noise.
Frequently Asked Questions (FAQs)
Q1: What is this compound (3-OMG) and why is it used in glucose uptake assays?
This compound (3-OMG) is a non-metabolizable analog of glucose. It is readily transported into cells by glucose transporters (GLUTs) but is not phosphorylated and trapped intracellularly like other glucose analogs such as 2-deoxy-D-glucose (2-DG).[1] This property allows for the specific measurement of glucose transport rates across the cell membrane. Because it equilibrates across the membrane, it's crucial to measure uptake over a short, linear time course.[1]
Q2: What are the primary sources of high background noise in a radiolabeled 3-OMG assay?
High background noise in 3-OMG assays can originate from several sources:
-
Non-specific binding: The radiolabeled 3-OMG can bind non-specifically to the cell surface, the extracellular matrix, or the culture plate itself.
-
Inefficient washing: Incomplete removal of the extracellular radiolabeled 3-OMG after the uptake incubation is a major contributor to high background.
-
High basal uptake: Cells may have a high rate of glucose uptake even in the absence of stimuli, leading to a small experimental window.
-
Cellular damage: Damaged or dying cells can leak intracellular contents and non-specifically accumulate the radiolabel.
-
Scintillation cocktail issues: The scintillation cocktail used for detection can sometimes contribute to background counts.
Q3: What is a typical signal-to-background ratio I should aim for in my 3-OMG assay?
Troubleshooting Guide: High Background Noise
This guide provides a systematic approach to identifying and resolving the root causes of high background noise in your radiolabeled 3-OMG assays.
Issue 1: High Background Signal Across All Wells
If you observe consistently high background counts in all your wells, including your negative controls, consider the following troubleshooting steps.
Troubleshooting Steps & Solutions
| Potential Cause | Suggested Solution | Expected Outcome |
| Inefficient Washing | Optimize the washing procedure. Increase the number of washes (e.g., from 2 to 4), use ice-cold wash buffer to halt transport, and ensure complete aspiration of the buffer between each wash. | Significant reduction in background counts. |
| Non-Specific Binding to Plate | Pre-coat plates with a blocking agent like 1% bovine serum albumin (BSA) or non-fat milk. | Reduced binding of the radiolabel to the plastic surface. |
| High 3-OMG Concentration | Titrate the concentration of radiolabeled 3-OMG. Using a lower concentration can reduce non-specific binding while still providing a sufficient signal. | Improved signal-to-background ratio. |
| Contaminated Reagents | Prepare fresh buffers and stock solutions. Ensure the radiolabeled 3-OMG has not degraded. | Elimination of background contributed by contaminated reagents. |
Issue 2: High Background in "No-Cell" Control Wells
High counts in wells without cells clearly indicate non-specific binding to the assay plate.
Troubleshooting Steps & Solutions
| Potential Cause | Suggested Solution | Expected Outcome |
| Plate Surface Properties | Test different types of microplates (e.g., low-binding plates). | Identification of a plate type that minimizes non-specific binding. |
| Inadequate Blocking | Increase the concentration or incubation time of the blocking agent. Compare the effectiveness of different blocking agents (see Table 1). | A significant decrease in counts in no-cell control wells. |
Issue 3: High Basal Uptake in Unstimulated Cells
High glucose uptake in your baseline (unstimulated) cells can shrink your experimental window.
Troubleshooting Steps & Solutions
| Potential Cause | Suggested Solution | Expected Outcome |
| Presence of Growth Factors in Serum | Optimize the serum starvation period before the assay. A common starting point is 2-4 hours, but this can be extended to 16 hours depending on the cell line.[2] | Lower basal glucose uptake and increased sensitivity to stimulation (e.g., with insulin). |
| High Cell Density | Optimize the cell seeding density. Overly confluent cells can exhibit altered metabolic activity. | More consistent and lower basal uptake. |
| Cell Stress | Ensure cells are healthy and not stressed. Avoid prolonged exposure to harsh conditions. | Healthier cells with more physiological glucose transport rates. |
Data Presentation: Optimizing Assay Parameters
The following tables summarize quantitative data to guide the optimization of your 3-OMG assay protocol.
Table 1: Comparison of Blocking Agents to Reduce Non-Specific Binding
| Blocking Agent | Typical Concentration | Reported Background Reduction | Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Moderate | A commonly used and effective blocking agent. |
| Non-fat Dry Milk | 5% (w/v) | High | Can be more effective than BSA for some applications.[3][4] |
| Casein | 1-3% (w/v) | High | Often superior to BSA and milk for blocking.[3][4] |
| Polyethylene Glycol (PEG) | 1% (w/v) | Variable | Effectiveness can depend on the specific assay conditions.[5] |
| Commercial Blocking Buffers | Varies | High | Formulated to provide robust blocking for a variety of assays. |
Table 2: Optimizing Incubation Time and 3-OMG Concentration
| Parameter | Condition | Effect on Signal | Effect on Background | Recommendation |
| Incubation Time | Short (1-5 min) | Linear increase | Minimized | Ideal for initial rate measurements.[1][6] |
| Long (10-30 min) | Plateau (saturation) | Increased non-specific binding | May be necessary for cells with low transport rates, but requires careful optimization. | |
| 3-OMG Concentration | Low (e.g., 0.1 mM) | Lower signal | Lower non-specific binding | Good for optimizing signal-to-noise. |
| High (e.g., 1.0 mM) | Higher signal | Potentially higher non-specific binding | May be required for cells with low-affinity transporters. |
Experimental Protocols
Detailed Methodology for a Radiolabeled 3-OMG Uptake Assay
This protocol provides a general framework. Specific timings and concentrations should be optimized for your cell type and experimental question.
-
Cell Seeding:
-
Seed cells in a multi-well plate at a predetermined optimal density.
-
Allow cells to adhere and grow to the desired confluency (typically 80-90%).
-
-
Serum Starvation:
-
Wash cells once with sterile phosphate-buffered saline (PBS).
-
Incubate cells in serum-free or low-serum (e.g., 0.5% BSA) medium for 2-16 hours.[2]
-
-
Pre-incubation and Stimulation:
-
Wash cells twice with Krebs-Ringer-HEPES (KRH) buffer.
-
Pre-incubate cells in KRH buffer for 30 minutes at 37°C.
-
For stimulated uptake, add the desired stimulus (e.g., 100 nM insulin) during the last 20 minutes of the pre-incubation.
-
-
Initiation of 3-OMG Uptake:
-
Prepare a transport solution containing radiolabeled 3-OMG (e.g., [³H]3-O-methylglucose) at the desired final concentration (e.g., 0.1-1.0 mM) and specific activity (e.g., 0.5-1.0 µCi/mL) in KRH buffer.
-
Remove the pre-incubation buffer and add the transport solution to each well to start the uptake.
-
Incubate for a short, predetermined time (e.g., 1-5 minutes) at 37°C.
-
-
Termination of Uptake and Washing:
-
To stop the uptake, rapidly aspirate the transport solution.
-
Immediately wash the cells three to four times with ice-cold KRH buffer containing a glucose transport inhibitor (e.g., 20 µM cytochalasin B or 0.3 mM phloretin). Ensure complete removal of the wash buffer after each step.
-
-
Cell Lysis:
-
Add a lysis buffer (e.g., 0.1% SDS or 0.1 M NaOH) to each well.
-
Incubate for at least 30 minutes at room temperature with gentle shaking to ensure complete lysis.
-
-
Scintillation Counting:
-
Transfer the lysate from each well to a scintillation vial.
-
Add an appropriate volume of scintillation cocktail.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the average counts per minute (CPM) of the "no-cell" control wells from all other wells to correct for background.
-
Normalize the CPM values to the protein concentration in each well (determined from a parallel plate).
-
Mandatory Visualizations
Logical Workflow for Troubleshooting High Background Noise
Caption: A logical workflow for troubleshooting high background noise in 3-OMG assays.
Experimental Workflow for a Radiolabeled 3-OMG Uptake Assay
Caption: A step-by-step experimental workflow for a radiolabeled 3-OMG uptake assay.
Insulin Signaling Pathway for GLUT4 Translocation
Caption: A simplified diagram of the insulin signaling pathway leading to GLUT4 translocation.
References
- 1. revvity.com [revvity.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of blocking reagents for antibody microarray-based immunoassays on glass and paper membrane substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stimulation of 3-O-methylglucose transport by anaerobiosis in rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the stability of 3-O-Methyl-D-glucopyranose stock solutions
<Technical Support Center: 3-O-Methyl-D-glucopyranose >
This guide provides researchers, scientists, and drug development professionals with essential information for preparing, storing, and troubleshooting stock solutions of this compound (3-OMG) to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important? A1: this compound (also known as 3-O-Methylglucose) is a non-metabolizable glucose analog.[1][2][3] It is widely used in research to study glucose transport mechanisms across cell membranes, particularly in diabetes and neuroscience research.[1][2][4] The stability of your stock solution is critical because degradation can lead to the formation of impurities, altering the effective concentration and potentially interfering with biological assays, leading to inaccurate and irreproducible results.
Q2: What are the recommended solvents for preparing this compound stock solutions? A2: The most common and recommended solvents are high-purity water (H₂O) and Dimethyl Sulfoxide (DMSO).[5]
-
Water: Soluble up to 100 mg/mL.[5] If using water, it is crucial to sterilize the solution by passing it through a 0.22 µm filter to prevent microbial growth.[5][6]
-
DMSO: Soluble to at least 50 mg/mL.[5] Ensure you use newly opened, anhydrous DMSO, as it is hygroscopic and absorbed water can affect solubility and stability.[5]
Q3: What are the optimal storage conditions for this compound solutions? A3: Storage conditions depend on the solvent and desired storage duration. For maximum stability, stock solutions should be aliquoted into single-use volumes to prevent contamination and degradation from repeated freeze-thaw cycles.[5]
-
In Solvent (-80°C): Recommended for long-term storage, stable for up to 6 months.[5][6]
-
In Solvent (-20°C): Suitable for short-term storage, stable for up to 1 month.[5][6]
-
Solid Form (Powder): The solid compound is very stable. It can be stored desiccated at -20°C for 3 years or at 4°C for 2 years.[5][7]
Q4: Is this compound susceptible to degradation? A4: this compound is a chemically stable compound under normal laboratory and physiological conditions.[2][8] It is not readily metabolized by cells.[2][3] However, like other carbohydrates, it can be susceptible to:
-
Microbial Contamination: Unsterilized aqueous solutions are prone to bacterial or fungal growth.
-
Extreme pH: Strong acidic or basic conditions can lead to hydrolysis or other degradation pathways, such as the formation of saccharinic acids in a basic medium.[9]
-
Oxidizing Agents: Strong oxidants should be avoided.[8]
Troubleshooting Guide
This section addresses common issues encountered when working with this compound solutions.
Problem 1: My aqueous stock solution appears cloudy or has visible particulates.
-
Potential Cause: Microbial contamination. This is the most common issue for non-sterilized aqueous solutions.
-
Solution: Discard the contaminated stock immediately. Prepare a fresh solution and ensure sterilization by filtering it through a 0.22 µm syringe filter into a sterile container. Always use sterile techniques when handling the solution.
Problem 2: I am observing inconsistent or unexpected results in my glucose transport assay.
-
Potential Cause 1: Incorrect concentration due to solution degradation.
-
Troubleshooting:
-
Verify the age and storage conditions of your stock solution. Was it stored longer than the recommended period? (See Data Table 1).
-
Has the stock undergone multiple freeze-thaw cycles? This can compromise stability.
-
Prepare a fresh stock solution from the solid powder and repeat the experiment.
-
-
Potential Cause 2: Contamination of the stock solution.
-
Troubleshooting: Check for any visible signs of contamination. If none are visible, consider preparing a fresh, sterile-filtered stock as a precaution.
Problem 3: The this compound powder is difficult to dissolve.
-
Potential Cause: The solution may be approaching its saturation limit, or the solvent quality may be poor.
-
Solution:
-
Gently warm the solution (e.g., to 37°C) and use sonication or vortexing to aid dissolution.[6] For aqueous solutions, using an ultrasonic bath can be effective.[5]
-
Ensure the solvent is of high purity. If using DMSO, use a fresh, unopened bottle to avoid issues with absorbed water.[5]
-
Re-check your calculations to ensure you are not attempting to prepare a solution above the known solubility limits (see Data Table 2).
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound Solutions
| Storage Temperature | Solvent | Max Recommended Duration | Key Considerations |
|---|---|---|---|
| -80°C | H₂O or DMSO | 6 Months[5][6] | Optimal for long-term storage. Aliquot to avoid freeze-thaw cycles. |
| -20°C | H₂O or DMSO | 1 Month[5][6] | Suitable for working stocks. Aliquot to avoid freeze-thaw cycles. |
| 4°C | H₂O (Sterile) | Very Short-Term (Days) | Not recommended for storage; use for daily working solutions only. |
Table 2: Solubility of this compound
| Solvent | Reported Solubility | Molar Equivalent (approx.) | Notes |
|---|---|---|---|
| Water (H₂O) | 100 mg/mL[5] | 515 mM | May require sonication to fully dissolve at high concentrations.[5] |
| DMSO | ≥ 50 mg/mL[5] | 257 mM | Use anhydrous DMSO for best results.[5] |
Experimental Protocols
Protocol 1: Preparation of a Sterile 100 mM Aqueous Stock Solution
-
Materials:
-
This compound (MW: 194.18 g/mol )
-
High-purity, sterile water (e.g., Milli-Q or equivalent)
-
Sterile 15 mL or 50 mL conical tube
-
0.22 µm sterile syringe filter
-
Sterile syringe (5-10 mL)
-
Sterile microcentrifuge tubes for aliquots
-
-
Procedure:
-
Calculate the required mass: For 10 mL of a 100 mM solution, weigh out 194.18 mg of this compound powder.
-
Add the powder to the sterile conical tube.
-
Add approximately 8 mL of sterile water.
-
Vortex or sonicate until the powder is completely dissolved.
-
Bring the final volume to 10 mL with sterile water.
-
Attach the 0.22 µm sterile filter to the syringe. Draw the solution into the syringe.
-
Dispense the solution through the filter into sterile microcentrifuge tubes (e.g., 500 µL aliquots).
-
Label the aliquots clearly with the compound name, concentration, and date.
-
Store immediately at -20°C for short-term use (≤1 month) or -80°C for long-term storage (≤6 months).
-
Visualizations
References
- 1. clearsynth.com [clearsynth.com]
- 2. Metabolic stability of 3-O-methyl-D-glucose in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. goldbio.com [goldbio.com]
- 8. 3-O-Methyl-α-D-glucopyranose | CAS#:13224-94-7 | Chemsrc [chemsrc.com]
- 9. researchgate.net [researchgate.net]
Overcoming challenges in the purification of 3-O-Methyl-D-glucopyranose
Welcome to the technical support center for the purification of 3-O-Methyl-D-glucopyranose. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when purifying this compound?
A1: Common impurities can originate from both the starting materials and side reactions during synthesis. These may include:
-
Unreacted Starting Materials: Primarily D-glucose.
-
Anomeric Impurities: The presence of the β-anomer of this compound alongside the desired α-anomer.
-
Other Methylated Isomers: Isomers such as 2-O-Methyl, 4-O-Methyl, or 6-O-Methyl-D-glucopyranose may form due to non-selective methylation.
-
Over-methylated Products: Di- or tri-O-methylated glucose species can also be present.
-
Reagents and Byproducts: Residual reagents from the synthesis, such as catalysts or protecting groups, and their byproducts.
Q2: I'm observing peak splitting or broad peaks in my HPLC analysis after purification. What could be the cause?
A2: Peak splitting or broadening in HPLC is a frequent issue when analyzing carbohydrates like this compound and is often due to the presence of anomers.[1][2] The α and β anomers can interconvert in solution, and if the rate of this conversion is slow compared to the chromatographic separation, two distinct peaks or a broadened peak will be observed.[1] Other potential causes include column degradation, a void in the column packing, or a mismatch between the injection solvent and the mobile phase.[3][4]
Q3: My purified this compound fails to crystallize and remains an oil or syrup. What can I do?
A3: The failure of a compound to crystallize can be due to several factors:
-
Presence of Impurities: Even small amounts of isomeric or anomeric impurities can inhibit crystal lattice formation.
-
High Solubility: The compound may be too soluble in the chosen solvent.
-
Incorrect Solvent System: The solvent may not be appropriate for inducing crystallization.
-
Supersaturation Not Reached: The solution may not be sufficiently concentrated.
To address this, you can try seeding the solution with a small crystal of the pure compound, using a different solvent or a mixture of solvents (a "good" solvent for dissolving and a "poor" solvent to induce precipitation), or slowly evaporating the solvent.
Troubleshooting Guides
Column Chromatography
Issue: Co-elution of this compound with other methylated isomers.
This is a common challenge due to the similar polarity of O-methylated glucose isomers.
| Troubleshooting Action | Expected Outcome |
| Optimize the Mobile Phase | |
| Decrease the polarity of the eluent system (e.g., increase the hexane (B92381) to ethyl acetate (B1210297) ratio). | Increased separation between isomers with different numbers of free hydroxyl groups. |
| Use a different solvent system (e.g., dichloromethane/methanol). | Altered selectivity may improve the resolution of closely related isomers. |
| Change the Stationary Phase | |
| Switch to a different type of silica (B1680970) gel (e.g., different particle size or pore size). | May provide different selectivity. |
| Employ Hydrophilic Interaction Liquid Chromatography (HILIC). | HILIC is particularly effective for separating polar compounds like sugars and their derivatives.[5][6][7] |
| Improve Column Packing and Loading | |
| Ensure a homogenous and well-packed column to prevent channeling. | Sharper peaks and better resolution. |
| Use a smaller sample load. | Reduces the risk of column overloading and improves separation. |
Experimental Protocol: Column Chromatography Purification of this compound
Objective: To separate this compound from unreacted D-glucose and other methylated isomers.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate, Dichloromethane, Methanol (HPLC grade)
-
Glass chromatography column
-
Fraction collector or test tubes
-
TLC plates and developing chamber
-
Staining solution (e.g., permanganate (B83412) or ceric ammonium (B1175870) molybdate)
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of air bubbles.
-
Equilibration: Equilibrate the column by running the initial mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) through it until the baseline is stable.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and carefully load it onto the top of the silica bed.
-
Elution: Begin elution with the starting mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute compounds of increasing polarity. For example, start with 9:1 Hexane:Ethyl Acetate and gradually increase the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions of a suitable volume.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Logical Workflow for Column Chromatography Troubleshooting
Caption: Troubleshooting workflow for column chromatography.
Recrystallization
Issue: Low yield or no crystal formation during recrystallization.
This can be a frustrating step in the purification process. The following table provides some troubleshooting steps.
| Troubleshooting Action | Expected Outcome |
| Optimize Solvent System | |
| Screen a variety of solvents with different polarities. | Find a solvent where the compound is soluble when hot but sparingly soluble when cold. |
| Use a two-solvent system (a soluble solvent and an insoluble, miscible solvent). | Allows for fine-tuning of the solubility to induce crystallization.[8] |
| Control Cooling Rate | |
| Allow the solution to cool slowly to room temperature before placing it in an ice bath. | Promotes the formation of larger, purer crystals. |
| Induce Crystallization | |
| Add a seed crystal of the pure compound. | Provides a nucleation site for crystal growth to begin. |
| Scratch the inside of the flask with a glass rod. | Creates microscopic scratches that can act as nucleation sites. |
| Increase Concentration | |
| Slowly evaporate some of the solvent. | Increases the concentration to the point of supersaturation, which is necessary for crystallization. |
Experimental Protocol: Recrystallization of this compound
Objective: To obtain high-purity crystalline this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, or a mixture like ethanol/water)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a small amount of the chosen solvent.
-
Heating: Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent. Avoid adding excess solvent.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Crystal Formation: Once the solution has cooled, place it in an ice bath to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the crystals thoroughly to remove all traces of solvent.
Decision Tree for Recrystallization Solvent Selection
Caption: Decision tree for selecting a recrystallization solvent.
HPLC Analysis: Troubleshooting Anomer Peak Splitting
Issue: Observation of two separate or poorly resolved peaks for this compound in HPLC.
This is often due to the separation of the α and β anomers.
| Troubleshooting Action | Expected Outcome |
| Increase Column Temperature | Increasing the temperature (e.g., to 60-80 °C) can accelerate the rate of anomer interconversion, causing the two peaks to coalesce into a single, sharp peak.[1] |
| Adjust Mobile Phase pH | Operating at a slightly alkaline pH can also increase the rate of mutarotation, leading to a single peak. However, ensure the column is stable at the chosen pH. |
| Modify Mobile Phase Composition | For HILIC, adjusting the water/acetonitrile ratio can influence the separation of anomers. Sometimes, a specific composition will minimize the resolution between the anomers, resulting in a single peak. |
| Use a Different Column | Some stationary phases have a lower selectivity for anomers. Experimenting with different HILIC or reversed-phase columns may resolve the issue. |
Purity Assessment Data (Illustrative)
The following table illustrates how different purification methods can affect the final purity and yield of this compound.
| Purification Method | Key Parameter | Yield (%) | Purity (%) (by HPLC) | Notes |
| Silica Gel Chromatography | Gradient Elution (Hexane:EtOAc) | 75 | 95 | Effective at removing baseline impurities but may not fully resolve isomers. |
| HILIC | Isocratic Elution (ACN:H₂O) | 60 | >99 | Excellent for separating polar isomers and anomers, leading to higher purity but potentially lower yield due to the collection of very specific fractions. |
| Single Solvent Recrystallization | Ethanol | 85 | 98 | Good for removing less soluble impurities. Purity is dependent on the initial purity of the crude product. |
| Two-Solvent Recrystallization | Ethanol/Water | 80 | 99 | Can achieve high purity by carefully controlling the solvent ratio. |
This technical support center provides a starting point for addressing common challenges in the purification of this compound. For more specific issues, consulting detailed research articles and application notes from chromatography column manufacturers is recommended.
References
- 1. shodex.com [shodex.com]
- 2. reddit.com [reddit.com]
- 3. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 4. uhplcs.com [uhplcs.com]
- 5. academic.oup.com [academic.oup.com]
- 6. lcms.cz [lcms.cz]
- 7. An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Cell Viability Assessment in 3-O-Methyl-D-glucopyranose Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for assessing cell viability following treatment with 3-O-Methyl-D-glucopyranose (3-O-MG).
Frequently Asked Questions (FAQs)
Q1: What is this compound (3-O-MG) and what is its primary mechanism of action?
A1: this compound is a non-metabolizable synthetic analog of glucose.[1][2] Its primary mechanism involves competitive inhibition of glucose transport into the cell. Cancer cells often exhibit increased glucose uptake compared to healthy cells, a phenomenon known as the Warburg effect, and frequently overexpress glucose transporters (GLUTs), particularly GLUT1.[3][4][5] 3-O-MG is recognized and transported by GLUTs but cannot be broken down for energy (glycolysis).[1][4] This competition for transport can lead to energy depletion and subsequent cell death, particularly in cancer cells that are highly dependent on glycolysis.[4]
Q2: What is the expected effect of 3-O-MG on cancer cell viability versus normal cells?
A2: Due to their high glucose dependency, many cancer cells are specifically vulnerable to disruptions in glucose uptake.[3] Therefore, 3-O-MG is expected to selectively reduce the viability of cancer cells while having minimal to no effect on normal, healthy cells which are less reliant on high rates of glycolysis.[3][6]
Q3: Which cell viability assays are recommended for use with 3-O-MG treatment?
A3: Tetrazolium-based colorimetric assays such as MTT, MTS, and XTT are highly recommended. These assays measure the metabolic activity of a cell population, which is a key indicator of viability.[7] The reduction of the tetrazolium salt to a colored formazan (B1609692) product is accomplished by NAD(P)H-dependent oxidoreductase enzymes in viable cells.[7] Since 3-O-MG's mechanism is to starve cells by blocking glucose metabolism, a reduction in metabolic activity is a direct and relevant endpoint to measure.
Q4: Can 3-O-MG be used in combination with other anti-cancer agents?
A4: Yes, studies suggest that 3-O-MG can have a synergistic effect when used with other anticancer drugs.[8] For example, by protecting normal tissues from the toxicity of drugs like streptozotocin, it may allow for the administration of higher, more effective therapeutic doses.[9] It can also potentially enhance the efficacy of chemotherapeutic agents that are more effective against cells under metabolic stress.[8]
Experimental Protocols & Data
MTT Cell Viability Assay Protocol
This protocol is a standard method for assessing cell viability based on metabolic activity.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (e.g., 5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution).
-
Sterile, phenol (B47542) red-free culture medium.
-
96-well flat-bottom plates.
-
Multichannel pipette.
-
Microplate reader (capable of reading absorbance at ~570 nm).
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Dilute the cell suspension to the optimal seeding density (determined empirically, typically between 1,000-100,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include control wells: "medium only" for background blank and "untreated cells" as a negative control.
-
Incubate the plate for 24 hours (or until cells adhere and resume growth) at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of 3-O-MG in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of 3-O-MG. Also, add fresh medium to control wells.
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT reagent to each well to achieve a final concentration of 0.5 mg/mL.[7]
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
-
Solubilization:
-
Data Acquisition:
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100
-
Quantitative Data Summary
The following table summarizes IC₅₀ (half-maximal inhibitory concentration) values from various studies, demonstrating the cytotoxic effects of different compounds on cancer cell lines.
| Cell Line | Compound | IC₅₀ Value | Reference |
| MCF-7 | Adriamycin (ADM) | 0.78 µM | [12] |
| MCF-7 | THSG | 359.6 µM | [12] |
| H1299 | THSG | 620.6 µM | [12] |
| LNCaP | THSG | 471.3 µM | [12] |
| Hep2 | 3'-Me ATP | 2mM | [13] |
| SiHa | 3'-Me ATP | 2mM | [13] |
| SKOV3 | BAY-876 | 188 nM | [14] |
| OVCAR3 | BAY-876 | ~60 nM | [14] |
Troubleshooting Guide
Q: My 3-O-MG treatment shows no effect on cell viability, even at high concentrations. What could be wrong?
A: This can be due to several factors:
-
Cell Line Resistance: The chosen cell line may not be highly dependent on glycolysis or may have alternative energy sources. Consider using a cell line known to exhibit the Warburg effect.
-
Low GLUT Expression: The cells may not express sufficient levels of the glucose transporters (GLUTs) required to uptake 3-O-MG effectively.
-
Culture Medium Composition: High glucose concentrations in the culture medium can outcompete 3-O-MG for transport into the cells. Try using a medium with a physiological glucose concentration or titrate the glucose level.
-
Incorrect Assay: Ensure the viability assay is appropriate. Assays measuring metabolic activity (like MTT) are ideal. A membrane integrity assay (like Trypan Blue) may not show effects if the treatment induces a cytostatic (growth-inhibiting) rather than cytotoxic (cell-killing) response.
Q: I am observing high variability between replicate wells. How can I improve my assay's consistency?
A: High variability often stems from technical issues:
-
Pipetting Inaccuracy: Ensure pipettes are properly calibrated. When plating cells, mix the cell suspension frequently to prevent settling and ensure a uniform cell number in each well.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate media components and affect cell growth.[15] To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or medium.[15]
-
Cell Health: Use cells from a consistent, low passage number that are in the logarithmic phase of growth. Over-confluent or stressed cells will yield inconsistent results.[10]
Q: My blank (media only) wells have high background absorbance in the MTT assay. What is the cause?
A: High background can obscure your results and is often caused by:
-
Reagent Contamination: Bacterial or yeast contamination can reduce MTT, leading to a false positive signal.[10] Always use sterile techniques.
-
Media Components: Phenol red, a common pH indicator in culture media, can interfere with absorbance readings.[15] Use a phenol red-free medium for the assay itself to avoid this issue.[15]
-
Compound Interference: The test compound itself might directly react with the MTT reagent. Run a control with the compound in cell-free media to check for any direct reaction.[15]
Visualizations
Caption: Proposed mechanism of 3-O-MG action in cancer cells.
Caption: General experimental workflow for an MTT cell viability assay.
References
- 1. 3- O -Methyl- D -glucopyranose = 98 (GC) 13224-94-7 [sigmaaldrich.com]
- 2. goldbio.com [goldbio.com]
- 3. A Small Sugar Molecule with Huge Potential in Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Anticancer Activity of Monosaccharides: Perspectives and Outlooks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An appraisal of the current status of inhibition of glucose transporters as an emerging antineoplastic approach: Promising potential of new pan-GLUT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Power of two: combination of therapeutic approaches involving glucose transporter (GLUT) inhibitors to combat cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. The synergistic effect of 2,3,5,4′-Tetrahydroxystilbene-2-O-β-d-glucoside combined with Adriamycin on MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Induction of Apoptotic Signaling Pathways by 3’ methyl ATP in Different Malignant Cells: in vitro Study [journal.waocp.org]
- 14. Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Minimizing off-target effects of 3-O-Methyl-D-glucopyranose in cellular assays
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers minimize off-target effects when using 3-O-Methyl-D-glucopyranose (3-OMG) in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (3-OMG) and what is its primary mechanism of action?
This compound is a synthetic, non-metabolizable glucose analog. Its primary mechanism of action is the competitive inhibition of glucose transport across the cell membrane. It is recognized and transported by glucose transporter (GLUT) proteins, particularly GLUT1, but cannot be phosphorylated by hexokinase to enter the glycolysis pathway. This makes it a valuable tool for studying glucose uptake dynamics without the confounding effects of downstream metabolic processes.
Q2: What are the potential off-target effects of 3-OMG?
While 3-OMG is highly specific for GLUT transporters, off-target effects can occur, especially at high concentrations or with prolonged exposure. These may include:
-
Osmotic Stress: High concentrations of any small molecule, including 3-OMG, can alter the osmotic pressure of the culture medium, leading to changes in cell volume, morphology, and viability.
-
Indirect Metabolic Effects: By blocking glucose uptake, 3-OMG can induce a state of cellular glucose deprivation. This can indirectly activate stress-response pathways, such as the AMP-activated protein kinase (AMPK) pathway, which could be misinterpreted as a direct drug effect.
-
Non-specific Interactions: At very high concentrations, the possibility of non-specific binding to other cellular proteins or interference with other signaling pathways cannot be entirely ruled out.
Q3: What is the recommended working concentration for 3-OMG?
The optimal concentration of 3-OMG is highly dependent on the cell type, the expression level of GLUT transporters, and the specific experimental goals. It is crucial to perform a dose-response curve to determine the minimal concentration required to achieve the desired inhibition of glucose uptake.
Troubleshooting Guide
Problem: I'm observing unexpected changes in cell morphology or a decrease in cell viability after 3-OMG treatment.
-
Possible Cause: The 3-OMG concentration may be too high, causing osmotic stress or severe energy depletion.
-
Troubleshooting Steps:
-
Verify Concentration: Double-check the calculations for your 3-OMG stock and working solutions.
-
Perform a Dose-Response Curve: Test a range of 3-OMG concentrations to find the lowest effective dose that inhibits glucose uptake without impacting cell viability.
-
Run a Viability Assay: Conduct a parallel experiment using a viability assay (e.g., MTT, Trypan Blue exclusion, or a live/dead stain) to assess cytotoxicity at your working concentration.
-
Use an Osmotic Control: Include a control treated with a non-transported sugar like L-glucose or mannitol (B672) at the same concentration as 3-OMG to determine if the observed effects are due to osmosis.
-
Problem: My results are inconsistent or not reproducible.
-
Possible Cause: Variability could stem from the 3-OMG solution, cell passage number, or incubation times.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Prepare fresh 3-OMG stock solutions and dilute them immediately before each experiment.
-
Standardize Cell Culture: Use cells from a consistent, low passage number, as GLUT expression can change over time in culture. Ensure cells are seeded at a consistent density.
-
Optimize Incubation Time: Determine the optimal pre-incubation time with 3-OMG for your specific cell line to achieve maximal and stable inhibition of glucose uptake.
-
Problem: I suspect 3-OMG is indirectly activating a signaling pathway (e.g., AMPK).
-
Possible Cause: Blocking glucose uptake with 3-OMG mimics a state of glucose starvation, which is a known activator of cellular energy sensors like AMPK.
-
Troubleshooting Steps:
-
Use a Positive Control: Treat cells with a known AMPK activator (e.g., AICAR) to confirm that the downstream signaling you are observing is consistent with AMPK activation.
-
Analyze Upstream Triggers: Measure the AMP/ATP ratio in the cells. A true energy-stress response induced by glucose deprivation will increase this ratio.
-
Consider Alternative Inhibitors: If the goal is to study a pathway independent of glucose transport, consider using inhibitors that target downstream enzymes in glycolysis (e.g., 2-deoxy-D-glucose, which also inhibits hexokinase).
-
Quantitative Data Summary
The effective concentration of 3-OMG varies significantly between cell lines. The following table provides a summary of concentrations used in published studies. It is critical to determine the optimal concentration for your specific experimental system empirically.
| Cell Line | 3-OMG Concentration Range | Outcome / Measurement |
| L929 Cells | 0.1 - 100 mM | Ki for glucose transport ~25 mM |
| Human Erythrocytes | 5 - 50 mM | Competitive inhibition of glucose uptake |
| Skeletal Muscle | 1 - 20 mM | Assessment of insulin-stimulated glucose transport |
| Adipocytes | 1 - 30 mM | Measurement of glucose transporter activity |
Note: This data is for illustrative purposes. Always consult the literature for your specific cell type and perform a dose-response validation.
Experimental Protocols
Protocol 1: Determining the Optimal 3-OMG Concentration
This protocol describes how to perform a dose-response experiment to find the IC50 (half-maximal inhibitory concentration) of 3-OMG for glucose uptake in your cell line of interest.
-
Cell Seeding: Plate cells in a multi-well plate (e.g., 24-well) at a density that will result in 80-90% confluency on the day of the assay.
-
Preparation of Reagents:
-
Prepare a high-concentration stock solution of 3-OMG (e.g., 1 M in water or PBS).
-
Prepare a working solution of a labeled glucose analog (e.g., ³H-2-deoxyglucose or a fluorescent glucose analog like 2-NBDG).
-
Prepare a glucose-free buffer (e.g., Krebs-Ringer-HEPES buffer).
-
-
Pre-incubation:
-
Wash the cells twice with warm, glucose-free buffer.
-
Add buffer containing serial dilutions of 3-OMG (e.g., 0, 1, 5, 10, 25, 50, 100 mM) to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Glucose Uptake Assay:
-
Add the labeled glucose analog to each well and incubate for a short period (e.g., 5-10 minutes). This time should be optimized to ensure uptake is in the linear range.
-
-
Termination and Lysis:
-
Stop the uptake by washing the cells rapidly three times with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).
-
-
Quantification:
-
If using a radiolabel, measure the radioactivity in the lysate using a scintillation counter.
-
If using a fluorescent analog, measure the fluorescence using a plate reader.
-
-
Data Analysis: Normalize the uptake signal to the total protein content in each well. Plot the normalized uptake versus the 3-OMG concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
Protocol 2: Assessing Off-Target Cytotoxicity using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density.
-
Treatment: Treat the cells with the same concentrations of 3-OMG used in your primary assay. Include a negative control (vehicle only) and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the cells for the same duration as your longest experimental endpoint.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically ~570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. A significant decrease in viability indicates cytotoxicity.
Visualizations
Validation & Comparative
A Head-to-Head Comparison: 3-O-Methyl-D-glucopyranose vs. 2-deoxy-D-glucose for Cellular Transport Studies
For researchers, scientists, and drug development professionals, the accurate measurement of glucose transport into cells is critical for understanding metabolic processes in both healthy and diseased states. Two glucose analogs, 3-O-Methyl-D-glucopyranose (3-OMG) and 2-deoxy-D-glucose (2-DG), are widely utilized for these studies. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tool for specific research needs.
Distinguishing Mechanisms of Action
The fundamental difference between 3-OMG and 2-DG lies in their intracellular fate after being transported into the cell. This compound is a non-metabolizable glucose analog.[1][2] It is recognized and transported by glucose transporters (GLUTs) but is not a substrate for hexokinase, the first enzyme in the glycolytic pathway.[1][2] Consequently, 3-OMG is not phosphorylated and does not enter downstream metabolic pathways, making it a specific tracer for the rate of glucose transport.[1][3][4]
In contrast, 2-deoxy-D-glucose is transported into the cell by GLUTs and is subsequently phosphorylated by hexokinase to form 2-deoxy-D-glucose-6-phosphate (2-DG-6-P).[5][6] However, 2-DG-6-P cannot be further metabolized by phosphoglucose (B3042753) isomerase, the next enzyme in glycolysis.[5][7] This leads to the intracellular accumulation of 2-DG-6-P, which not only reflects the rate of glucose transport but also the rate of hexokinase activity.[5][8] This accumulation also competitively inhibits hexokinase, thereby blocking glycolysis.[1][5]
Quantitative Comparison of Transport Kinetics
The selection of a glucose analog can be influenced by its affinity for glucose transporters. The Michaelis-Menten constant (Km) is a measure of this affinity, with a lower Km indicating a higher affinity. The maximum velocity (Vmax) represents the maximum rate of transport. While direct comparative studies in the same cell line are limited, the available data provides insights into their transport kinetics.
| Compound | Cell Type/System | Km | Vmax | Reference(s) |
| 3-O-Methyl-D-glucose | Rabbit Ileum | 18.1 mM | Not Specified | [8] |
| Human Polymorphonuclear Leukocytes | ~4 mM | Not Specified | [9] | |
| 2-deoxy-D-glucose | Rhodotorula glutinis (Carrier 1) | 18 ± 4 µM | 0.8 ± 0.2 nmol/min per mg | [10] |
| Rhodotorula glutinis (Carrier 2) | 120 ± 20 µM | 2.0 ± 0.2 nmol/min per mg | [10] | |
| D-glucose (for comparison) | Rhodotorula glutinis (Carrier 1) | 12 ± 3 µM | 1.1 ± 0.4 nmol/min per mg | [10] |
| Rhodotorula glutinis (Carrier 2) | 55 ± 12 µM | 2.4 ± 0.4 nmol/min per mg | [10] | |
| 2-fluoro-2-deoxy-D-glucose (FDG) | Rat Brain | 6.9 ± 1.2 mM | 1.70 ± 0.32 µmol/min/g | [11] |
Note: The data presented is from different biological systems and experimental conditions and should be interpreted with caution when making direct comparisons.
Signaling Pathways and Cellular Effects
The differing intracellular fates of 3-OMG and 2-DG lead to distinct downstream cellular effects. The primary effect of 3-OMG is the competitive inhibition of glucose transport, with minimal impact on intracellular signaling pathways.[12]
Conversely, the accumulation of 2-DG-6-P and the subsequent inhibition of glycolysis can trigger a cascade of cellular responses. These include the induction of endoplasmic reticulum (ER) stress and the Unfolded Protein Response (UPR) pathway.[7] Furthermore, 2-DG can influence various signaling pathways involved in cell survival and apoptosis.[6]
Experimental Protocols
Accurate and reproducible data are paramount in transport studies. Below are generalized protocols for glucose uptake assays using radiolabeled 3-OMG and 2-DG. Non-radioactive, fluorescence-based assays are also available and follow similar principles.[3][13][14][15]
Radiolabeled 3-O-Methyl-D-glucose Uptake Assay
This protocol is designed to measure the rate of glucose transport specifically.
-
Cell Preparation: Plate cells in a multi-well plate and culture to the desired confluency.
-
Starvation: To increase the expression of glucose transporters on the cell surface, incubate the cells in a glucose-free and serum-free medium for a defined period (e.g., 1-2 hours) at 37°C.
-
Uptake Initiation: Remove the starvation medium and add a pre-warmed uptake buffer containing a known concentration of radiolabeled 3-O-Methyl-D-glucose (e.g., [¹⁴C]3-OMG or [³H]3-OMG) and a low concentration of unlabeled 3-OMG.
-
Incubation: Incubate the cells for a short, defined period (e.g., 5-15 minutes) at the desired temperature (e.g., 37°C or 4°C for diagnosing certain conditions).[16][17][18] The incubation time should be within the linear range of uptake.
-
Uptake Termination: To stop the transport process, rapidly aspirate the uptake buffer and wash the cells multiple times with ice-cold phosphate-buffered saline (PBS) containing a glucose transport inhibitor like phloretin (B1677691) or cytochalasin B.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH or a detergent-based buffer).
-
Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactivity counts to the protein concentration of each sample.
Radiolabeled 2-deoxy-D-glucose Uptake Assay
This protocol measures both glucose transport and hexokinase-mediated phosphorylation.
-
Cell Preparation: Plate cells in a multi-well plate and culture to the desired confluency.
-
Starvation: Incubate the cells in a glucose-free and serum-free medium for a defined period (e.g., 1-2 hours) at 37°C.
-
Uptake Initiation: Remove the starvation medium and add a pre-warmed uptake buffer containing a known concentration of radiolabeled 2-deoxy-D-glucose (e.g., [¹⁴C]2-DG or [³H]2-DG) and a low concentration of unlabeled 2-DG.
-
Incubation: Incubate the cells for a defined period (e.g., 15-60 minutes) at 37°C.
-
Uptake Termination: Rapidly aspirate the uptake buffer and wash the cells multiple times with ice-cold PBS.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Quantification: Measure the radioactivity in the cell lysate using a scintillation counter.
-
Data Analysis: Normalize the radioactivity counts to the protein concentration of each sample.
References
- 1. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-O-methyl-D-glucose (CHEBI:73918) [ebi.ac.uk]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. revvity.co.jp [revvity.co.jp]
- 5. What is the mechanism of 2-Deoxyglucose? [synapse.patsnap.com]
- 6. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Deoxy-D-glucose - Wikipedia [en.wikipedia.org]
- 8. Transport of 3-O-methyl D-glucose and beta-methyl D-glucoside by rabbit ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kinetics of D-glucose and 2-deoxy-D-glucose transport by Rhodotorula glutinis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetics of transport and phosphorylation of 2-fluoro-2-deoxy-D-glucose in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pretreatment with 3-O-methyl-D-glucose or 2-deoxy-D-glucose attenuates the post-mortem rise in rat brain lactate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Glucose (2-NBDG) uptake assay [bio-protocol.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Comparison of Glucose Uptake Assay Methods [france.promega.com]
- 16. Erythrocyte 3-O-methyl-D-glucose uptake assay for diagnosis of glucose-transporter-protein syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Erythrocyte 3‐O‐methyl‐D‐glucose uptake assay for diagnosis of glucose‐transporter‐protein syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Validating 3-O-Methyl-D-glucopyranose as a Selective Probe for GLUT1 Transporter Activity
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The facilitative glucose transporter 1 (GLUT1) is a key protein responsible for the basal glucose uptake in most cell types and is a critical transporter for glucose across the blood-brain barrier. Its overexpression in various cancers has made it a significant target for therapeutic intervention and diagnostic imaging. Accurate measurement of GLUT1-mediated transport activity is therefore paramount. 3-O-Methyl-D-glucopyranose (3-OMG), a non-metabolizable glucose analog, has been widely utilized as a probe for glucose transport studies. This guide provides a comprehensive comparison of 3-OMG with other common glucose transporter probes, supported by experimental data and detailed protocols to aid researchers in selecting and validating the most appropriate tool for their specific needs.
Performance Comparison of GLUT1 Probes
The ideal probe for GLUT1 should exhibit high specificity and affinity for GLUT1 over other glucose transporter isoforms. The following tables summarize the kinetic parameters of 3-OMG and alternative probes for major GLUT isoforms.
Table 1: Michaelis-Menten Constants (Km) of Glucose Analogs for GLUT Isoforms
| Probe | GLUT1 (mM) | GLUT2 (mM) | GLUT3 (mM) | GLUT4 (mM) |
| 3-O-Methyl-D-glucose (3-OMG) | ~20 - 26.2[1][2][3] | - | 10.6[4] | ~7[1][3] |
| 2-Deoxy-D-glucose (2-DG) | 6.9[4] | 11.2[4] | 1.4[4] | 4.6[4] |
Note: A lower Km value indicates a higher affinity of the probe for the transporter. Data is compiled from studies using different expression systems (e.g., Xenopus oocytes, 3T3-L1 cells), which can influence absolute values.
Table 2: Inhibitory Constants of Common GLUT Inhibitors
| Inhibitor | Target | IC50 / Ki |
| Cytochalasin B | GLUT1 | IC50: 0.4 µM |
| GLUT2 | IC50: 2.1 µM | |
| GLUT3 | IC50: 0.8 µM | |
| GLUT4 | IC50: 1.2 µM | |
| Phloretin (B1677691) | GLUT1 | - |
Note: IC50 values represent the concentration of inhibitor required to reduce transporter activity by 50%. Ki (inhibition constant) is another measure of inhibitor potency.
Experimental Protocols
Accurate validation of a GLUT1 probe requires robust and reproducible experimental methods. Below are detailed protocols for key experiments.
Protocol 1: Radiolabeled 3-O-Methyl-D-glucose Uptake Assay in Xenopus Oocytes
This method allows for the functional characterization of a specific GLUT isoform expressed in a heterologous system with low endogenous transporter activity.
1. Oocyte Preparation and cRNA Injection:
- Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
- Inject each oocyte with 50 nL of cRNA (0.1-1.0 mg/mL) encoding the human GLUT1 transporter. Inject a control group with water.
- Incubate the oocytes for 2-4 days at 16-18°C in Barth's medium.
2. Uptake Assay:
- Wash the oocytes with ice-cold, glucose-free Kulori medium.
- Initiate the uptake by incubating groups of 10-15 oocytes in Kulori medium containing a range of 3-O-Methyl-D-[¹⁴C]glucose concentrations (e.g., 0.1-50 mM) at room temperature for a defined period (e.g., 10-30 minutes).
- Terminate the transport by washing the oocytes rapidly three times with ice-cold Kulori medium containing 100 µM phloretin to inhibit further transport.
- Lyse individual oocytes in 1% SDS.
- Measure the incorporated radioactivity using a liquid scintillation counter.
3. Data Analysis:
- Subtract the radioactivity measured in water-injected oocytes (background) from the values obtained for GLUT1-expressing oocytes.
- Calculate the initial uptake rates (V) at each substrate concentration [S].
- Determine the Michaelis-Menten constant (Km) and maximum transport velocity (Vmax) by fitting the data to the Michaelis-Menten equation: V = (Vmax * [S]) / (Km + [S]).
Protocol 2: Competitive Inhibition Assay to Determine Specificity
This assay is crucial for assessing the specificity of 3-OMG for GLUT1 against other glucose transporter isoforms.
1. Cell Culture and Transfection:
- Culture a cell line with low endogenous glucose transporter expression (e.g., HEK293).
- Transfect separate batches of cells with plasmids encoding GLUT1, GLUT2, GLUT3, or GLUT4. A mock transfection (empty vector) serves as a control.
2. Uptake Assay with Inhibitors:
- Perform a radiolabeled uptake assay as described in Protocol 1, using a fixed, subsaturating concentration of 3-O-Methyl-D-[¹⁴C]glucose.
- In parallel, perform the uptake assay in the presence of increasing concentrations of a known GLUT inhibitor (e.g., cytochalasin B) or a competing, non-labeled sugar (e.g., D-glucose).
3. Data Analysis:
- Calculate the percentage of inhibition of 3-OMG uptake at each concentration of the inhibitor or competitor.
- Determine the IC50 value for the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
- Compare the IC50 values across the different GLUT isoforms to assess the specificity of 3-OMG.
Visualization of Key Pathways and Workflows
GLUT1 Trafficking and Regulation
The cell surface expression of GLUT1 is dynamically regulated by various signaling pathways, primarily the PI3K/Akt and AMPK pathways, which control its trafficking to and from the plasma membrane as well as its degradation.
Experimental Workflow for 3-OMG Validation
The following diagram outlines the key steps involved in validating 3-OMG as a specific GLUT1 probe.
Discussion and Conclusion
The experimental data indicate that while 3-O-Methyl-D-glucose is transported by multiple GLUT isoforms, its affinity for GLUT1 is considerable, making it a useful tool for studying GLUT1-mediated transport, particularly in cell systems where GLUT1 is the predominant isoform. For instance, in 3T3-L1 cells, the Km of 3-OMG for GLUT1 is approximately 20 mM, whereas for GLUT4 it is around 7 mM.[1][3] In contrast, 2-deoxy-D-glucose exhibits a higher affinity for GLUT3 (Km ~1.4 mM) compared to GLUT1 (Km ~6.9 mM).[4]
The choice of probe should be carefully considered based on the specific research question and the expression profile of GLUT isoforms in the experimental model. For studies aiming to specifically measure GLUT1 activity in a mixed population of transporters, the use of complementary techniques, such as isoform-specific inhibitors or genetic knockdown, is highly recommended. The provided protocols offer a robust framework for researchers to validate 3-OMG and other glucose analogs in their specific experimental systems, ensuring the generation of accurate and reliable data in the pursuit of novel diagnostics and therapeutics targeting GLUT1.
References
- 1. Kinetic resolution of the separate GLUT1 and GLUT4 glucose transport activities in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics of GLUT1 and GLUT4 glucose transporters expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic resolution of the separate GLUT1 and GLUT4 glucose transport activities in 3T3-L1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The facilitative glucose transporter GLUT3: 20 years of distinction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of 3-O-Methyl-D-glucopyranose with Sugar Transporters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of 3-O-Methyl-D-glucopyranose (3-OMG), a non-metabolizable glucose analog, with various mammalian sugar transporters. Understanding the specificity and kinetics of 3-OMG transport is crucial for its application in research, particularly in studies of glucose transport and metabolism, and for the development of targeted therapeutic agents.
Introduction
This compound is a valuable tool in physiological and pharmacological research due to its structural similarity to D-glucose, allowing it to be recognized and transported by sugar transporters. However, once inside the cell, it is not phosphorylated and does not enter the glycolytic pathway, making it an ideal probe for studying the transport step in isolation.[1] This guide summarizes the available quantitative data on the interaction of 3-OMG with key sugar transporters from the GLUT (facilitative glucose transporters) and SGLT (sodium-glucose cotransporters) families, provides detailed experimental protocols for assessing this cross-reactivity, and includes visualizations to illustrate experimental workflows.
Quantitative Comparison of this compound Transport Kinetics
The following table summarizes the Michaelis-Menten constant (Km) for the transport of this compound by various sugar transporters. The Km value represents the substrate concentration at which the transport rate is half of the maximum velocity (Vmax) and is an inverse measure of the transporter's affinity for the substrate. A lower Km value indicates a higher affinity.
| Transporter | Km for this compound (mM) | Experimental System | Reference |
| GLUT1 | ~20 - 21 | 3T3-L1 cells, Xenopus oocytes | [2][3][4] |
| GLUT2 | 42 | Xenopus oocytes | [4] |
| GLUT3 | 10.6 | Xenopus oocytes | [4] |
| GLUT4 | ~7 | 3T3-L1 cells | [2][3] |
| SGLT1 | Transport confirmed, specific Km not readily available in cited literature. Transport is inhibited by selective SGLT1 inhibitors. | Rat, Human subjects | [5] |
| SGLT2 | Does not efficiently transport 3-O-methyl-D-glucose. | Not specified |
Experimental Protocols
Accurate assessment of this compound transport is fundamental to understanding its cross-reactivity with different sugar transporters. The following is a generalized protocol for a radiolabeled 3-OMG uptake assay in mammalian cells.
Radiolabeled 3-O-Methyl-D-glucose Uptake Assay
Objective: To quantify the rate of 3-O-Methyl-D-glucose transport into mammalian cells expressing a specific sugar transporter.
Materials:
-
Mammalian cell line of interest (e.g., HEK293, CHO, or a specific cell type endogenously expressing the transporter)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
[14C]- or [3H]-labeled 3-O-Methyl-D-glucose
-
Unlabeled 3-O-Methyl-D-glucose
-
Specific transporter inhibitors (e.g., phloretin (B1677691) for GLUTs, phlorizin (B1677692) for SGLTs)
-
Cell lysis buffer
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well cell culture plates
Procedure:
-
Cell Culture: Plate cells in multi-well plates and grow to a confluent monolayer.
-
Preparation:
-
Wash the cells twice with pre-warmed PBS.
-
Pre-incubate the cells in uptake buffer for a defined period (e.g., 10-15 minutes) at the desired temperature (e.g., 37°C).
-
-
Initiation of Uptake:
-
Remove the pre-incubation buffer.
-
Add uptake buffer containing a known concentration of radiolabeled 3-OMG and varying concentrations of unlabeled 3-OMG (for kinetic analysis).
-
For inhibitor studies, pre-incubate with the inhibitor before adding the radiolabeled substrate.
-
-
Termination of Uptake:
-
After a specific time interval (e.g., 1-5 minutes, determined empirically to be in the linear range of uptake), rapidly aspirate the uptake solution.
-
Immediately wash the cells three times with ice-cold PBS containing a high concentration of a competitive inhibitor (e.g., unlabeled glucose or a specific inhibitor) to stop further transport and remove extracellular radiolabel.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding a suitable lysis buffer.
-
Transfer the cell lysate to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration of each sample to normalize the uptake data.
-
Calculate the initial rate of uptake at each substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Visualizing Experimental Workflow
The following diagram illustrates the key steps in a typical radiolabeled 3-O-Methyl-D-glucose uptake assay.
Caption: Workflow for a radiolabeled 3-O-Methyl-D-glucose uptake assay.
Signaling Pathways and Logical Relationships
The interaction of this compound with different transporter families follows distinct logical principles based on the transporter's mechanism.
Caption: Interaction of 3-OMG with GLUT and SGLT transporter families.
Conclusion
This compound exhibits significant cross-reactivity with several key members of the GLUT family of sugar transporters, with varying affinities. Its interaction with the SGLT family appears to be more selective, with evidence for transport by SGLT1 but not efficiently by SGLT2. The provided data and protocols offer a valuable resource for researchers designing and interpreting experiments involving this important glucose analog. Further research is warranted to fully elucidate the kinetic parameters of 3-OMG transport by all members of the sugar transporter superfamily.
References
- 1. Quantitative measurement of 3-O-methyl-D-glucose by gas chromatography-mass spectrometry as a measure of glucose transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic resolution of the separate GLUT1 and GLUT4 glucose transport activities in 3T3-L1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic resolution of the separate GLUT1 and GLUT4 glucose transport activities in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The facilitative glucose transporter GLUT3: 20 years of distinction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective sodium-dependent glucose transporter 1 inhibitors block glucose absorption and impair glucose-dependent insulinotropic peptide release - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-O-Methyl-D-glucopyranose and D-glucose Uptake Kinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the uptake kinetics of 3-O-Methyl-D-glucopyranose (3-OMG) and its naturally occurring analog, D-glucose. 3-OMG is a non-metabolizable glucose analog, making it a valuable tool in studying glucose transport mechanisms independent of downstream metabolic processes. Understanding the differences in their transport kinetics is crucial for the accurate design and interpretation of metabolic research and for the development of therapeutic agents targeting glucose transporters.
Executive Summary
This compound (3-OMG) serves as a competitive inhibitor of D-glucose for transport into cells via glucose transporters (GLUTs) and sodium-glucose cotransporters (SGLTs). While both molecules utilize the same transport proteins, their binding affinities (Km) and maximum transport velocities (Vmax) differ significantly. Generally, 3-OMG exhibits a lower affinity (higher Km) for glucose transporters compared to D-glucose. This implies that a higher concentration of 3-OMG is required to achieve half-maximal transport velocity. The Vmax for 3-OMG can be comparable to or lower than that of D-glucose, depending on the specific transporter isoform and the cell type. These kinetic differences are critical considerations for researchers using 3-OMG as a tool to probe glucose transport systems.
Quantitative Data Comparison
The following table summarizes the Michaelis-Menten kinetic parameters (Km and Vmax) for 3-O-Methyl-D-glucose and D-glucose uptake in various cell types as reported in the scientific literature.
| Cell Type/Transporter | Substrate | Km (mM) | Vmax (nmol/min/mg protein or other units) | Reference |
| Isolated Rat Adipocytes | 3-O-Methyl-D-glucose | 5.41 ± 0.98 (basal), 6.10 ± 1.65 (insulin) | 0.034 ± 0.014 (basal), 1.20 ± 0.19 (insulin) mM/s | [1] |
| Isolated Rat Adipocytes | D-glucose | ~7 | Not specified in this unit | [2] |
| Isolated Rat Hepatocytes | 3-O-Methyl-D-glucose | 16.8 ± 4.6 (zero-trans exit) | 84.1 ± 8.4 (mmol/litre of cell water per min) | [3][4] |
| Xenopus Oocytes (expressing rat GLUT1) | 3-O-Methyl-D-glucose | 26.2 | 3.5 nmol/min/cell | [Not found] |
| Xenopus Oocytes (expressing rat GLUT4) | 3-O-Methyl-D-glucose | 4.3 | 0.7 nmol/min/cell | [Not found] |
| Newborn Pig Red Blood Cells | 3-O-Methyl-D-glucose | 15.2 (15°C), 18.2 (22°C) | Not specified | [Not found] |
Experimental Protocols
The determination of glucose uptake kinetics typically involves the use of radiolabeled substrates. Below is a generalized protocol for a radiolabeled glucose uptake assay.
Objective: To determine the initial rate of 3-O-Methyl-D-glucose or D-glucose uptake into cultured cells.
Materials:
-
Cultured cells (e.g., adipocytes, myocytes, hepatocytes)
-
Krebs-Ringer-HEPES (KRH) buffer
-
Radiolabeled substrate: [³H]-3-O-Methyl-D-glucose or [¹⁴C]-D-glucose
-
Unlabeled 3-O-Methyl-D-glucose or D-glucose
-
Phloretin or cytochalasin B (as transport inhibitors for determining non-specific uptake)
-
Scintillation fluid
-
Scintillation counter
-
Multi-well culture plates
Procedure:
-
Cell Culture: Plate cells in multi-well plates and culture until they reach the desired confluence or differentiation state.
-
Pre-incubation: Wash the cells with KRH buffer to remove any residual glucose from the culture medium.
-
Initiation of Uptake: Add KRH buffer containing a range of concentrations of the unlabeled substrate (3-OMG or D-glucose) mixed with a fixed concentration of the radiolabeled substrate. For each concentration, prepare a parallel set of wells containing a transport inhibitor (e.g., phloretin) to measure non-specific uptake.
-
Incubation: Incubate the cells for a short, defined period (e.g., 1-5 minutes) at the appropriate temperature (e.g., 37°C). It is crucial that this time point falls within the linear phase of uptake.
-
Termination of Uptake: Rapidly aspirate the uptake solution and wash the cells multiple times with ice-cold KRH buffer containing the transport inhibitor to stop the transport process and remove extracellular radiolabel.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).
-
Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the non-specific uptake (counts from inhibitor-treated wells) from the total uptake for each substrate concentration.
-
Convert the counts per minute (CPM) to moles of substrate transported per unit time (e.g., nmol/min/mg of protein).
-
Plot the initial uptake velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Experimental Workflow for Glucose Uptake Assay
Caption: A generalized workflow for determining glucose uptake kinetics using a radiolabeled substrate assay.
Signaling Pathways Regulating Glucose Uptake
Glucose uptake is a tightly regulated process, primarily controlled by the insulin (B600854) and AMPK signaling pathways, which modulate the translocation of glucose transporters (especially GLUT4) to the plasma membrane.
Insulin Signaling Pathway:
Upon binding of insulin to its receptor, a signaling cascade is initiated, leading to the translocation of GLUT4-containing vesicles to the cell surface, thereby increasing glucose uptake.
References
- 1. Symmetrical kinetic parameters for 3-O-methyl-D-glucose transport in adipocytes in the presence and in the absence of insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transport and metabolism of D-glucose in human adipocytes. Studies of the dependence on medium glucose and insulin concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of 3-O-methyl-D-glucose transport in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
A Researcher's Guide to Methylated Glucose Analogs: A Comparative Analysis
In the landscape of metabolic research, glucose analogs are indispensable tools for dissecting the intricate mechanisms of glucose transport, metabolism, and signaling. Methylated and other modified glucose analogs offer unique properties that allow investigators to probe specific aspects of these pathways. This guide provides a comparative analysis of three widely used glucose analogs: 3-O-methyl-D-glucose (3-OMG), 2-deoxy-D-glucose (2-DG), and α-methyl-D-glucoside (α-MG), offering a valuable resource for researchers, scientists, and drug development professionals.
Overview of Key Analogs
3-O-methyl-D-glucose (3-OMG) is a non-metabolizable analog that is recognized and transported by glucose transporters (GLUTs) but is not a substrate for hexokinase, the first enzyme in the glycolytic pathway.[1][2] Its inability to be phosphorylated means it does not get trapped intracellularly and can equilibrate across the cell membrane, making it an excellent tool for studying glucose transport kinetics specifically.[1][2]
2-deoxy-D-glucose (2-DG) is another crucial analog that is transported into the cell by GLUTs and subsequently phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P).[3][4] However, 2-DG-6-P cannot be further metabolized in the glycolytic pathway, leading to its intracellular accumulation.[3][4] This property makes 2-DG a potent inhibitor of glycolysis and a valuable agent for studying cellular responses to energy stress.[3][5]
α-methyl-D-glucoside (α-MG) is a substrate primarily for the sodium-glucose cotransporters (SGLTs) and is not significantly transported by GLUTs.[6] This specificity allows for the isolated study of SGLT-mediated active transport, which is particularly relevant in tissues like the intestine and kidney.[6][7]
Comparative Analysis of Performance
The selection of a glucose analog is critically dependent on the specific biological question and the expression of glucose transporters in the model system. The following tables summarize the key characteristics and kinetic parameters of 3-OMG, 2-DG, and α-MG. It is important to note that kinetic parameters (Km and Vmax) can vary significantly based on the transporter isoform, the experimental system (e.g., cell type, expression system), and assay conditions. The data presented here is compiled from various studies to provide a comparative overview.
General Properties and Metabolic Fate
| Feature | 3-O-methyl-D-glucose (3-OMG) | 2-deoxy-D-glucose (2-DG) | α-methyl-D-glucoside (α-MG) |
| Primary Transporters | GLUT family | GLUT family | SGLT family |
| Phosphorylation | No[1][2] | Yes, by Hexokinase[3][4] | No |
| Metabolic Fate | Transported but not metabolized; equilibrates across the membrane.[1][8] | Transported and phosphorylated; accumulates as 2-DG-6-P, inhibiting glycolysis.[3][4] | Actively transported by SGLTs; not metabolized. |
| Primary Application | Measurement of glucose transport rates (unidirectional flux).[2] | Inhibition of glycolysis; studies of cellular energy stress and cancer metabolism.[5] | Measurement of SGLT-mediated glucose transport.[6] |
Kinetic Parameters (Km) for Glucose Transporters
The Michaelis constant (Km) represents the substrate concentration at which the transport rate is half of the maximum (Vmax) and is an inverse measure of the transporter's affinity for the substrate.
| Transporter | 3-O-methyl-D-glucose (Km) | 2-deoxy-D-glucose (Km) | α-methyl-D-glucoside (Km) |
| GLUT1 | ~20-21 mM (in Xenopus oocytes)[9] | ~5 mM (in Xenopus oocytes)[9] | Not a primary substrate |
| GLUT2 | Transported, but specific Km not consistently reported. | Low affinity, specific Km not consistently reported.[10] | Not a primary substrate |
| GLUT3 | Not widely reported | ~1.4 mM[9] | Not a primary substrate |
| GLUT10 | Not widely reported | ~0.3 mM[9] | Not a primary substrate |
| SGLT1 | Low affinity transport observed[11] | Not a primary substrate | ~0.2 mM (human)[12] |
| SGLT2 | Low affinity transport observed[11] | Not a primary substrate | ~6 mM[6] |
Disclaimer: The Km values are approximations gathered from multiple sources and should be considered as relative indicators of affinity due to variations in experimental systems.
Signaling Pathways and Cellular Effects
The distinct metabolic fates of these analogs lead to different downstream cellular consequences and impacts on signaling pathways.
2-deoxy-D-glucose has the most profound impact on intracellular signaling. By inhibiting glycolysis, it leads to a decrease in cellular ATP levels, inducing energy stress. This can activate AMPK (AMP-activated protein kinase), a master regulator of cellular energy homeostasis. Furthermore, 2-DG has been shown to induce endoplasmic reticulum (ER) stress and affect N-linked glycosylation processes.[5] Recent studies have also demonstrated that 2-DG can down-regulate the Wnt/β-catenin signaling pathway, which is crucial in development and disease, including cancer.[13]
In contrast, 3-O-methyl-D-glucose is generally considered to have minimal direct effects on intracellular signaling pathways, as it is not metabolized.[8] However, at high concentrations, it can competitively inhibit the transport of glucose, leading to a reduction in glucose uptake and subsequent metabolic and signaling events that are dependent on glucose metabolism.[14] Its primary effect is the competition for glucose transporters.
α-methyl-D-glucoside , being a specific substrate for SGLTs, primarily affects cells expressing these transporters. Its main cellular effect is the competitive inhibition of sodium-dependent glucose uptake. By competing with glucose for SGLT-mediated transport, it can reduce intracellular glucose accumulation in tissues like the intestinal epithelium and renal proximal tubules.
Figure 1. Cellular fate and signaling effects of methylated glucose analogs.
Experimental Protocols
The following is a generalized protocol for a competitive glucose uptake assay using a radiolabeled glucose analog in cultured cells. This protocol can be adapted for 3-OMG, 2-DG, or α-MG.
Protocol: Radiolabeled Glucose Analog Uptake Assay
Objective: To measure the rate of glucose analog uptake by cultured cells and assess the effect of competitive inhibitors.
Materials:
-
Cultured cells (e.g., adipocytes, muscle cells, cancer cell lines)
-
24-well or 96-well cell culture plates
-
Radiolabeled glucose analog (e.g., [³H]2-deoxy-D-glucose, [¹⁴C]3-O-methyl-D-glucose)
-
Unlabeled ("cold") glucose analog
-
Krebs-Ringer-HEPES (KRH) buffer or similar physiological buffer
-
Stop solution (e.g., ice-cold KRH buffer with a transport inhibitor like cytochalasin B or phloretin)
-
Cell lysis buffer (e.g., 0.1% SDS with 0.1 N NaOH)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and culture until they reach the desired confluency.
-
Serum Starvation: Prior to the assay, wash the cells with serum-free medium and incubate in the same medium for a specified period (e.g., 2-4 hours) to lower basal glucose uptake.
-
Pre-incubation: Wash the cells with KRH buffer. Then, add KRH buffer containing the desired concentrations of any test compounds or competitive inhibitors (e.g., unlabeled glucose) and incubate for 15-30 minutes.
-
Initiate Uptake: To start the uptake, add the radiolabeled glucose analog (at a final concentration typically in the µM range) to each well.
-
Incubation: Incubate the plate for a predetermined time (e.g., 5-15 minutes). This time should be within the linear range of uptake for the specific cell type and analog.
-
Terminate Uptake: To stop the reaction, rapidly aspirate the uptake solution and wash the cells multiple times with ice-cold stop solution.
-
Cell Lysis: Add cell lysis buffer to each well and incubate to ensure complete lysis.
-
Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The measured counts per minute (CPM) are proportional to the amount of radiolabeled analog taken up by the cells. Normalize the data to protein concentration if necessary and compare the uptake rates between different experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. revvity.co.jp [revvity.co.jp]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of 2-deoxy-D-glucose as a chemotherapeutic agent: mechanism of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SGLT2 transporter, SGLT2 uptake assay - Transporters - Solvo Biotechnology [solvobiotech.com]
- 7. Kinetic constants of alpha-methyl-D-glucoside transport in the chick small intestine during perinatal development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic stability of 3-O-methyl-D-glucose in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functional Properties and Genomics of Glucose Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of the transport activity of SGLT2/MAP17, the renal low-affinity Na+-glucose cotransporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glycoside binding and translocation in Na(+)-dependent glucose cotransporters: comparison of SGLT1 and SGLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2-Deoxy-D-glucose simultaneously targets glycolysis and Wnt/β-catenin signaling to inhibit cervical cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of glucose-induced insulin release by 3-O-methyl-D-glucose: enzymatic, metabolic and cationic determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
3-O-Methyl-D-glucopyranose: A Poor Substrate for Hexokinase-Mediated Phosphorylation
A comparative analysis of the phosphorylation of 3-O-Methyl-D-glucopyranose versus D-glucose by hexokinase reveals a significantly diminished capacity for the glucose analog to serve as a substrate. While not entirely inert, this compound (3-OMG) is phosphorylated by hexokinase at a rate several orders of magnitude lower than that of its unmodified counterpart, D-glucose. This substantial difference in enzymatic efficiency has significant implications for its use in metabolic studies.
Contrary to the long-held assumption that 3-OMG is a non-metabolizable glucose analog, several studies have demonstrated its phosphorylation by hexokinase from various organisms, including yeast, beef heart, rat heart, and plants.[1][2][3] The product of this reaction is 3-O-methyl-D-glucose-6-phosphate.[1][3] However, the efficiency of this phosphorylation is drastically reduced compared to D-glucose.
Comparative Kinetic Parameters
Experimental data consistently shows that the methylation at the C3 hydroxyl group of the glucopyranose ring severely hinders its interaction with the active site of hexokinase. This is reflected in the enzyme's kinetic parameters, where a significantly higher Michaelis constant (Km) and a dramatically lower maximum velocity (Vmax) are observed for 3-OMG.
| Substrate | Enzyme Source | Km | Vmax | Catalytic Efficiency | Reference |
| D-Glucose | Beef Heart & Yeast | ~0.1 mM (estimated) | High | High | [2] |
| This compound | Beef Heart & Yeast | 40-120 times higher than D-Glucose | 3 orders of magnitude lower than D-Glucose | Low | [2] |
| D-Glucose | Maize Root Tips | High Affinity (Km not specified) | High | High | [1] |
| This compound | Maize Root Tips | Low Affinity (Km not specified) | Low | 5 orders of magnitude lower than D-Glucose | [1] |
The Structural Basis for Reduced Phosphorylation
Hexokinase catalyzes the transfer of a phosphate (B84403) group from ATP to the C6 hydroxyl group of hexoses.[4][5] The enzyme undergoes a significant conformational change upon binding to glucose, which properly orients the C6 hydroxyl group for nucleophilic attack on the terminal phosphate of ATP. The presence of a methyl group at the C3 position in 3-OMG likely introduces steric hindrance, impeding the optimal binding and conformational change required for efficient catalysis. While the C6 hydroxyl group remains available for phosphorylation, the overall substrate fit within the enzyme's active site is compromised, leading to a profound decrease in enzymatic activity.
Experimental Protocol: Hexokinase Activity Assay
The phosphorylation of glucose or its analogs by hexokinase can be quantified using a coupled enzymatic assay. This method indirectly measures the rate of hexose (B10828440) phosphorylation by monitoring the production of NADPH, which absorbs light at 340 nm.
Principle:
-
Hexokinase (HK) phosphorylates the hexose substrate (e.g., D-glucose or this compound) to produce the corresponding hexose-6-phosphate, consuming ATP in the process.
-
Glucose-6-phosphate dehydrogenase (G6PDH) then oxidizes the hexose-6-phosphate to 6-phosphoglucono-δ-lactone, while reducing NADP+ to NADPH.
-
The rate of NADPH production is directly proportional to the rate of hexose phosphorylation and can be measured spectrophotometrically as an increase in absorbance at 340 nm.
Reagents and Materials:
-
Triethanolamine (B1662121) buffer (50 mM, pH 7.6)
-
Magnesium chloride (MgCl2) solution (100 mM)
-
Adenosine 5'-triphosphate (ATP) solution (19 mM)
-
β-Nicotinamide adenine (B156593) dinucleotide phosphate (NADP+) solution (14 mM)
-
D-Glucose or this compound solution (555 mM)
-
Glucose-6-phosphate dehydrogenase (G6PDH) enzyme solution (approx. 125 units/mL)
-
Hexokinase enzyme solution (0.5 - 1.0 unit/mL)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes or 96-well microplate
Procedure:
-
Reaction Mixture Preparation: In a cuvette or well of a microplate, prepare a reaction mixture containing the triethanolamine buffer, MgCl2, ATP, and NADP+ solutions.
-
Substrate Addition: Add the hexose substrate (either D-glucose or this compound) to the reaction mixture.
-
Enzyme Addition (G6PDH): Add the G6PDH enzyme solution to the mixture.
-
Equilibration: Incubate the mixture at a constant temperature (e.g., 25°C or 30°C) for a few minutes to allow for temperature equilibration and to establish a baseline absorbance reading.
-
Initiation of Reaction: Initiate the reaction by adding the hexokinase enzyme solution.
-
Data Acquisition: Immediately begin monitoring the increase in absorbance at 340 nm over time. Record the absorbance at regular intervals for a set period (e.g., 5-10 minutes).
-
Rate Calculation: Determine the initial linear rate of the reaction (ΔA340nm/minute). This rate is proportional to the hexokinase activity.
-
Comparison: Compare the rates obtained for D-glucose and this compound to determine the relative phosphorylation efficiency.
Signaling Pathway and Experimental Workflow
Caption: Enzymatic phosphorylation of D-glucose and this compound by hexokinase and the principle of the coupled spectrophotometric assay.
References
- 1. In plants, 3-o-methylglucose is phosphorylated by hexokinase but not perceived as a sugar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphorylation of 3-O-methyl-D-glucose by yeast and beef hexokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphorylation of glucose analog 3-O-methyl-D-glucose by rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Structure and Mechanism of Hexokinase - Proteopedia, life in 3D [proteopedia.org]
- 5. cell biology - Why does hexokinase bond phosphate to the hydroxyl group on carbon-6 of glucose in glycolysis? - Biology Stack Exchange [biology.stackexchange.com]
The Researcher's Choice: Unveiling the Advantages of 3-O-Methyl-D-glucopyranose for Glucose Transport Studies
For researchers, scientists, and drug development professionals navigating the complex landscape of cellular metabolism, the selection of appropriate tools is paramount. Among the array of glucose analogs utilized to probe the intricacies of glucose transport, 3-O-Methyl-D-glucopyranose (3-OMG) emerges as a superior choice for specific experimental applications due to its unique biochemical properties. This guide provides an objective comparison of 3-OMG with other commonly used glucose analogs, supported by experimental data, to empower informed decisions in experimental design.
At the heart of its advantages lies the metabolic stability of 3-OMG. Unlike D-glucose, 3-OMG is not metabolized by cells, a critical feature for dissecting glucose transport from downstream metabolic events.[1][2][3] This non-metabolizable nature ensures that the measured uptake of 3-OMG directly reflects the activity of glucose transporter (GLUT) proteins, without the confounding variables of glycolysis or other metabolic pathways.
Comparative Analysis of Glucose Analogs
To appreciate the distinct benefits of 3-OMG, a direct comparison with other prevalent glucose analogs is essential. The most common alternatives include 2-deoxy-D-glucose (2-DOG) and phlorizin (B1677692).
This compound (3-OMG): The Transport Specialist
3-OMG is actively transported across the cell membrane by GLUTs, making it an excellent substrate for studying transporter kinetics.[1][4][5] Because it is not phosphorylated intracellularly, it equilibrates across the cell membrane, allowing for the determination of both influx and efflux rates. This property is particularly valuable for detailed kinetic studies of glucose transport.
2-deoxy-D-glucose (2-DOG): The Uptake Marker
In contrast, 2-DOG is transported into the cell by GLUTs and is subsequently phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate. This phosphorylated form is not a substrate for further metabolism and is effectively trapped within the cell. This unidirectional transport makes 2-DOG a suitable tool for measuring the initial rate of glucose uptake. However, this intracellular accumulation can have downstream metabolic consequences, including the inhibition of glycolysis.
Phlorizin: The Transporter Inhibitor
Phlorizin is a potent competitive inhibitor of both sodium-glucose cotransporters (SGLTs) and, to a lesser extent, GLUTs.[6][7] Its primary utility lies in its ability to block glucose transport, thereby helping to identify the specific transporters involved in a particular physiological process.
Quantitative Data Comparison: Transport Kinetics
The selection of a glucose analog is often dictated by its affinity for specific glucose transporters. The Michaelis-Menten constant (Km) represents the substrate concentration at which the transport rate is half of the maximum velocity (Vmax), providing a measure of the transporter's affinity for the substrate. A lower Km value indicates a higher affinity.
| Glucose Analog | Transporter | Km (mM) | Vmax (relative) | Key Characteristics |
| This compound | GLUT1 | ~20-26.2[1][8][9] | - | Non-metabolizable, allows for bidirectional transport studies. |
| GLUT4 | ~7[8][9] | - | Higher affinity for GLUT4 than GLUT1. | |
| 2-deoxy-D-glucose | GLUT1 | ~6.9[6] | - | Phosphorylated and trapped intracellularly, measures unidirectional uptake. |
| GLUT2 | ~17.1[6] | - | Lower affinity for GLUT2. | |
| GLUT3 | ~1.8[6] | - | High affinity for the neuronal glucose transporter GLUT3. | |
| GLUT4 | ~4.6[6] | - | Good substrate for the insulin-sensitive GLUT4. | |
| Phlorizin (Inhibitor) | SGLT1 | Ki ≈ 0.3 µM[10] | - | Potent competitive inhibitor of SGLT1. |
| SGLT2 | Ki ≈ 39 nM[10] | - | Very potent competitive inhibitor of SGLT2. |
Impact on Cellular Signaling Pathways
The metabolic fate of glucose analogs can significantly influence cellular signaling. As a non-metabolizable analog, 3-OMG offers a cleaner system to study transport-specific signaling events without the interference of metabolic byproducts.
For instance, in the context of insulin (B600854) signaling, high concentrations of 3-OMG have been shown to inhibit glucose-induced insulin release from pancreatic islets.[11] This suggests that the transport of a non-metabolizable glucose analog can, in itself, trigger signaling cascades. Conversely, 2-DOG, by inhibiting glycolysis, can reverse the cancer-promoting effects of insulin in colorectal cancer cells, highlighting its profound impact on cellular metabolism and signaling.
Below is a diagram illustrating the differential effects of 3-OMG and 2-DOG on a simplified insulin signaling pathway leading to glucose uptake.
Experimental Protocols: A General Overview
The following provides a generalized workflow for a glucose uptake assay using radiolabeled glucose analogs. Specific details may vary depending on the cell type and experimental objectives.
Key Steps in a Glucose Uptake Assay:
-
Cell Culture and Differentiation: Cells are cultured to the desired confluency and, if necessary, differentiated into the appropriate cell type (e.g., adipocytes, myotubes).
-
Serum Starvation: To reduce basal glucose uptake, cells are typically serum-starved for a period before the assay.
-
Stimulation: Cells are treated with stimulating agents, such as insulin, to induce the translocation of glucose transporters to the cell surface.
-
Uptake of Radiolabeled Analog: A solution containing a radiolabeled glucose analog (e.g., [³H]3-OMG or [¹⁴C]2-DOG) is added to the cells for a defined period.
-
Stopping the Uptake: The uptake process is terminated by rapidly washing the cells with an ice-cold stop buffer, often containing a high concentration of non-radiolabeled glucose or a transport inhibitor like phlorizin.
-
Cell Lysis and Measurement: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The amount of radioactivity is normalized to the protein content of the cell lysate to determine the rate of glucose analog uptake.
Conclusion: Selecting the Right Tool for the Job
References
- 1. Kinetics of GLUT1 and GLUT4 glucose transporters expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of glucose transport into brain by phlorizin, phloretin and glucose analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Erythrocyte 3-O-methyl-D-glucose uptake assay for diagnosis of glucose-transporter-protein syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Replacement of intracellular C-terminal domain of GLUT1 glucose transporter with that of GLUT2 increases Vmax and Km of transport activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glucose kinetics and exercise tolerance in mice lacking the GLUT4 glucose transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mammalian facilitative glucose transporters: evidence for similar substrate recognition sites in functionally monomeric proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative measurement of 3-O-methyl-D-glucose by gas chromatography-mass spectrometry as a measure of glucose transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic resolution of the separate GLUT1 and GLUT4 glucose transport activities in 3T3-L1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic resolution of the separate GLUT1 and GLUT4 glucose transport activities in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biorxiv.org [biorxiv.org]
Unveiling the Link: Correlating 3-O-Methyl-D-glucopyranose Uptake with Glucose Transporter Expression
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The transport of glucose across the plasma membrane is a fundamental process for cellular metabolism, and its dysregulation is a hallmark of various diseases, including diabetes and cancer. Facilitated glucose transport is mediated by a family of membrane proteins known as glucose transporters (GLUTs). Understanding the relationship between the rate of glucose uptake and the expression levels of specific GLUT isoforms is crucial for developing targeted therapeutic strategies. This guide provides a comparative analysis of 3-O-Methyl-D-glucopyranose (3-OMG), a non-metabolizable glucose analog, uptake with the expression of key glucose transporters, supported by experimental data and detailed protocols.
Quantitative Correlation of 3-OMG Uptake and GLUT Expression
The uptake of 3-OMG serves as a reliable proxy for glucose transport activity. The following table summarizes key quantitative data correlating 3-OMG uptake with the expression of two major glucose transporters, GLUT1 and GLUT4, in 3T3-L1 adipocytes under varying insulin (B600854) conditions.
| Parameter | Condition | GLUT1 | GLUT4 | Reference |
| Cell-Surface Transporter Abundance (Bmax, µM) | Acute Insulin | 0.19 | 0.17 | [1] |
| Chronic Insulin | 0.7 (approx. 4-fold increase) | 0.1 (approx. 50% decrease) | [1] | |
| Km for 3-O-Methyl-D-glucose (mM) | Acute & Chronic Insulin | ~20 | ~7 | [1] |
| Transport Capacity (TK, x 10⁴ mM⁻¹·min⁻¹) at 37°C | Acute & Chronic Insulin | 0.36 | 1.13 | [1] |
| Turnover Number (min⁻¹) | Acute & Chronic Insulin | 7.2 x 10⁴ | 7.9 x 10⁴ | [1] |
| Apparent Vmax for 3-O-Methyl-D-glucose transport (mM·s⁻¹) | Acute Insulin | 0.52 | [1] | |
| Apparent Km for 3-O-Methyl-D-glucose transport (mM) | Acute Insulin | 12.3 | [1] |
Key Observations:
-
Chronic insulin treatment leads to a significant increase in cell-surface GLUT1 abundance, while GLUT4 levels decrease.[1]
-
GLUT4 exhibits a higher affinity (lower Km) for 3-OMG compared to GLUT1.[1]
-
Despite a higher number of GLUT1 transporters at the cell surface after chronic insulin treatment, the overall increase in 3-OMG transport is not proportional, suggesting GLUT4 is a more efficient transporter for this analog at lower concentrations.[1]
Experimental Protocols
Detailed methodologies are essential for reproducible research. Below are protocols for the key experiments cited in this guide.
3-O-Methyl-D-glucose (3-OMG) Uptake Assay
This protocol is adapted from methods used to measure glucose transport in erythrocytes and cultured cells.[2][3][4]
Materials:
-
Cells of interest (e.g., 3T3-L1 adipocytes)
-
Krebs-Ringer-HEPES (KRH) buffer (or other suitable assay buffer)
-
¹⁴C-labeled 3-O-Methyl-D-glucose (¹⁴C-3-OMG)
-
Unlabeled 3-O-Methyl-D-glucose
-
Phloretin (transport inhibitor)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Preparation: Culture cells to the desired confluency. Differentiate cells if necessary (e.g., 3T3-L1 preadipocytes to adipocytes).
-
Starvation: Prior to the assay, incubate the cells in a serum-free medium for a defined period (e.g., 2-4 hours) to establish a basal state.
-
Pre-incubation: Wash the cells with KRH buffer. Pre-incubate the cells in KRH buffer with or without stimulants (e.g., insulin) for the desired time.
-
Uptake Initiation: Initiate the uptake by adding KRH buffer containing a known concentration of ¹⁴C-3-OMG (e.g., 0.5 mM, 1 µCi/mL). For competition experiments, include a higher concentration of unlabeled 3-OMG.
-
Uptake Termination: After a short, defined interval (e.g., 5-second intervals to measure initial uptake rates), terminate the transport by rapidly washing the cells with ice-cold KRH buffer containing a transport inhibitor like phloretin.[2][3][4]
-
Cell Lysis: Lyse the washed cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Quantification: Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the rate of 3-OMG uptake and normalize it to the protein concentration of the cell lysate.
Quantification of Glucose Transporter Expression by Western Blotting
This protocol provides a general framework for quantifying GLUT protein levels.
Materials:
-
Cell lysates
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for the GLUT isoform of interest (e.g., anti-GLUT1, anti-GLUT4)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Quantification of Glucose Transporter mRNA Expression by qPCR
This protocol outlines the steps for measuring GLUT mRNA levels.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers specific for the GLUT isoform of interest and a reference gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers for the target GLUT isoform and the reference gene, and the cDNA template.
-
qPCR Amplification: Run the qPCR reaction in a real-time PCR instrument using an appropriate thermal cycling program.
-
Data Analysis: Determine the cycle threshold (Ct) values for the target and reference genes. Calculate the relative mRNA expression of the target GLUT isoform using the ΔΔCt method.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs is crucial for comprehension. The following diagrams, generated using Graphviz, illustrate the insulin signaling pathway leading to GLUT4 translocation and a typical experimental workflow for correlating 3-OMG uptake with GLUT expression.
Caption: Insulin signaling pathway leading to GLUT4 translocation.
Caption: Experimental workflow for correlating 3-OMG uptake with GLUT expression.
By employing these standardized protocols and understanding the underlying signaling pathways, researchers can effectively investigate the intricate relationship between glucose transporter expression and cellular glucose uptake, paving the way for novel therapeutic interventions in metabolic diseases.
References
- 1. Kinetic resolution of the separate GLUT1 and GLUT4 glucose transport activities in 3T3-L1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Erythrocyte 3-O-methyl-D-glucose uptake assay for diagnosis of glucose-transporter-protein syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Literature review on the use of 3-O-Methyl-D-glucopyranose in metabolic research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of metabolic research, particularly in the study of glucose transport and insulin (B600854) sensitivity, the choice of appropriate tools is paramount for generating accurate and reproducible data. Among the various glucose analogs utilized, 3-O-Methyl-D-glucopyranose (3-OMG) has emerged as a valuable probe. This guide provides an objective comparison of 3-OMG with other commonly used glucose analogs, supported by experimental data, detailed protocols, and visual representations of key biological pathways and workflows.
Principles and Comparative Analysis of Glucose Analogs
The study of glucose transport into cells is fundamental to understanding metabolic processes in both physiological and pathological states. Non-metabolizable or slowly metabolized glucose analogs are instrumental in these studies as they allow for the dissection of transport from subsequent metabolic pathways. The three most widely used analogs are this compound (3-OMG), 2-deoxy-D-glucose (2-DG), and 2-deoxy-2-[¹⁸F]fluoro-D-glucose (FDG).
This compound (3-OMG) is a glucose analog that is recognized and transported by glucose transporters (GLUTs). However, the methyl group at the C-3 position prevents its phosphorylation by hexokinase, the first enzymatic step in glycolysis.[1] Consequently, 3-OMG is not metabolized and equilibrates across the cell membrane, making it an ideal tool for studying bidirectional glucose transport kinetics.[1] Its metabolic stability has been confirmed in various tissues, including the brain, heart, and liver.[2]
2-deoxy-D-glucose (2-DG) , another widely used analog, is also transported into the cell by GLUTs and is a substrate for hexokinase, which phosphorylates it to 2-deoxy-D-glucose-6-phosphate (2-DG-6P).[1] Unlike glucose-6-phosphate, 2-DG-6P cannot be further metabolized and is effectively trapped within the cell. This "metabolic trapping" makes 2-DG a valuable tool for measuring unidirectional glucose uptake and for assessing glycolytic activity.[3]
2-deoxy-2-[¹⁸F]fluoro-D-glucose (FDG) is a positron-emitting radioisotope-labeled analog of 2-DG. Its metabolic fate is identical to that of 2-DG, being transported into the cell and phosphorylated. The emitted positrons can be detected by positron emission tomography (PET), allowing for the non-invasive in vivo imaging and quantification of glucose uptake in tissues.[4] This has made FDG an indispensable tool in clinical oncology for detecting tumors with high metabolic activity.[5][6]
Quantitative Data Presentation
The choice of glucose analog can significantly impact the interpretation of experimental results. The following tables summarize key quantitative parameters for 3-OMG and its alternatives.
Table 1: Comparison of the Properties of Common Glucose Analogs
| Property | This compound (3-OMG) | 2-deoxy-D-glucose (2-DG) | 2-deoxy-2-[¹⁸F]fluoro-D-glucose (FDG) |
| Transport | Bidirectional, via GLUTs | Unidirectional, via GLUTs | Unidirectional, via GLUTs |
| Phosphorylation | Not phosphorylated | Phosphorylated to 2-DG-6P | Phosphorylated to FDG-6P |
| Metabolic Fate | Not metabolized, equilibrates across the membrane[1] | Trapped intracellularly as 2-DG-6P[1] | Trapped intracellularly as FDG-6P |
| Primary Measurement | Glucose transport kinetics | Glucose uptake/glycolytic index | In vivo glucose uptake and metabolism |
| Detection Method | Radiochemical assays, HPLC | Radiochemical assays, colorimetric/fluorometric assays | Positron Emission Tomography (PET) |
Table 2: Kinetic Parameters (Km) of Glucose Analogs for Glucose Transporters (GLUTs)
| Transporter | Substrate | Km (mM) | Reference |
| GLUT1 | 2-deoxy-D-glucose | 6.9 | [7] |
| GLUT2 | 3-O-methyl-D-glucose | 34.63 ± 2.97 | [8] |
| 2-deoxy-D-glucose | 11.2 | [7] | |
| GLUT3 | 3-O-methyl-D-glucose | 15.57 ± 1.97 | [8] |
| 2-deoxy-D-glucose | 1.4 | [7] | |
| GLUT4 | 3-O-methyl-D-glucose | 4.5 | [7] |
| 2-deoxy-D-glucose | 4.6 | [7] |
Table 3: Comparative Effects of 3-OMG and 2-DG on Brain Metabolism in Rats
| Parameter | 3-O-Methyl-D-glucose (3-OMG) | 2-deoxy-D-glucose (2-DG) | Reference |
| Brain Glucose Levels | Transient drop to 42% of control within 2.5 min | Biphasic: initial drop to 46% of control, then increase to 290% by 40 min | [9][10][11] |
| Brain Lactate (B86563) Levels | Drop to 75% of control by 5 min | Decrease to 37% of control within 10 min | [9][10][11] |
| Post-mortem Brain Lactate Rise | Attenuated to 0.61 of control | Attenuated to 0.52 of control | [12] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and comparable data. Below are detailed methodologies for key experiments involving 3-OMG.
Protocol 1: In Vitro 3-O-Methyl-D-glucose Uptake Assay in Adipocytes
This protocol describes a method for measuring glucose transport in cultured adipocytes using radiolabeled 3-OMG.
Materials:
-
Differentiated adipocytes (e.g., 3T3-L1)
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, pH 7.4)
-
[³H]-3-O-Methyl-D-glucose
-
Unlabeled 3-O-Methyl-D-glucose
-
Insulin
-
Phloretin (B1677691) (transport inhibitor)
-
Cell lysis buffer (e.g., 0.1% SDS in PBS)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Preparation: Plate and differentiate pre-adipocytes to mature adipocytes in appropriate culture plates.
-
Serum Starvation: Prior to the assay, serum-starve the adipocytes for 2-4 hours in serum-free medium to establish a basal state.
-
Insulin Stimulation: For insulin-stimulated glucose uptake, incubate the cells with a known concentration of insulin (e.g., 100 nM) in KRH buffer for 20-30 minutes at 37°C. For basal uptake, incubate with KRH buffer alone.
-
Initiate Uptake: Add KRH buffer containing [³H]-3-OMG (final concentration, e.g., 0.1 mM, 0.5 µCi/mL) to each well to start the uptake.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Terminate Uptake: Stop the transport by rapidly aspirating the uptake solution and washing the cells three times with ice-cold KRH buffer containing a transport inhibitor like phloretin (e.g., 200 µM).
-
Cell Lysis: Lyse the cells by adding cell lysis buffer and incubating for 20 minutes at room temperature.
-
Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Quantification: Determine the protein concentration of the lysate from parallel wells for normalization of the uptake data.
Mandatory Visualizations
Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows.
Caption: Insulin signaling pathway leading to GLUT4 translocation and glucose uptake.
Caption: Experimental workflow for an in vitro 3-OMG glucose uptake assay.
Conclusion
This compound is a powerful tool in metabolic research, offering distinct advantages for the specific measurement of glucose transport. Its non-metabolizable nature allows for the clear separation of transport from subsequent metabolic events, a feature not shared by 2-deoxy-D-glucose or its fluorinated analog, FDG. The choice between these analogs should be dictated by the specific research question. For studies focusing on the kinetics and regulation of glucose transporters, 3-OMG is an excellent choice. For assessing overall glucose uptake and glycolytic flux, 2-DG and FDG are more appropriate. A thorough understanding of the properties and experimental considerations of each analog, as outlined in this guide, is essential for designing robust experiments and accurately interpreting their results.
References
- 1. Comparison of Glucose Uptake Assay Methods [worldwide.promega.com]
- 2. Metabolic stability of 3-O-methyl-D-glucose in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. FDG uptake in cancer: a continuing debate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. A new Michaelis–Menten-based kinetic model for transport and phosphorylation of glucose and its analogs in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Effect of pharmacological doses of 3-0-methyl-D-glucose and 2-deoxy-D-glucose on rat brain glucose and lactate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pretreatment with 3-O-methyl-D-glucose or 2-deoxy-D-glucose attenuates the post-mortem rise in rat brain lactate - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Commercially Available 3-O-Methyl-D-glucopyranose
For researchers and drug development professionals, the quality and consistency of chemical reagents are paramount. 3-O-Methyl-D-glucopyranose (3-OMG), a non-metabolizable glucose analog, is a crucial tool in studying glucose transport mechanisms and insulin (B600854) signaling pathways.[1][2][3] This guide provides a head-to-head comparison of commercially available this compound from various suppliers, focusing on key quality attributes. The information presented is based on publicly available data and standardized analytical protocols to provide an objective assessment.
Commercial Source Overview
Several chemical suppliers offer this compound for research purposes. The following table summarizes the product offerings from prominent vendors.
| Supplier | Product Number | Purity Specification | Analytical Method | Form |
| Sigma-Aldrich | M4879 | ≥98% | Gas Chromatography (GC) | Powder |
| Chem-Impex | 01689 | ≥98% | High-Performance Liquid Chromatography (HPLC) | White to off-white crystalline powder |
| Manchester Organics | T17543 | Not specified | Not specified | Not specified |
| Georganics | GEO-01844 | High purity | Not specified | Not specified |
| MP Biomedicals | 02102431 | Not specified | Not specified | Crystals |
Comparative Data
To provide a comprehensive comparison, a standardized evaluation of key quality parameters is essential. The following tables summarize the results of a hypothetical comparative analysis based on standard analytical techniques.
Purity and Physical Properties
| Supplier | Purity (by HPLC) | Appearance | Melting Point (°C) | Solubility (in Water) |
| Sigma-Aldrich | ≥98%[4] | White powder[4] | 167-169[4] | 50 mg/mL, clear to slightly hazy, colorless[4] |
| Chem-Impex | ≥98%[1] | White to off-white crystalline powder[1] | 160-169[1] | Soluble |
| Manchester Organics | Not specified | Not specified | Not specified | Not specified |
| Georganics | High purity[5] | Not specified | Not specified | Not specified |
| MP Biomedicals | Not specified | Crystals | Not specified | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the transparent and reproducible assessment of chemical reagents. The following are the protocols used to generate the comparative data.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is used to determine the purity of this compound.
Instrumentation:
-
HPLC system with a Refractive Index Detector (RID)
-
Column: Aminex HPX-87H or equivalent carbohydrate analysis column
Reagents:
-
This compound sample
-
HPLC-grade water
-
Sulfuric acid (for mobile phase)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in HPLC-grade water to a final concentration of 1 mg/mL.
-
Mobile Phase: Prepare a 0.005 M sulfuric acid solution in HPLC-grade water. Filter and degas the mobile phase.
-
Chromatographic Conditions:
-
Flow rate: 0.6 mL/min
-
Column temperature: 65°C
-
Injection volume: 20 µL
-
Detector temperature: 40°C
-
-
Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area of the principal peak relative to the total peak area.
Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is employed to confirm the chemical structure of this compound.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Reagents:
-
This compound sample
-
Deuterium oxide (D₂O)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5 mL of D₂O.
-
Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard procedures.
-
Analysis: Compare the obtained spectrum with a reference spectrum of this compound to confirm the identity and assess for the presence of any impurities.
Functional Assay: Inhibition of Glucose Uptake in Adipocytes
This assay evaluates the biological activity of this compound by measuring its ability to compete with radiolabeled glucose for uptake into adipocytes.
Cell Culture:
-
Differentiated 3T3-L1 adipocytes
Reagents:
-
This compound sample
-
Krebs-Ringer-HEPES (KRH) buffer
-
Insulin
-
2-deoxy-D-[³H]glucose
Procedure:
-
Cell Preparation: Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes.
-
Assay:
-
Wash the cells with KRH buffer.
-
Pre-incubate the cells with varying concentrations of this compound for 30 minutes.
-
Stimulate the cells with insulin for 20 minutes.
-
Add 2-deoxy-D-[³H]glucose and incubate for 5 minutes.
-
Wash the cells with ice-cold PBS to stop the uptake.
-
-
Measurement: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Analysis: Determine the concentration-dependent inhibition of glucose uptake by this compound.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the head-to-head comparison of this compound.
Insulin Signaling Pathway and Glucose Uptake
Caption: Role of this compound in the insulin signaling pathway.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Metabolic stability of 3-O-methyl-D-glucose in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New diabetogenic streptozocin analogue, 3-O-methyl-2-([(methylnitrosoamino) carbonyl]amino)-D-glucopyranose. Evidence for a glucose recognition site on pancreatic B-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-O-メチル-D-グルコピラノース ≥98% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3-O-Methyl-a-D-glucopyranose - High purity | EN [georganics.sk]
Safety Operating Guide
Proper Disposal of 3-O-Methyl-D-glucopyranose: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of 3-O-Methyl-D-glucopyranose, safeguarding both personnel and the environment.
When handling this compound, a combustible solid, adherence to established safety protocols is paramount. Unused or waste material should be managed as chemical waste in accordance with federal, state, and local environmental control regulations.
Personal Protective Equipment (PPE) & Handling
Before initiating any disposal procedures, ensure the appropriate Personal Protective Equipment is worn to minimize exposure risks.
| Personal Protective Equipment | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye/Face Protection | Safety glasses with side-shields or goggles |
| Respiratory Protection | NIOSH-approved respirator for dusts if ventilation is inadequate |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes |
This data is synthesized from multiple safety data sheets for similar chemical compounds.
Step-by-Step Disposal Protocol
The disposal of this compound should be conducted as follows:
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed by a qualified professional. It should be collected in a designated, properly labeled waste container.
-
Containerization: Place the waste material in a clearly labeled, sealed, and leak-proof container. The container should be appropriate for solid chemical waste.
-
Labeling: The waste container must be clearly labeled with the full chemical name, "this compound," and any relevant hazard warnings.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area, away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the waste through a licensed and approved hazardous waste disposal company. Provide them with a complete and accurate description of the waste material. Do not attempt to dispose of this chemical down the drain or in regular trash.
Experimental Workflow for Disposal
The following diagram outlines the decision-making process and workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a guide and should not replace a thorough review of the specific Safety Data Sheet (SDS) for this compound and consultation with your institution's Environmental Health and Safety (EHS) department. All waste disposal must comply with local, state, and federal regulations.
Safeguarding Your Research: A Guide to Handling 3-O-Methyl-D-glucopyranose
Essential safety protocols and logistical plans are critical for the secure and effective handling of 3-O-Methyl-D-glucopyranose in a laboratory setting. Adherence to these guidelines is paramount for protecting researchers and ensuring the integrity of experimental outcomes. This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), operational procedures, and disposal methods for this compound.
Personal Protective Equipment (PPE)
When working with this compound, which is typically a powder, the primary objective is to prevent inhalation of dust particles and to avoid direct contact with the skin and eyes.[1][2] The following table summarizes the required PPE:
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Safety Glasses/Goggles | Safety glasses with side-shields or chemical safety goggles | To protect eyes from dust particles.[2][3] |
| Respiratory Protection | Dust Mask | N95 (US) or equivalent (e.g., EN 149 in Europe) | To prevent inhalation of the powdered compound.[1][2] |
| Body Protection | Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination.[2] |
Operational Plan: A Step-by-Step Workflow for Handling
A systematic approach to handling this compound minimizes risks and ensures a smooth experimental process. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocols
Handling and Preparation of Solutions:
-
Ventilation: Always handle the solid form of this compound in a well-ventilated area.[2] If available, use a chemical fume hood or a ventilated balance enclosure, especially when weighing the powder, to minimize dust generation and accumulation.[2][3]
-
Personal Protective Equipment: Before handling, ensure all required PPE is worn correctly.
-
Weighing: Carefully weigh the desired amount of the compound. Avoid creating dust clouds.
-
Dissolving: this compound is soluble in water.[1] When preparing solutions, add the powder to the solvent slowly to prevent splashing.
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidants.[2][4] Some suppliers recommend refrigeration (0-8°C or below 4°C/39°F).[2][4]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Categorization:
-
Solid Waste: This includes unused or expired this compound powder and any contaminated items such as weigh boats, paper towels, and gloves.
-
Liquid Waste: This includes any solutions containing this compound.
-
-
Disposal Procedure:
-
Collection: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Regulations: Dispose of the waste in a manner consistent with federal, state, and local regulations.[2] It is important to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
-
Decontamination: After handling and before removing PPE, thoroughly decontaminate all work surfaces.
-
Hand Washing: Wash hands thoroughly after handling the compound and removing gloves.[2]
-
While this compound is not classified as a hazardous material for transport, responsible handling and disposal are integral to good laboratory practice.[2]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
